molecular formula C15H22N2O B3030822 4-Meo-mipt CAS No. 96096-53-6

4-Meo-mipt

Katalognummer: B3030822
CAS-Nummer: 96096-53-6
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: BJIWLHLNPTWSGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Meo-mipt is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11(2)17(3)9-8-12-10-16-13-6-5-7-14(18-4)15(12)13/h5-7,10-11,16H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIWLHLNPTWSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027181
Record name N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96096-53-6
Record name 4-Methoxy-N-methyl-N-(1-methylethyl)-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96096-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Meo-mipt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-MEO-MIPT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU85354AY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Serotonergic Profile of 4-MeO-MiPT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a lesser-known psychedelic tryptamine, structurally related to MiPT and the O-methylated analog of 4-HO-MiPT.[1] First synthesized and described by David Repke and Alexander Shulgin, its pharmacological activity is primarily characterized by its interaction with serotonin (B10506) (5-HT) receptors and the serotonin transporter (SERT).[1] This technical guide provides an in-depth overview of the mechanism of action of this compound at serotonin receptors, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The interaction of this compound with various serotonergic targets has been quantified through in vitro studies. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound at key human serotonin receptor subtypes and the serotonin transporter.

TargetBinding Affinity (Ki, nM)
5-HT1A Receptor 347–731
5-HT2A Receptor 178
5-HT2C Receptor 510
Serotonin Transporter (SERT) 38
Table 1: Binding Affinities of this compound at Serotonergic Targets.[1]
TargetFunctional Potency (EC50, nM)Efficacy (Emax)Assay Type
5-HT1A Receptor 1,49099%-
5-HT2A Receptor 37663%Inositol (B14025) Phosphate (IP₁) Formation
5-HT2C Receptor 12082%Inositol Phosphate (IP₁) Formation
Serotonin Transporter (SERT) 53–57 (IC50)-Serotonin Reuptake Inhibition
Table 2: Functional Activity of this compound at Serotonergic Targets.[1]

Mechanism of Action at Serotonin Receptors

This compound acts as a non-selective agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors and as a potent serotonin reuptake inhibitor.[1] Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A receptor. Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a downstream signaling cascade through the activation of phospholipase C (PLC).[2][3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3]

The compound's significant affinity for the serotonin transporter (SERT) suggests a dual mechanism of action.[1] By inhibiting serotonin reuptake, this compound can increase synaptic serotonin levels, which may modulate the overall psychedelic experience.[1]

Experimental Protocols

The quantitative data presented in this guide are typically determined through the following key experimental methodologies:

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT).

Principle: This competitive binding assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand with known affinity from the target receptor.

Materials:

  • Receptor Source: Cell membranes from stable cell lines expressing the human serotonin receptor of interest or SERT.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Mesulergine for 5-HT2C, [³H]-Citalopram for SERT).

  • Test Compound: this compound at various concentrations.

  • Buffers: Incubation buffer, wash buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Detection: Liquid scintillation counter.

Procedure:

  • Incubation: Receptor membranes, radioligand, and varying concentrations of this compound are incubated together in a suitable buffer to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound at Gq-coupled receptors like 5-HT2A and 5-HT2C.

Objective: To measure the ability of this compound to activate 5-HT2A and 5-HT2C receptors and elicit a downstream cellular response.

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This assay utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium, allowing for the quantification of receptor activation.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Cells are seeded into multi-well plates and allowed to attach and grow.

  • Dye Loading: The cells are incubated with the calcium-sensitive fluorescent dye, which enters the cells.

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Compound Addition: Varying concentrations of this compound are automatically added to the wells.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) and the maximum response relative to a reference agonist (Emax) are determined from concentration-response curves.

Visualizations

Signaling Pathway

5-HT2A Receptor Gq Signaling Pathway Activated by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation This compound Dilutions This compound Dilutions This compound Dilutions->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Workflow for Determining Binding Affinity via Radioligand Binding Assay.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading Baseline Reading Baseline Reading Dye Loading->Baseline Reading Compound Injection Compound Injection Baseline Reading->Compound Injection Fluorescence Measurement Fluorescence Measurement Compound Injection->Fluorescence Measurement Concentration-Response Curve Concentration-Response Curve Fluorescence Measurement->Concentration-Response Curve EC50 & Emax Determination EC50 & Emax Determination Concentration-Response Curve->EC50 & Emax Determination

Workflow for Determining Functional Potency via Calcium Mobilization Assay.

References

Pharmacological Profile of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the pharmacological properties of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT), a synthetic tryptamine (B22526) with psychedelic properties. The information is intended for researchers, scientists, and drug development professionals. This guide details the receptor binding affinities, functional activities, and in vivo effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as this compound, is a lesser-known psychedelic substance belonging to the tryptamine chemical class.[1] First synthesized and described by David Repke and Alexander Shulgin, it is the 4-methoxy analog of N-methyl-N-isopropyltryptamine (MiPT) and the O-methyl ether of 4-HO-MiPT.[1] Anecdotal reports and preliminary scientific investigations suggest that this compound produces psychedelic effects, though with a characteristically milder visual component and more pronounced erotic-enhancing effects compared to other tryptamines.[2] This document aims to consolidate the available preclinical data to provide a detailed pharmacological profile of this compound.

Receptor Binding and Functional Activity

The primary mechanism of action for classic psychedelic compounds is agonism at the serotonin (B10506) 2A receptor (5-HT₂AR). This compound's pharmacological activity is consistent with this, demonstrating affinity and functional agonism at this receptor, as well as interacting with other serotonin receptors and the serotonin transporter (SERT).

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of this compound at key serotonergic targets. Data has been compiled from various studies to provide a comparative overview.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

Compound5-HT₂A Receptor5-HT₂C Receptor5-HT₁A ReceptorSerotonin Transporter (SERT)Reference
This compound Data not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
5-MeO-MiPTData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches[3]

Note: While multiple sources state that this compound and its analogs bind to these targets, specific Ki values for this compound were not located in the initial search results. The table for 5-MeO-MiPT is included for structural comparison.

Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ)

CompoundAssay Type5-HT₂A Receptor (EC₅₀)5-HT₂A Receptor (Eₘₐₓ)5-HT₂B Receptor (EC₅₀)5-HT₂B Receptor (Eₘₐₓ)Reference
This compound Calcium MobilizationData not explicitly found in searchesHigher than DMTData not explicitly found in searchesData not explicitly found in searches[4]
5-MeO-MiPTAequoScreen (Ca²⁺ flux)263.5 nMFull Agonist11.40 nMPartial Agonist[5]

Note: this compound is reported to have higher efficacy (Eₘₐₓ) than DMT at the 5-HT₂AR.[4] Specific EC₅₀ values were not found in the provided search results.

In Vivo Pharmacology

The behavioral effects of this compound in animal models are indicative of its psychedelic potential. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂AR-mediated psychedelic effects in humans.

Table 3: In Vivo Head-Twitch Response (HTR) Data

CompoundAnimal ModelPotency (ED₅₀)Efficacy (Max Response)Reference
This compound MiceSimilar to 4-HO-MiPT and 4-AcO-MiPTMarkedly lower than 4-HO-MiPT and 4-AcO-MiPT (34 vs ~80 twitches/30 min)[1]

Experimental Methodologies

This section provides detailed protocols for the key experimental assays used to characterize the pharmacology of tryptamines like this compound.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound for serotonin receptors.

Objective: To measure the ability of a compound to displace a specific radioligand from a receptor, thereby determining its binding affinity.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT₂AR)

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂AR)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate harvester and scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[6]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[6]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[6]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[7]

Calcium Mobilization Assay

This protocol describes a functional assay to measure Gq-coupled GPCR activation, such as the 5-HT₂AR.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound as an agonist at a Gq-coupled receptor by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target receptor (e.g., 5-HT₂AR)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound (e.g., this compound)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the receptor-expressing cells into the microplates and culture overnight to form a confluent monolayer.[8]

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.[8]

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Addition: Use the automated injector to add the test compound to the wells while continuously measuring the fluorescence.

  • Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration. Use non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to a reference full agonist).[3]

Head-Twitch Response (HTR) Assay

This in vivo protocol is used to assess the psychedelic-like activity of a compound in rodents.

Objective: To quantify the frequency of head-twitch responses in mice or rats following the administration of a test compound.

Materials:

  • Male C57BL/6J mice (or other suitable rodent strain)

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline)

  • Observation chambers (e.g., clear cylinders)

  • Video recording equipment or an automated HTR detection system (e.g., magnetometer)

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room and observation chambers before drug administration.

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

  • Observation: Place the animal in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).[9]

  • Quantification: A trained observer manually counts the number of head twitches, which are rapid, side-to-side head movements.[10] Alternatively, an automated system can be used. For a magnetometer-based system, a small magnet is surgically attached to the mouse's head, and a coil surrounding the chamber detects the rapid head movements.[9][11]

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. Plot the mean number of head twitches against the drug dose to determine the ED₅₀ (the dose that produces 50% of the maximal effect) and the maximal response.[11]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathway for 5-HT₂AR activation and a typical experimental workflow for characterizing a novel tryptamine.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist This compound (Agonist) receptor 5-HT2A Receptor (GPCR) agonist->receptor Binds to g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates downstream Downstream Cellular Effects (e.g., Psychedelic Activity) ca2->downstream Modulates Activity pkc->downstream Phosphorylates Targets

5-HT₂A Receptor Gq Signaling Pathway

Experimental_Workflow start Novel Tryptamine Synthesis (e.g., this compound) in_vitro In Vitro Characterization start->in_vitro binding Radioligand Binding Assays (Determine Ki at 5-HT receptors, SERT, etc.) in_vitro->binding functional Functional Assays (e.g., Calcium Mobilization) (Determine EC50 and Emax) in_vitro->functional in_vivo In Vivo Behavioral Assays binding->in_vivo functional->in_vivo htr Head-Twitch Response (HTR) (Assess psychedelic-like potential) in_vivo->htr drug_discrim Drug Discrimination Studies (Compare subjective effects to known drugs) in_vivo->drug_discrim conclusion Pharmacological Profile Established htr->conclusion drug_discrim->conclusion

Drug Discovery Workflow for Tryptamines

Conclusion

This compound is a psychoactive tryptamine that primarily acts as a serotonin 5-HT₂A receptor agonist, which is consistent with its classification as a psychedelic compound. Its in vivo profile in rodents, characterized by the induction of the head-twitch response, further supports this classification. However, the reported lower efficacy in inducing HTR compared to its 4-hydroxy analog suggests a potentially nuanced pharmacological profile that may underlie its unique reported subjective effects in humans. Further research is required to fully elucidate its receptor binding affinities, functional potencies at a wider range of targets, and its downstream signaling effects to build a more complete understanding of this compound. The methodologies and data presented in this guide provide a foundational framework for such future investigations.

References

The Metabolic Fate of 4-MeO-MiPT: A Predictive Analysis Based on its 5-Methoxy Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro and in vivo metabolism of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is not currently available in peer-reviewed scientific literature. This guide provides a comprehensive overview of the known metabolism of the structurally similar and more extensively studied compound, 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT). The metabolic pathways and data presented for 5-MeO-MiPT are used to construct a putative metabolic profile for this compound. This information is intended to serve as a foundational resource for researchers and professionals in drug development, guiding future experimental design and analytical method development.

Introduction

This compound is a lesser-known psychedelic tryptamine, and like many novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for assessing its pharmacological and toxicological profile. In the absence of direct studies on this compound, we turn to its close structural analogue, 5-MeO-MiPT, for which metabolic data is available. Tryptamine metabolism is primarily governed by cytochrome P450 (CYP) enzymes, leading to a variety of phase I and phase II metabolites. The insights gleaned from 5-MeO-MiPT's metabolic pathways provide a strong predictive framework for understanding how this compound is likely processed in biological systems.

Predicted Metabolic Pathways of this compound

Based on the established metabolism of 5-MeO-MiPT, the primary metabolic transformations for this compound are anticipated to involve:

  • O-demethylation: The removal of the methyl group from the 4-methoxy position to form the corresponding 4-hydroxy metabolite (4-HO-MiPT).

  • N-demethylation: The removal of the N-methyl group to yield 4-methoxy-N-isopropyltryptamine (4-MeO-NiPT).

  • Hydroxylation: The addition of a hydroxyl group to the indole (B1671886) ring or the N-isopropyl group.

  • N-oxidation: The formation of an N-oxide at the tertiary amine.

  • Phase II Conjugation: Subsequent glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

The following diagram illustrates the putative primary metabolic pathways for this compound.

Putative Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound 4-HO-MiPT 4-HO-MiPT (O-demethylation) This compound->4-HO-MiPT CYP-mediated 4-MeO-NiPT 4-MeO-NiPT (N-demethylation) This compound->4-MeO-NiPT CYP-mediated OH-4-MeO-MiPT Hydroxylated Metabolites This compound->OH-4-MeO-MiPT CYP-mediated This compound-N-Oxide This compound N-Oxide This compound->this compound-N-Oxide CYP-mediated 4-HO-MiPT-Glucuronide 4-HO-MiPT Glucuronide 4-HO-MiPT->4-HO-MiPT-Glucuronide UGT-mediated

Caption: Putative Phase I and II metabolic pathways of this compound.

Quantitative Metabolic Data for 5-MeO-MiPT

The following tables summarize the quantitative data available for the in vitro and in vivo metabolism of 5-MeO-MiPT. These values can serve as an estimate for designing analytical methods and predicting the concentrations of this compound and its metabolites.

Table 1: In Vitro Metabolites of 5-MeO-MiPT Identified in Human Liver Microsomes[1][2]
MetaboliteMolecular FormulaDetected Presence
5-MeO-MiPT (Parent)C15H22N2OYes
5-HO-MiPT (O-demethylation)C14H20N2OYes
5-MeO-NiPT (N-demethylation)C14H20N2OYes
OH-5-MeO-MiPT (Hydroxylation)C15H22N2O2Yes
5-MeO-MiPT N-OxideC15H22N2O2Yes
Di-dehydro-5-MeO-MiPTC15H20N2OYes
OH-5-MeO-NiPTC14H20N2O2Yes
Dehydro-5-HO-MiPTC14H18N2OYes
Table 2: In Vivo Metabolites and Concentrations of 5-MeO-MiPT in a Human Case[1][2]
AnalyteMatrixConcentration
5-MeO-MiPTBlood160 ng/mL
5-MeO-MiPTUrine3380 ng/mL
5-MeO-NiPTBlood, UrineDetected
5-HO-MiPTBlood, UrineDetected
OH-5-MeO-MiPTBlood, UrineDetected
5-MeO-MiPT N-OxideBlood, UrineDetected
Dehydro-5-HO-MiPTUrineDetected
OH-5-MeO-NiPTUrineDetected
Di-dehydro-5-MeO-MiPTUrineDetected
Table 3: In Vivo Concentrations of 5-MeO-MiPT in Mice (2.7 mg/kg dose)[3][4][5]
TissueConcentration Range
Blood2.7 - 13.4 ng/mL
Kidney11 - 29 ng/g
Liver15.2 - 108.3 ng/g
Brain1.5 - 40.6 ng/g

Experimental Protocols for Tryptamine Metabolism Studies

The following are detailed methodologies adapted from studies on 5-MeO-MiPT, which can be applied to investigate the metabolism of this compound.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines the procedure for identifying phase I metabolites using pooled human liver microsomes.

In Vitro Metabolism Experimental Workflow cluster_prep Incubation Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Prep cluster_analysis Analysis Reagents Prepare Reagents: - Pooled HLM - this compound solution - Phosphate (B84403) buffer (pH 7.4) - NADPH regenerating system Incubate Incubate at 37°C (e.g., for 60-120 minutes) Reagents->Incubate Terminate Stop reaction with ice-cold acetonitrile Incubate->Terminate Centrifuge Centrifuge to precipitate proteins Terminate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant LC-HR-MS Analyze by LC-HR-MS/MS Supernatant->LC-HR-MS

Caption: Workflow for in vitro metabolism studies using HLM.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a working solution of pooled human liver microsomes (e.g., 1 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM solution, this compound working solution, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60-120 minutes) with gentle shaking.

    • Prepare a negative control by omitting the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the sample to precipitate proteins.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube for analysis.

Protocol 2: In Vivo Sample Preparation and Analysis

This protocol describes the extraction and analysis of this compound and its metabolites from biological matrices like blood and urine.

Blood Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of whole blood, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Urine Sample Preparation (Dilute-and-Shoot):

  • Centrifuge the urine sample to pellet any particulate matter.

  • Dilute an aliquot of the supernatant with mobile phase (e.g., 1:10 dilution).

  • Vortex and directly inject into the LC-MS/MS system.

Protocol 3: Analytical Methodology - LC-HR-MS/MS

Liquid chromatography coupled with high-resolution tandem mass spectrometry is the gold standard for identifying and quantifying drug metabolites.

Chromatographic Conditions (Typical):

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) over a run time of 15-30 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode:

    • Full Scan: To detect all potential metabolites.

    • Data-Dependent MS/MS (ddMS2): To acquire fragmentation spectra for structural elucidation.

  • Resolution: > 30,000 FWHM to enable accurate mass measurements for formula determination.

Conclusion

While direct metabolic data for this compound remains elusive, the comprehensive analysis of its structural analogue, 5-MeO-MiPT, provides a robust predictive framework. The anticipated metabolic pathways for this compound include O-demethylation, N-demethylation, hydroxylation, and N-oxidation, followed by phase II conjugation. The experimental protocols and quantitative data presented herein offer a valuable starting point for researchers and drug development professionals to design and execute definitive metabolism studies on this compound. Such studies are imperative for a complete understanding of its pharmacokinetic and toxicological profile.

An In-depth Technical Guide on the Stability and Degradation Pathways of 4-MeO-MiPT

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited empirical data specifically detailing the stability and degradation pathways of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is publicly available. This guide synthesizes information from related tryptamine (B22526) compounds and general chemical principles to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and potential degradation pathways described herein are illustrative and should be adapted and validated for specific research applications.

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as this compound, is a lesser-known psychedelic substance belonging to the tryptamine class.[1][2] As a substituted tryptamine, its chemical stability is a critical parameter for research, formulation development, and analytical characterization. Tryptamine derivatives, particularly those with substitutions on the indole (B1671886) ring, can be susceptible to various degradation pathways, including oxidation, hydrolysis, and photolysis. This technical guide aims to provide a thorough understanding of the potential stability challenges and degradation routes of this compound, drawing parallels from more extensively studied analogues.

This document outlines potential degradation pathways, presents illustrative stability data in a structured format, provides detailed experimental protocols for forced degradation studies, and visualizes key signaling pathways and experimental workflows using the DOT language.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValueReference
IUPAC NameN-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine[1]
Molecular FormulaC15H22N2O[1]
Molar Mass246.35 g/mol [1]
Melting Point80-81 °C[1]
AppearanceCrystalline solid (hydrochloride salt)[3]
Solubility (HCl salt)DMF: 0.1 mg/ml, DMSO: 3 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[3]

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related tryptamines, several degradation pathways can be postulated. The indole ring system is susceptible to oxidation, while the methoxy (B1213986) group and the alkylamino side chain can also undergo metabolic transformations.

  • Oxidation: The indole nucleus is prone to oxidation, which can lead to the formation of various hydroxylated and N-oxide derivatives. This is a common degradation pathway for tryptamines, often accelerated by light, heat, and the presence of oxidizing agents.

  • Hydrolysis: While the methoxy group is generally more stable to hydrolysis than an ester, under strong acidic or basic conditions, cleavage to the corresponding 4-hydroxy metabolite (4-HO-MiPT) could occur.

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can induce degradation, often leading to complex mixtures of colored degradation products. 4-hydroxy substituted tryptamines are known to be particularly unstable in solution, and while this compound is a methoxy derivative, photosensitivity should be a consideration.[4]

  • Metabolic Degradation: In vivo, this compound is expected to undergo metabolism by cytochrome P450 enzymes. Drawing parallels from the metabolism of 5-MeO-MiPT, potential metabolic pathways for this compound include O-demethylation to 4-HO-MiPT, N-demethylation to 4-MeO-IPT, and hydroxylation at various positions on the indole ring or alkyl side chain.[5]

G cluster_main Potential Degradation Pathways of this compound cluster_products Potential Degradation Products This compound This compound Oxidation Oxidation Hydrolysis Hydrolysis Photodegradation Photodegradation Metabolism Metabolism N_Oxide N-Oxide derivatives Hydroxylated Hydroxylated derivatives 4-HO-MiPT 4-HO-MiPT Colored_degradants Colored degradants Metabolites Metabolites (e.g., 4-HO-MiPT, 4-MeO-IPT)

Illustrative Stability Data

The following tables present hypothetical quantitative data to illustrate the potential stability of this compound under various stress conditions. These values are based on the general behavior of tryptamine derivatives and should be confirmed by empirical studies.

Table 1: Hydrolytic Stability of this compound (% Degradation)

pHTime (hours)Temperature (°C)% Degradation
22460< 5%
72460< 1%
1224605-10%

Table 2: Oxidative Stability of this compound (% Degradation)

Oxidizing AgentConcentrationTime (hours)% Degradation
H₂O₂3%2410-20%
AIBN (radical initiator)0.1 M85-15%

Table 3: Photostability of this compound in Solution (% Degradation)

Light SourceIntensityTime (hours)% Degradation
UV-A (365 nm)1.2 million lux hours2415-25%
Visible Light200 W h/m²245-10%

Table 4: Thermal Stability of this compound (Solid State, % Degradation)

Temperature (°C)Time (days)% Degradation
4030< 1%
60302-5%
80305-15%

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6] The following are detailed, generalized protocols that can be adapted for this compound.

G

5.1. General Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

  • Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for hydrolytic studies).

  • Protect all samples from light unless photostability is being assessed.

5.2. Hydrolytic Degradation

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M hydrochloric acid.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M sodium hydroxide.

  • Neutral Hydrolysis: Mix the this compound stock solution with purified water.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw aliquots, neutralize them (for acid and base samples), and dilute with mobile phase for analysis.

5.3. Oxidative Degradation

  • Mix the this compound stock solution with a 3% solution of hydrogen peroxide.

  • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

  • At specified time points, withdraw aliquots and dilute with mobile phase for analysis.

5.4. Photolytic Degradation

  • Expose a solution of this compound (in a photostable, transparent container) to a calibrated light source.

  • Follow ICH Q1B guidelines for photostability testing, ensuring exposure to not less than 1.2 million lux hours and 200 watt hours/square meter.[7]

  • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

  • At the end of the exposure period, analyze both the exposed and control samples.

5.5. Thermal Degradation

  • Solid State: Place a known quantity of solid this compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 7 days).

  • Solution State: Incubate a solution of this compound at an elevated temperature (e.g., 60°C) for a defined period.

  • At specified time points, dissolve the solid sample or dilute the solution sample for analysis.

5.6. Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium (B1175870) formate) is a common starting point for tryptamine analysis. Detection can be performed using a photodiode array (PDA) detector and a mass spectrometer (MS) for identification of degradation products.

Signaling Pathways

This compound is known to act as a non-selective serotonin (B10506) receptor agonist, with activity at the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] The psychedelic effects of tryptamines are primarily mediated through the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).

G

Conclusion

While specific stability data for this compound is scarce, this guide provides a framework for understanding its potential degradation pathways and for designing robust stability studies. Researchers and drug development professionals should consider the susceptibility of the tryptamine scaffold to oxidation, and to a lesser extent, hydrolysis and photolysis. The provided experimental protocols offer a starting point for conducting forced degradation studies to identify degradation products and to develop and validate stability-indicating analytical methods. Further empirical research is necessary to fully characterize the stability profile of this compound.

References

An In-depth Technical Guide to the Research Applications of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 96096-53-6

This technical guide provides a comprehensive overview of the research applications of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT), a synthetic tryptamine (B22526) with psychedelic properties. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and biochemical characteristics of this compound.

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as this compound, is a lesser-known psychedelic compound belonging to the tryptamine family.[1] First synthesized and described by David Repke and Alexander Shulgin in 1985, it is the 4-methoxy analog of N-methyl-N-isopropyltryptamine (MiPT).[1] Its psychotomimetic effects in humans were further detailed by Shulgin in his book "TiHKAL (Tryptamines I Have Known And Loved)".[1]

Structurally, this compound features a core indole (B1671886) ring substituted with a methoxy (B1213986) group at the 4-position and an ethylamine (B1201723) side chain at the 3-position, which is further substituted with methyl and isopropyl groups on the terminal amine. This compound is of interest to the scientific community for its distinct pharmacological profile, acting as both a serotonin (B10506) reuptake inhibitor and a non-selective serotonin receptor agonist.[1] Its unique properties make it a valuable tool for investigating the complex mechanisms of serotonergic neurotransmission and the structure-activity relationships of psychedelic compounds.

Chemical and Physical Properties

PropertyValueReference
CAS Number 96096-53-6--INVALID-LINK--
Molecular Formula C₁₅H₂₂N₂O--INVALID-LINK--
Molecular Weight 246.35 g/mol --INVALID-LINK--
IUPAC Name N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine--INVALID-LINK--
Synonyms 4-methoxy-N-methyl-N-isopropyltryptamine--INVALID-LINK--

Synthesis

The synthesis of this compound was first reported by Repke, Grotjahn, and Shulgin in the Journal of Medicinal Chemistry in 1985. A detailed synthetic route is also described in Alexander Shulgin's "TiHKAL". The general synthetic pathway involves the reaction of 4-methoxyindole (B31235) with oxalyl chloride, followed by reaction with N-methylisopropylamine to form the corresponding glyoxylamide. Subsequent reduction of the amide and carbonyl functionalities yields the final product, this compound.

A representative workflow for the synthesis is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product 4-Methoxyindole 4-Methoxyindole Indole-3-glyoxylamide Indole-3-glyoxylamide 4-Methoxyindole->Indole-3-glyoxylamide 1. Oxalyl Chloride 2. N-Methylisopropylamine Oxalyl_Chloride Oxalyl_Chloride N-Methylisopropylamine N-Methylisopropylamine This compound This compound Indole-3-glyoxylamide->this compound Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->this compound

Synthetic Workflow for this compound

Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a serotonin reuptake inhibitor and a direct agonist at several serotonin receptor subtypes. This profile distinguishes it from many other classic psychedelics.

Receptor and Transporter Binding Affinity and Functional Activity

A key study by Kozell et al. (2023) characterized the pharmacological activity of this compound at human serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂𝒸) and the serotonin transporter (SERT) expressed in HEK cells.[2] The following tables summarize the quantitative data from this research.

Table 1: Binding Affinities (Kᵢ, nM) of this compound at Serotonin Receptors and Transporter

Compound5-HT₁ₐR5-HT₂ₐR5-HT₂𝒸RSERT
This compound338 ± 57204 ± 191020 ± 220123 ± 20
Data from Kozell et al., 2023. Values are mean ± S.E.M.

Table 2: Functional Potencies (EC₅₀, nM) of this compound at Serotonin Receptors

Compound5-HT₁ₐR (GIRK)5-HT₂ₐR (Ca²⁺ flux)5-HT₂𝒸R (Ca²⁺ flux)
This compound>10,000109 ± 15186 ± 28
Data from Kozell et al., 2023. Values are mean ± S.E.M.

Table 3: Functional Efficacies (Eₘₐₓ, % of 5-HT) of this compound at Serotonin Receptors

Compound5-HT₁ₐR (GIRK)5-HT₂ₐR (Ca²⁺ flux)5-HT₂𝒸R (Ca²⁺ flux)
This compound10 ± 2108 ± 3107 ± 3
Data from Kozell et al., 2023. Values are mean ± S.E.M.

These data indicate that this compound has a notable affinity for the serotonin transporter and acts as a full agonist at the 5-HT₂ₐ and 5-HT₂𝒸 receptors, with a significantly lower efficacy at the 5-HT₁ₐ receptor. The potent inhibition of SERT may modulate the psychedelic effects mediated by 5-HT₂ₐ receptor agonism.

In Vivo Research Applications

Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in mice and rats is a behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects in humans.[1] this compound has been shown to induce the HTR in rodents, confirming its activity at the 5-HT₂ₐ receptor in vivo.[1] However, its efficacy in eliciting this response is reportedly lower than that of its structural analog, 4-HO-MiPT.[1]

Signaling Pathways

The interaction of this compound with serotonin receptors initiates intracellular signaling cascades. The primary pathways associated with the 5-HT₁ₐ and 5-HT₂ₐ receptors are depicted below.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G This compound This compound 5-HT1A_Receptor 5-HT1A Receptor This compound->5-HT1A_Receptor Gi_Go Gi/o Protein 5-HT1A_Receptor->Gi_Go Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response

5-HT1A Receptor Signaling Pathway
5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a GPCR that couples to the Gαq/11 subunit. Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).

G This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Gq_G11 Gq/11 Protein 5-HT2A_Receptor->Gq_G11 PLC Phospholipase C Gq_G11->PLC IP3 IP3 PLC->IP3 PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2 Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_Release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for specific receptors and transporters.

General Methodology:

  • Membrane Preparation: Membranes from HEK cells stably expressing the target human receptor (e.g., 5-HT₂ₐR) or transporter (SERT) are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐR) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (Calcium Flux)

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at Gq-coupled receptors like 5-HT₂ₐR and 5-HT₂𝒸R.

General Methodology:

  • Cell Culture: HEK cells stably expressing the target receptor are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the cells.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values, with the maximal response of a reference agonist (e.g., 5-HT) set to 100%.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture HEK cells expressing 5-HT2A Receptor Dye_Loading Load cells with Ca2+ sensitive dye Cell_Culture->Dye_Loading Add_Compound Add varying concentrations of this compound Dye_Loading->Add_Compound Measure_Fluorescence Measure fluorescence change over time Add_Compound->Measure_Fluorescence Dose_Response Generate dose-response curves Measure_Fluorescence->Dose_Response Calculate_Values Calculate EC50 and Emax Dose_Response->Calculate_Values

Calcium Flux Assay Workflow
Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of this compound.

General Methodology:

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Drug Administration: Mice are administered various doses of this compound or a vehicle control, typically via intraperitoneal (i.p.) injection.

  • Observation: Following a brief acclimation period, the number of head twitches is counted by a trained observer for a defined period (e.g., 30-60 minutes).

  • Data Analysis: The total number of head twitches is recorded for each dose group, and dose-response curves are generated.

Conclusion

This compound is a psychoactive tryptamine with a unique pharmacological profile characterized by both serotonin reuptake inhibition and direct agonism at serotonin receptors, primarily the 5-HT₂ₐ and 5-HT₂𝒸 subtypes. Its distinct structure-activity relationship makes it a valuable research tool for neuropharmacologists and medicinal chemists. Further research is warranted to fully elucidate the interplay between its transporter and receptor activities and to explore its potential therapeutic applications.

References

Unveiling 4-MeO-MiPT: A Technical Guide to Alexander Shulgin's Research in TiHKAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Alexander Shulgin's pioneering research on 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT), as documented in his comprehensive work, TiHKAL: The Continuation. This document collates and presents the core data, experimental protocols, and qualitative experiences associated with this lesser-known psychedelic compound.

Core Data Summary

The quantitative data from Shulgin's experiments with this compound is summarized below, offering a clear overview of its synthesis, physical properties, and established dosage parameters.

Table 1: Chemical and Physical Properties
PropertyValue
Full Chemical NameN-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine
Molecular FormulaC₁₅H₂₂N₂O
Molar Mass246.35 g/mol
Melting Point80-81 °C
AppearanceWhite crystalline solid
Table 2: Dosage and Administration
ParameterDescription
Route of AdministrationOral
Effective Dosage Range20 - 30 mg[1][2][3]
Onset of Effects20 - 40 minutes[3]
Duration of Effects4 - 6 hours[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed by Shulgin for the synthesis and bioassay of this compound.

Synthesis of this compound

The synthesis of this compound as described in TiHKAL is a multi-step process starting from 4-methoxytryptamine.[1]

Step 1: N-Benzoylcarbonylation of 4-Methoxytryptamine

  • A solution of 4.0 grams of 4-methoxytryptamine in 50 mL of toluene (B28343) was combined with a solution of 5.52 grams of potassium carbonate in 50 mL of water.

  • The biphasic mixture was stirred vigorously at room temperature.

  • A solution of 3.0 mL of benzyl (B1604629) chloroformate in 20 mL of toluene was added dropwise.

  • Stirring was continued for 15 hours.

  • The reaction mixture was then diluted with 200 mL of ethyl acetate.

  • The organic layer was separated and dried with anhydrous magnesium sulfate.

  • The solvent was removed under vacuum, and the resulting solid residue was recrystallized from diethyl ether/hexane to yield 3.9 grams of N-(benzyloxycarbonyl)-4-methoxytryptamine as a white solid with a melting point of 84 °C.

Step 2: Reduction to 4-Methoxy-N-methyltryptamine

  • A suspension of 0.76 grams of lithium aluminum hydride (LAH) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF) was stirred under an inert atmosphere.

  • A solution of 2.5 grams of N-(benzyloxycarbonyl)-4-methoxytryptamine in 30 mL of anhydrous THF was added dropwise.

  • The reaction mixture was heated to reflux for 30 minutes.

  • After cooling to 40 °C, the excess LAH was quenched by the addition of 50% aqueous THF.

  • The resulting solids were removed by filtration and washed with THF.

  • The filtrate and washings were combined, and the solvent was removed under vacuum to yield impure 4-methoxy-N-methyltryptamine.

Step 3: Reductive Amination to form this compound

  • The impure 4-methoxy-N-methyltryptamine was dissolved in 50 mL of ethanol.

  • 1.0 mL of acetone (B3395972) was added to the solution.

  • 0.5 grams of 10% Palladium on carbon (Pd/C) was added as a catalyst.

  • The reaction mixture was shaken under a hydrogen atmosphere at 50 psi for 15 hours.

  • The catalyst was removed by filtration through a bed of Celite.

  • The filtrate was concentrated under vacuum, and the solid residue was recrystallized from diethyl ether/hexane to yield 0.51 grams of 4-methoxy-N-methyl-N-isopropyltryptamine (this compound) with a melting point of 80-81 °C.[1]

Bioassay Methodology

The evaluation of this compound's psychoactive effects was conducted through self-experimentation by Alexander Shulgin and his research group. The methodology, as inferred from the qualitative comments in TiHKAL, can be summarized as follows:

  • Dosage Preparation: The crystalline this compound was accurately weighed and encapsulated for oral administration.

  • Administration: The prepared dose was ingested on an empty stomach.

  • Observation Period: A systematic observation of subjective effects was conducted over a period of several hours.

  • Data Recording: Detailed notes were taken on the onset, duration, and nature of the physical, sensory, and cognitive effects. These observations were later compiled into the qualitative comments section of the TiHKAL entry.

Visualized Experimental Workflows

The following diagrams illustrate the synthesis pathway and the timeline of subjective effects as described by Shulgin.

Synthesis_of_4_MeO_MiPT cluster_step1 Step 1: N-Benzoylcarbonylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Reductive Amination 4-MT 4-Methoxytryptamine Reagents1 Benzyl Chloroformate, K₂CO₃, Toluene/H₂O 4-MT->Reagents1 Intermediate1 N-(Benzyloxycarbonyl)- 4-methoxytryptamine Reagents1->Intermediate1 Reagents2 LiAlH₄, THF Intermediate1->Reagents2 Intermediate2 4-Methoxy-N- methyltryptamine (impure) Reagents2->Intermediate2 Reagents3 Acetone, H₂, Pd/C, Ethanol Intermediate2->Reagents3 Final_Product This compound Reagents3->Final_Product

Synthesis Pathway of this compound.

Effects_Timeline cluster_timeline Timeline of Subjective Effects (26 mg, oral) cluster_effects Reported Qualitative Effects Ingestion Ingestion Onset First Alerts (20 mins) Ingestion->Onset ~20 min Plus_Two Plateau Reached (~35-50 mins) 'Plus Two' State Onset->Plus_Two ~15-30 min Peak Peak Effects (1-3 hours) Erotic Enhancement, No Significant Visuals Plus_Two->Peak Decline Gradual Decline (3-5 hours) Peak->Decline Baseline Return to Baseline (4-6 hours) Decline->Baseline Primary Primary Effects: - Erotic enhancement - Mild cognitive alterations Secondary Secondary Effects: - Minimal to no visual distortion - No significant euphoria or insight

Timeline of Subjective Effects for this compound.

Concluding Remarks

Alexander Shulgin's entry on this compound in TiHKAL provides a foundational understanding of this compound. The synthesis is well-documented, and the qualitative reports, while subjective, offer valuable initial insights into its psychopharmacological profile. Notably, the effects are described as significantly milder than its 4-hydroxy counterpart (4-HO-MiPT), with a pronounced lack of the visual phenomena commonly associated with tryptamines and an emphasis on erotic enhancement.[3] Further research is warranted to fully characterize the pharmacological and toxicological properties of this compound.

References

Receptor Binding Affinity of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) at Serotonin 5-HT2A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the receptor binding affinity of the synthetic tryptamine (B22526) 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) at the human serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for serotonergic psychedelics and a key area of research in neuropsychiatric disorders.[1] This document synthesizes available quantitative data, presents a detailed experimental protocol for determining binding affinity, and visualizes key biological and experimental processes.

Quantitative Binding Affinity Data

The binding affinity of a compound for a receptor is a critical parameter in pharmacology, indicating the strength of the interaction between the ligand and the receptor. This is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity. The following table summarizes the binding affinity of this compound and other relevant tryptamines at the human 5-HT2A receptor.

CompoundReceptorKᵢ (nM)
This compound Human 5-HT2A 130 [2]
5-MeO-MiPTHuman 5-HT2A49[2]
DMT (N,N-Dimethyltryptamine)Human 5-HT2A347[3]
LSD (Lysergic acid diethylamide)Human 5-HT2A1.26[3]
Serotonin (5-HT)Human 5-HT2A19.5[3]

Table 1: Comparative binding affinities of this compound and other tryptamines at the human 5-HT2A receptor.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway.[1] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] This signaling cascade is central to the receptor's function and the downstream physiological effects associated with its activation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Figure 1: 5-HT2A Receptor Gq-Coupled Signaling Pathway.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities, such as the Kᵢ value for this compound, is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound to displace a known radioactive ligand from its target receptor.[4]

Objective

To determine the inhibition constant (Kᵢ) of this compound for the human 5-HT2A receptor.

Materials
  • Test Compound: 4-methoxy-N-methyl-N-isopropyltryptamine (this compound)

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2A receptor.[3]

  • Radioligand: [³H]Ketanserin, a commonly used radiolabeled antagonist for the 5-HT2A receptor.[1]

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist, such as unlabeled Ketanserin or Mianserin.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • Equipment: 96-well microplates, cell harvester, and a microplate scintillation counter.

Procedure
  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the human 5-HT2A receptor.

    • Lyse the cells and isolate the cell membranes containing the receptors via centrifugation.

    • Wash and resuspend the membrane preparations in the assay buffer.

    • Determine the protein concentration of the membrane preparation to ensure consistency across experiments.[4]

  • Binding Assay:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Add assay buffer, a constant concentration of [³H]Ketanserin, and the membrane suspension.[1]

      • Non-specific Binding: Add a high concentration of the non-specific binding control, [³H]Ketanserin, and the membrane suspension.

      • Test Compound: Add serial dilutions of this compound, [³H]Ketanserin, and the membrane suspension.[4]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand:

    • Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester.[1]

    • The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]

  • Quantification of Bound Radioactivity:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[1]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Determine the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.[4]

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Receptor Membranes (e.g., from HEK-293 cells expressing 5-HT2A) B1 Incubate Membranes, Radioligand, and Test Compound in 96-well Plate A1->B1 A2 Prepare Radioligand Solution (e.g., [³H]Ketanserin) A2->B1 A3 Prepare Serial Dilutions of Test Compound (this compound) A3->B1 B2 Separate Bound and Free Radioligand via Filtration B1->B2 B3 Quantify Radioactivity with Scintillation Counter B2->B3 C1 Generate Competition Curve (% Inhibition vs. [Compound]) B3->C1 C2 Determine IC₅₀ Value C1->C2 C3 Calculate Kᵢ Value using Cheng-Prusoff Equation C2->C3

Figure 2: General Workflow of a Competitive Radioligand Binding Assay.

References

A Comprehensive Technical Guide to the Solubility of 4-MeO-MiPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT), a psychoactive compound of the tryptamine (B22526) class. Understanding the solubility of this compound is critical for its handling, formulation, and in vitro/in vivo studies. This document collates available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual diagrams of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like this compound, solubility is typically expressed in terms of mass per unit volume of solvent (e.g., mg/mL) or as a molar concentration. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar chemical characteristics, such as polarity, will be more soluble in each other. The solubility of tryptamines, including this compound, is influenced by factors such as the solvent's polarity, the pH of the solution (for aqueous solutions), temperature, and the specific salt form of the compound.

Quantitative Solubility Data for this compound

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility values for this compound hydrochloride. It is important to note that the solubility of the freebase form may differ significantly.

Solvent SystemFormSolubility
Dimethylformamide (DMF)Hydrochloride0.1 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)Hydrochloride3 mg/mL[1]
DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:1)Hydrochloride0.5 mg/mL[1]

Note: This data is for the hydrochloride salt of this compound. The solubility of the fumarate (B1241708) salt is qualitatively described as soluble in organic solvents, but specific quantitative data is not available.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3][4][5][6][7][8] The following protocol is a detailed methodology adapted for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

  • This compound (hydrochloride or freebase)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, etc.)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is necessary to ensure that a saturated solution is formed.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains. For some compounds, 48-72 hours may be necessary.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility readings.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a conceptual signaling pathway relevant to the action of tryptamines.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Supersaturated Solution equil Equilibration (Shaking at Constant Temp) prep->equil Agitation sep Phase Separation (Centrifugation) equil->sep Equilibrium Reached sample Sample Collection & Filtration sep->sample Clear Supernatant quant Quantification (e.g., HPLC) sample->quant Diluted Sample analysis Data Analysis quant->analysis Concentration Data

Workflow for experimental solubility determination.

signaling_pathway Conceptual Signaling Pathway of Tryptamines cluster_receptor Serotonin Receptor cluster_downstream Downstream Signaling receptor 5-HT Receptor (e.g., 5-HT2A) g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., PLC) g_protein->effector second_messenger Second Messenger Production (e.g., IP3, DAG) effector->second_messenger response Cellular Response (e.g., Neuronal Excitability) second_messenger->response tryptamine This compound tryptamine->receptor Binding

Conceptual tryptamine signaling pathway.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-MeO-MiPT

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectroscopic and Pharmacological Overview of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT)

This technical guide provides a detailed overview of the available spectroscopic data for 4-methoxy-N-methyl-N-isopropyltryptamine (this compound), a psychedelic compound of the tryptamine (B22526) class. It is important to note that while general chemical information is accessible, detailed, publicly available spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are scarce in the reviewed literature. Gas Chromatography-Mass Spectrometry (GC-MS) data is indicated to be available from commercial suppliers, but the complete spectra are not openly accessible.[1][2][3] This guide compiles the known information and presents standardized experimental protocols for the analysis of tryptamines, which can be applied to this compound. Additionally, it visualizes the compound's known pharmacological mechanisms of action.

Chemical and Physical Properties of this compound

This compound, also known as 4-methoxy-N-methyl-N-isopropyltryptamine, is the 4-methoxy analog of N-methyl-N-isopropyltryptamine (MiPT) and the O-methyl ether of 4-HO-MiPT.[4] It is recognized for its psychedelic properties and acts as a non-selective serotonin (B10506) receptor agonist and a serotonin reuptake inhibitor.[4]

PropertyValueReference
IUPAC Name N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine[4]
Other Names 4-OMe-MiPT, 4-Methoxy-N-methyl-N-isopropyltryptamine[4]
CAS Number 96096-53-6[4]
Molecular Formula C₁₅H₂₂N₂O[5]
Molar Mass 246.354 g·mol⁻¹[4]
Melting Point 80 to 81 °C (176 to 178 °F)[4]

Spectroscopic Data

No specific ¹H or ¹³C NMR data for this compound was found in the available search results.

Table 2.1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (ppm) Multiplicity Integration Coupling Constant (Hz) Assignment

| Data not available in the searched sources. | | | | |

Table 2.2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (ppm) Assignment

| Data not available in the searched sources. | |

No specific IR spectrum or peak list for this compound was found in the available search results.

Table 2.3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹) Intensity Assignment

| Data not available in the searched sources. | | |

While GC-MS data for this compound is mentioned to be available from sources like Cayman Chemical, the actual mass spectrum and fragmentation data are not provided in the public search results.[1]

Table 2.4: Mass Spectrometry Fragmentation Data of this compound

m/z Relative Abundance (%) Proposed Fragment

| Data not available in the searched sources. | | |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of tryptamine compounds, based on established methodologies for similar substances.[6] These protocols are intended to serve as a guide for researchers working on the characterization of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Pulse Angle: 90°.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0 to 200 ppm.

  • Pulse Angle: 30-45°.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Objective: To identify functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with a diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Agilent Gas Chromatograph coupled with a Mass Selective Detector.

Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, chloroform).

GC Parameters:

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 15°C/min.

    • Final hold: Hold at 300°C for 5 minutes.

  • Injection Volume: 1 µL with a split ratio of 20:1.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-550 amu.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Signaling Pathways and Mechanism of Action

This compound is known to act as a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[4] The following diagrams illustrate these two primary mechanisms of action.

serotonin_agonist_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT_Receptor Serotonin Receptor (GPCR) This compound->5-HT_Receptor Binds and Activates G-Protein G-Protein Activation 5-HT_Receptor->G-Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G-Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP₃/DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Serotonin Receptor Agonist Signaling Pathway.

serotonin_reuptake_inhibitor_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) This compound This compound This compound->SERT Blocks Serotonin->SERT Postsynaptic_Receptor Postsynaptic Serotonin Receptors Serotonin->Postsynaptic_Receptor Binds Serotonin_Label Serotonin (5-HT) Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Caption: Serotonin Reuptake Inhibitor Mechanism.

References

Acute Toxicity of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of published scientific literature specifically investigating the acute toxicity of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) in animal models. Consequently, quantitative toxicity data such as median lethal dose (LD50) for this compound are not available. This guide summarizes the current state of knowledge and provides a framework for potential future studies, drawing parallels with the closely related compound 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), for which limited acute toxicity data exists.

Introduction to this compound

4-Methoxy-N-methyl-N-isopropyltryptamine (this compound) is a lesser-known psychedelic substance belonging to the tryptamine (B22526) class. It is structurally related to other psychoactive tryptamines, such as 5-MeO-MiPT and psilocin. The primary mechanism of action for tryptamines involves the agonism of serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is believed to mediate their psychedelic effects. Very little data exists about the pharmacological properties, metabolism, and toxicity of this compound[1][2]. The drug is reported to act as a serotonin reuptake inhibitor and a non-selective serotonin receptor agonist[1]. In animal studies, it has been shown to produce psychedelic-like effects, such as inducing the head-twitch response in rodents, which is a behavioral proxy for hallucinogenic potential[1].

Quantitative Data on Acute Toxicity

As of the latest literature review, no studies have been published that specifically determine the acute toxicity or LD50 of this compound in any animal model.

To provide a relevant toxicological context, this section presents data from an acute toxicity study of the related compound, 5-MeO-MiPT, in CD-1 female mice. It is crucial to note that these findings cannot be directly extrapolated to this compound, as minor structural differences can significantly alter a compound's toxicological profile.

In a study investigating the acute effects of 5-MeO-MiPT, mice were administered the substance via injection. The following table summarizes the biodistribution of 5-MeO-MiPT in various tissues at a dose of 2.7 mg/kg.

TissueConcentration Range (ng/g or ng/mL)
Blood2.7 - 13.4 ng/mL
Kidney11 - 29 ng/g
Liver15.2 - 108.3 ng/g
Brain1.5 - 40.6 ng/g
Data from an in vivo acute toxicity study of 5-MeO-MiPT in mice[3][4].

At a lower dose of 0.27 mg/kg, 5-MeO-MiPT concentrations were below the limit of quantification in all analyzed biological samples[3][4]. The study also noted that high doses of 5-MeO-MiPT induced apoptotic cell death through caspase activity in the liver, kidney, and brain[3][4][5].

Experimental Protocols for Acute Toxicity Assessment

The following is a detailed, representative experimental protocol for an acute toxicity study of a novel tryptamine, based on the methodology used for 5-MeO-MiPT and incorporating best practices from OECD guidelines for the testing of chemicals[1][6].

  • Species: Mouse (Mus musculus)

  • Strain: CD-1 (or other appropriate outbred strain)

  • Sex: Female (as they are often more sensitive)

  • Age: Young adult (e.g., 8-12 weeks)

  • Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water, except for a brief fasting period before dosing.

  • Test Substance: this compound hydrochloride (or other salt form)

  • Vehicle: A suitable vehicle in which the test substance is soluble and non-toxic to the animals. A common choice is a solution of 50% dimethyl sulfoxide (B87167) (DMSO) in saline (0.9% NaCl)[3][4].

  • Route of Administration: Intraperitoneal (IP) injection is a common route for assessing acute toxicity in rodents. Oral gavage is another relevant route, particularly for substances that are typically ingested.

  • Dose Levels: A range of doses should be selected to identify a dose-response relationship. For a novel substance with unknown toxicity, a dose-range-finding study is recommended. Based on the 5-MeO-MiPT study, initial doses could be in the range of 0.1 to 10 mg/kg.

  • Dosing Procedure: Animals should be weighed immediately before dosing to ensure accurate dose calculation. The volume of the injection should be kept consistent across all animals, typically around 10 mL/kg for mice.

  • Control Group: Receives no treatment.

  • Vehicle Control Group: Receives an injection of the vehicle only.

  • Test Groups: At least three groups receiving different dose levels of this compound.

  • Clinical Observations: Animals should be observed for signs of toxicity immediately after dosing and at regular intervals for at least 14 days. Observations should include changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior[6].

  • Body Weight: Individual animal weights should be recorded before dosing and at regular intervals throughout the study.

  • Mortality: The number of surviving animals in each group should be recorded daily.

  • Pathology: At the end of the observation period, all surviving animals should be euthanized. A gross necropsy should be performed on all animals (including those that died during the study). Tissues from target organs (e.g., liver, kidney, brain) should be collected for histopathological and immunohistochemical analysis (e.g., for markers of apoptosis like Caspase-3)[3][4].

  • Toxicokinetics: Blood and tissue samples can be collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) of the test substance.

Visualizations

G cluster_0 Preparation cluster_1 Dosing cluster_2 Observation & Data Collection cluster_3 Terminal Procedures A Animal Acclimatization B Randomization into Groups A->B C Dose Preparation B->C F Dose Administration (e.g., IP injection) C->F D Fasting E Body Weight Measurement D->E E->F G Clinical Observations (14 days) F->G H Body Weight Monitoring F->H I Mortality Checks F->I J Euthanasia I->J K Gross Necropsy J->K L Tissue Collection K->L M Histopathology L->M

Caption: Experimental workflow for an in vivo acute toxicity study.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca2+ Release from ER IP3->Ca_release triggers Cellular_Response Downstream Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_release->Cellular_Response Tryptamine This compound (Agonist) Tryptamine->Receptor binds to

Caption: Simplified 5-HT2A receptor signaling cascade activated by a tryptamine agonist.

Conclusion

The acute toxicity of this compound in animal models remains uncharacterized. The lack of empirical data necessitates that any handling or research involving this compound be conducted with extreme caution. Future research, guided by established toxicological protocols such as those outlined in this guide, is essential to determine the safety profile of this compound. Studies on related compounds like 5-MeO-MiPT provide a valuable, albeit indirect, reference for designing such investigations. A thorough understanding of the dose-dependent toxicity, target organ effects, and toxicokinetics will be critical for assessing the potential risks associated with this substance.

References

The Discovery and Synthesis of 4-MeO-MiPT: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a lesser-known psychedelic tryptamine (B22526) that has garnered interest within the scientific community for its unique pharmacological profile. First described in 1985 by David Repke and Alexander Shulgin, this compound is a structural analog of other well-known tryptamines and is noted for its distinct subjective effects.[1] This technical guide provides an in-depth overview of the discovery, history of synthesis, and key experimental data related to this compound.

Discovery and Historical Context

The initial scientific description of this compound appeared in a 1985 paper by David B. Repke, Douglas B. Grotjahn, and Alexander T. Shulgin published in the Journal of Medicinal Chemistry. The synthesis and preliminary human bioassays were later detailed by Shulgin in his book "TiHKAL (Tryptamines I Have Known And Loved)".[1] The research was part of a broader exploration into the structure-activity relationships of tryptamine derivatives, investigating how modifications to the tryptamine backbone influence psychedelic activity.

Synthesis of this compound

The original synthesis of this compound, as described by Repke, Grotjahn, and Shulgin in 1985, is a multi-step process. While the full detailed protocol from the original paper is not publicly available in its entirety, the general synthetic approach for tryptamines of this class, as outlined in "TiHKAL" and other chemical literature, follows a well-established route.

A common method for the synthesis of N,N-disubstituted tryptamines involves the use of a suitable indole (B1671886) precursor. For this compound, this would be 4-methoxyindole. The synthesis would typically proceed through the formation of an indole-3-acetonitrile (B3204565) or a similar intermediate, followed by reduction and subsequent N-alkylation.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, including its receptor binding affinities and in vivo effects.

ParameterValueReceptor/AssaySpeciesReference
Receptor Binding Affinity (Ki, nM)
5-HT1AData not availableRadioligand Binding AssayHuman
5-HT2AData not availableRadioligand Binding AssayHuman
5-HT2CData not availableRadioligand Binding AssayHuman
In Vivo Effects
Head-Twitch Response (ED50)Data not availableHead-Twitch Response AssayMouse
Effective Human Dose20-30 mg (oral)Human BioassayHuman[1]
Onset of Effects20-40 minutesHuman BioassayHuman[1]
Duration of Effects4-6 hoursHuman BioassayHuman[1]

Experimental Protocols

Radioligand Binding Assay for Serotonin (B10506) Receptors

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

Materials:

  • Cell membranes expressing the human serotonin receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]WAY-100635 for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).

  • This compound test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the this compound test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow for binding equilibrium to be reached.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Rodent Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound by measuring the frequency of head-twitch responses in mice.

Materials:

  • Male C57BL/6J mice.

  • This compound test compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Observation chambers.

  • Video recording equipment or a trained observer.

Procedure:

  • Acclimate the mice to the observation chambers for a designated period before the experiment.

  • Administer the this compound test compound or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

  • Place the mice individually into the observation chambers.

  • Record the number of head-twitches for a set duration (e.g., 30-60 minutes) starting immediately after administration. A head-twitch is characterized by a rapid, rotational movement of the head.

  • Analyze the data to determine the dose-response relationship for this compound-induced head-twitches.

  • Calculate the ED50 value, which is the dose that produces 50% of the maximal response.

Visualizations

G Serotonin 2A (5-HT2A) Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis 4MeOMiPT This compound 4MeOMiPT->5HT2A_Receptor Agonist Binding DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulation Downstream_Effects Downstream Cellular Effects (e.g., Neuronal Excitability) PKC->Downstream_Effects Ca_Release->Downstream_Effects G Experimental Workflow for this compound Characterization Synthesis Synthesis of this compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Studies Purification->In_Vitro In_Vivo In Vivo Studies Purification->In_Vivo Binding_Assay Radioligand Binding Assay (5-HT Receptor Panel) In_Vitro->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Imaging) In_Vitro->Functional_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis HTR_Assay Head-Twitch Response (Mouse) In_Vivo->HTR_Assay HTR_Assay->Data_Analysis Conclusion Conclusion on Pharmacological Profile Data_Analysis->Conclusion

References

Theoretical Modeling of 4-MeO-MiPT Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) receptor interactions. This compound is a lesser-known psychedelic tryptamine (B22526) that acts as a non-selective serotonin (B10506) receptor agonist and a serotonin reuptake inhibitor.[1] Understanding its interactions with various receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. This document summarizes the available quantitative data on its binding affinities and functional activities, details relevant experimental methodologies, and visualizes the key signaling pathways involved.

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine, or this compound, is a synthetic tryptamine first described by David Repke and Alexander Shulgin in 1985.[1] It is the 4-methoxy analogue of N-methyl-N-isopropyltryptamine (MiPT) and the O-methyl ether of 4-HO-MiPT.[1] Pharmacologically, it is characterized by its activity at multiple serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelic compounds.[1] Additionally, it exhibits significant affinity for the serotonin transporter (SERT), suggesting a role as a serotonin reuptake inhibitor.[1] This dual mechanism of action may contribute to its unique subjective effects, which are anecdotally reported to be milder than those of its 4-hydroxy counterpart.[1]

This guide aims to provide a detailed technical resource for researchers by consolidating the current understanding of this compound's receptor pharmacology, with a focus on theoretical modeling based on its known binding and functional parameters.

Quantitative Pharmacological Data

The interaction of this compound with key serotonin receptors and the serotonin transporter has been characterized through various in vitro assays. The following tables summarize the available quantitative data on its binding affinity (Ki) and functional potency (EC50) and efficacy (Emax).

TargetBinding Affinity (Ki, nM)
5-HT1A Receptor 347–731
5-HT2A Receptor 178
5-HT2C Receptor 510
Serotonin Transporter (SERT) 38
Source:[1]
TargetFunctional Potency (EC50, nM)Maximal Efficacy (Emax)Assay Type
5-HT1A Receptor 1,49099%-
5-HT2A Receptor 37663%Inositol (B14025) Phosphate (B84403) Formation
5-HT2C Receptor 12082%Inositol Phosphate Formation
Serotonin Transporter (SERT) 53–57 (IC50)-Serotonin Reuptake Inhibition
Source:[1]

Experimental Protocols

The quantitative data presented above are typically determined using standardized in vitro pharmacological assays. The following sections detail the general methodologies for these key experiments.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand with a known affinity by the test compound.

Objective: To determine the inhibitory constant (Ki) of this compound at specific serotonin receptors.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT1A, 5-HT2A, 5-HT2C) or the serotonin transporter (SERT).

  • A specific radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, [3H]citalopram for SERT).

  • Test compound: this compound.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thawed cell membranes are homogenized in a binding buffer.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound. A set of wells containing only the membrane and radioligand serves as the total binding control, while another set with an excess of a non-radiolabeled known ligand determines non-specific binding.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are used to determine the potency (EC50) and efficacy (Emax) of a compound in activating a receptor and initiating a downstream signaling cascade. For Gq-coupled receptors like 5-HT2A and 5-HT2C, calcium mobilization or inositol phosphate accumulation assays are commonly used.

Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of this compound at 5-HT2A and 5-HT2C receptors.

Method: Calcium Mobilization Assay

Materials:

  • A stable cell line expressing the human 5-HT2A or 5-HT2C receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Test compound: this compound.

  • A known agonist as a positive control (e.g., serotonin).

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and cultured to form a confluent monolayer.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which will fluoresce upon binding to intracellular calcium.

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Signal Detection: The plate is placed in a fluorescence plate reader, and the fluorescence intensity is measured over time to establish a baseline. The addition of the test compound will trigger a change in fluorescence if it activates the receptor and causes an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The EC50 value is determined by plotting the response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Emax is the maximum response produced by the compound, often expressed as a percentage of the response to a reference full agonist.

Signaling Pathways and Visualizations

The primary psychedelic effects of tryptamines are mediated through the activation of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). However, it can also engage other signaling pathways, such as the β-arrestin pathway, which can lead to different cellular outcomes.

5-HT2A Receptor Gq Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to G_Protein Gq/11 Protein 5-HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) DAG Diacylglycerol (DAG) ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

5-HT2A Receptor β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins. This process is initially involved in receptor desensitization and internalization. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating a distinct wave of cellular signaling that is independent of G-protein activation. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to GRK GRK 5-HT2A_Receptor->GRK Activates Receptor_Phosphorylation Receptor Phosphorylation GRK->Receptor_Phosphorylation Beta_Arrestin β-Arrestin Receptor_Phosphorylation->Beta_Arrestin Recruits Signaling_Complex Signaling Complex (e.g., MAPK components) Beta_Arrestin->Signaling_Complex Scaffolds Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization Downstream_Signaling Downstream Signaling Signaling_Complex->Downstream_Signaling

Caption: 5-HT2A receptor β-arrestin recruitment and signaling.

Computational Modeling

As of the date of this publication, there is a notable absence of publicly available computational docking or molecular dynamics simulation studies specifically focused on this compound. While research on related tryptamines such as 5-MeO-DMT has utilized these techniques to explore binding poses and interactions within the serotonin receptor binding pockets, similar in-silico modeling for this compound has not been reported in the scientific literature. Such studies would be invaluable for providing a more detailed, atomistic understanding of its receptor interactions and for guiding the design of novel analogues with tailored pharmacological profiles.

Conclusion

The pharmacological profile of this compound is characterized by its activity as a non-selective agonist at several serotonin receptors and as a potent inhibitor of the serotonin transporter. Its interaction with the 5-HT2A receptor is of particular interest due to the role of this receptor in mediating psychedelic effects. The quantitative data on its binding affinities and functional potencies provide a foundation for theoretical modeling of its interactions. Understanding the engagement of different signaling pathways, such as the Gq and β-arrestin pathways, will be crucial in further dissecting its unique pharmacological properties. Future research, including computational modeling and more detailed in vitro and in vivo studies, is needed to fully elucidate the molecular mechanisms underlying the effects of this compound and to explore its potential therapeutic applications.

References

Initial Psychedelic Effects of 4-MeO-MiPT in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial psychedelic-like effects of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) in rodent models. This compound is a lesser-known psychedelic tryptamine (B22526) that is presumed to elicit its effects primarily through agonism at the serotonin (B10506) 2A (5-HT2A) receptor. Understanding its preclinical profile is crucial for elucidating its mechanism of action and potential for further research. This document summarizes available quantitative data from key behavioral assays, details the experimental protocols for these studies, and provides visual representations of the underlying signaling pathways and experimental workflows. While data on this compound remains limited, this guide consolidates the current knowledge to support future research endeavors.

Introduction

This compound is a synthetic tryptamine and a structural analog of other psychoactive compounds such as MiPT and 4-HO-MiPT.[1] Like other classic psychedelics, its subjective effects in humans are thought to be mediated by its interaction with the serotonergic system, particularly the 5-HT2A receptor.[1] In preclinical research, rodent models are instrumental in characterizing the pharmacological and behavioral effects of novel psychoactive substances. The primary behavioral assays used to assess psychedelic-like activity in rodents include the head-twitch response (HTR), changes in locomotor activity, and drug discrimination paradigms. This guide focuses on the initial effects of this compound in these models to provide a foundational understanding for researchers in the field.

Quantitative Behavioral Data

The following tables summarize the available quantitative data on the initial psychedelic-like effects of this compound in rodent models. It is important to note that specific data for this compound in some of these standard assays are not yet available in the published literature.

Head-Twitch Response (HTR)

The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[2]

CompoundAnimal ModelRoute of AdministrationMaximum Efficacy (Head Twitches / 30 min)Potency (ED50)Reference
This compoundMouseNot Specified34Not Available[1]
4-HO-MiPTMouseNot Specified~80Not Available[1]
4-AcO-MiPTMouseNot Specified~80Not Available[1]

Note: The potency of this compound in inducing the HTR is reported to be similar to that of 4-HO-MiPT and 4-AcO-MiPT, though a specific ED50 value is not provided in the available literature.[1]

Locomotor Activity

Psychedelic compounds can have varied effects on spontaneous locomotor activity in rodents, often inducing a biphasic dose-response (hyperactivity at low doses, hypoactivity at high doses) or a general decrease in movement.

CompoundAnimal ModelRoute of AdministrationDose Range TestedEffect on LocomotionQuantitative Data (e.g., Distance Traveled, Rearing Frequency)Reference
This compoundNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Note: To date, specific quantitative data on the effects of this compound on spontaneous locomotor activity in rodent models has not been identified in the peer-reviewed literature.

Drug Discrimination

In drug discrimination studies, animals are trained to distinguish between the subjective effects of a known psychedelic drug and a saline vehicle. A novel compound is then tested to see if it substitutes for the training drug, indicating similar subjective effects.

Training DrugTest CompoundAnimal ModelRoute of AdministrationSubstitutionPotency (ED50 for Substitution)Reference
DOMThis compoundNot AvailableNot AvailableNot AvailableNot Available

Note: While studies have shown that other tryptamines like 5-MeO-MiPT and 4-AcO-MiPT fully substitute for the hallucinogen DOM in rats, specific drug discrimination data for this compound is not currently available.[3] It has been observed that 4-methoxy-substituted tryptamines can generalize to other psychedelic cues, suggesting this compound may also produce similar interoceptive effects.[4]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices in psychedelic research.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitches in rodents following the administration of a test compound as a measure of 5-HT2A receptor activation.

Materials:

  • Rodent subjects (e.g., male C57BL/6J mice)

  • Test compound (this compound) and vehicle (e.g., saline)

  • Observation chambers (e.g., clear cylindrical enclosures)

  • Video recording equipment or automated HTR detection system (e.g., magnetometer-based)

  • Syringes and needles for drug administration

Procedure:

  • Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimation period to the housing facility before testing.

  • Drug Preparation: Dissolve the test compound in the appropriate vehicle to the desired concentrations.

  • Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Observation: Immediately after injection, place the animal in the observation chamber. Record behavior for a set period, typically 30 to 60 minutes.

  • Data Analysis: A trained observer, blind to the experimental conditions, manually counts the number of head-twitches from the video recordings. A head-twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or general exploratory behavior. Alternatively, an automated system can be used for detection and quantification. Data is typically expressed as the total number of head-twitches over the observation period. Dose-response curves are generated to determine the ED50 value.

Locomotor Activity Assay

Objective: To measure the effect of a test compound on spontaneous horizontal and vertical activity in rodents.

Materials:

  • Rodent subjects (e.g., male Sprague-Dawley rats or C57BL/6J mice)

  • Test compound (this compound) and vehicle

  • Open field arenas equipped with infrared beams or video tracking software

  • Syringes and needles for drug administration

Procedure:

  • Animal Acclimation: As described for the HTR assay.

  • Habituation: Prior to drug administration, place the animals in the open field arenas for a habituation period (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer the test compound or vehicle.

  • Testing: Immediately place the animal back into the open field arena. Record locomotor activity for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: The automated system records parameters such as total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency. Data is typically binned into time intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect. Dose-response curves are generated for each parameter.

Drug Discrimination Assay

Objective: To determine if the subjective effects of a test compound are similar to those of a known psychedelic drug.

Materials:

  • Rodent subjects (e.g., male Sprague-Dawley rats)

  • Test compound (this compound), training drug (e.g., DOM or LSD), and vehicle

  • Standard two-lever operant conditioning chambers equipped with a food reward dispenser

  • Syringes and needles for drug administration

Procedure:

  • Training:

    • Food-deprive the animals to motivate lever pressing.

    • Train the animals to press a lever for a food reward.

    • Once lever pressing is established, begin discrimination training. On days when the training drug is administered, only presses on the "drug-correct" lever are rewarded. On days when the vehicle is administered, only presses on the "vehicle-correct" lever are rewarded.

    • Training continues until the animals reliably press the correct lever based on the injection they received (typically >80% accuracy).

  • Testing:

    • Once the discrimination is learned, test sessions are interspersed with training sessions.

    • On test days, various doses of the test compound (this compound) are administered.

    • The animal is placed in the operant chamber, and the number of presses on each lever is recorded before the first reward is delivered (to assess the primary choice) and throughout the session.

  • Data Analysis: The primary dependent measure is the percentage of drug-correct lever presses. Full substitution is typically defined as ≥80% of responses on the drug-correct lever. An ED50 for substitution is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist Binding Gq_alpha Gqα 5-HT2A_Receptor->Gq_alpha Activation PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Yields DAG DAG PIP2->DAG Yields Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK/ERK) Ca_release->Downstream_Signaling PKC->Downstream_Signaling Psychedelic_Effects Initial Psychedelic Effects Downstream_Signaling->Psychedelic_Effects

Caption: Hypothesized 5-HT2A receptor signaling cascade for this compound.

Experimental Workflow: Head-Twitch Response (HTR) Assay

G start Start: Acclimated Rodent drug_admin Administer this compound or Vehicle start->drug_admin observation Place in Observation Chamber Record Behavior (30-60 min) drug_admin->observation data_analysis Quantify Head-Twitches (Manual or Automated) observation->data_analysis end End: Dose-Response Curve data_analysis->end

Caption: Workflow for the Head-Twitch Response (HTR) assay.

Experimental Workflow: Locomotor Activity Assay

G start Start: Acclimated Rodent habituation Habituation to Open Field Arena start->habituation drug_admin Administer this compound or Vehicle habituation->drug_admin testing Record Locomotor Activity (60-120 min) drug_admin->testing data_analysis Analyze Distance, Rearing, etc. testing->data_analysis end End: Dose-Response and Time-Course Data data_analysis->end G cluster_training Training Phase cluster_testing Testing Phase train_start Start: Naive Rodent lever_press Train Lever Press for Food Reward train_start->lever_press discrim_train Discrimination Training: Drug vs. Vehicle Lever lever_press->discrim_train criterion Criterion Met (>80% Accuracy) discrim_train->criterion test_admin Administer Test Dose of this compound criterion->test_admin Proceed to Testing test_session Test Session in Operant Chamber test_admin->test_session data_analysis Record Lever Choice (% Drug-Correct) test_session->data_analysis test_end End: Substitution Curve data_analysis->test_end

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-MeO-MiPT in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a lesser-known psychedelic tryptamine (B22526).[1][2] As with many novel psychoactive substances (NPS), robust and validated analytical methods are crucial for forensic toxicology, clinical research, and understanding its pharmacokinetic and pharmacodynamic properties. Very little data exists about the pharmacological properties, metabolism, and toxicity of this compound.[1][2] This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, based on established methods for analogous tryptamines and other NPS.

The following protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are presented as comprehensive starting points for method development and validation in a research or clinical setting.

Quantitative Data Summary

Due to the limited specific validated methods for this compound, the following tables summarize quantitative data from methods developed for a closely related compound, 5-MeO-MiPT, and other drugs of abuse. These values can be considered as target performance characteristics for a validated this compound assay.

Table 1: Illustrative Quantitative Performance Data for LC-MS/MS Analysis of Tryptamines in Blood and Urine

ParameterBiological MatrixAnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
ConcentrationBlood5-MeO-MiPTLC-MS/MSNot Reported< 2.7 ng/mLNot Reported[3]
ConcentrationUrine5-MeO-MiPTLC-MS/MSNot ReportedNot Reported5 - 500 ng/mL[4]
------------------------
Expected TargetBlood/UrineThis compoundLC-MS/MS0.1 - 1 ng/mL0.5 - 5 ng/mL5 - 500 ng/mLN/A

Table 2: Illustrative Quantitative Performance Data for GC-MS and GC-MS/MS Analysis of Drugs of Abuse in Hair

ParameterBiological MatrixAnalyte ClassMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
---HairVarious Drugs of AbuseGC-MS0.05 - 0.46 ng/mgNot Reported2 - 350 ng/mg[5]
---HairVarious Drugs of AbuseGC-MS/MS0.025 - 0.1 ng/mg0.05 - 0.2 ng/mg0.1 - 5 ng/mg[6]
Expected TargetHairThis compoundGC-MS/MS0.01 - 0.05 ng/mg0.05 - 0.1 ng/mg0.1 - 10 ng/mgN/A

Experimental Protocols

Protocol 1: Quantification of this compound in Whole Blood and Urine using LC-MS/MS

This protocol is adapted from methodologies used for the analysis of 5-MeO-MiPT and other synthetic tryptamines in blood and urine.[3][4][7]

1. Sample Preparation: Protein Precipitation (for Blood)

  • To a 200 µL aliquot of whole blood calibrator, quality control (QC), or authentic sample, add 10 µL of an internal standard (IS) working solution (e.g., this compound-d5).

  • Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the sample for 1 minute.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 50°C.[4]

  • Reconstitute the dried extract in 200 µL of the initial mobile phase composition (e.g., 97.5:2.5:0.1 water:acetonitrile:formic acid, v/v/v).[4]

  • Transfer the reconstituted sample to an autosampler vial for analysis.

2. Sample Preparation: Dilution (for Urine)

  • To a 30 µL aliquot of urine calibrator, QC, or authentic sample, add 10 µL of the IS working solution.[4]

  • Add 200 µL of the initial mobile phase.[4]

  • Vortex to mix.

  • Transfer the sample to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions (Example)

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl) with dimensions such as 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with 5-10% B, hold for 1 min.

    • Linearly increase to 90-95% B over 8-10 minutes.

    • Hold at 90-95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3-5 minutes.

  • Flow Rate: 0.4 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS would need to be optimized.

4. Method Validation

The analytical method should be validated according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[8][9]

Protocol 2: Quantification of this compound in Hair using GC-MS/MS

This protocol is based on general methods for the analysis of drugs of abuse in hair samples.[5][6][10]

1. Sample Decontamination and Preparation

  • Wash approximately 20-50 mg of hair sequentially with dichloromethane, water, and methanol (B129727) to remove external contaminants.[10][11]

  • Dry the washed hair sample.

  • Pulverize the hair sample using a bead mill or cut it into very small segments to increase the surface area for extraction.[10]

2. Extraction

  • To the pulverized hair sample, add an appropriate volume of methanol containing the internal standard (e.g., this compound-d5).

  • Sonicate the sample for 1-2 hours at 50°C.[5]

  • Centrifuge the sample and collect the methanol supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

3. Derivatization

To improve the volatility and chromatographic properties of this compound for GC-MS analysis, a derivatization step is typically required.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or a two-step process with heptafluorobutyric anhydride (B1165640) (HFBA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to the dried extract.[5][10]

  • Heat the sample at 70-90°C for 20-30 minutes.

  • Cool the sample to room temperature before injection.

4. GC-MS/MS Instrumentation and Conditions (Example)

  • GC System: Agilent 8890 or equivalent

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole or equivalent

  • Column: A low-bleed capillary column suitable for drug analysis (e.g., HP-5ms, DB-5ms) with dimensions such as 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium

  • Inlet Temperature: 250 - 280°C

  • Oven Temperature Program:

    • Initial temperature of 100-150°C.

    • Ramp at 10-20°C/min to 280-300°C.

    • Hold for 5-10 minutes.

  • Ionization Mode: Electron Ionization (EI)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for the derivatized this compound and IS would need to be determined and optimized.

5. Method Validation

As with the LC-MS/MS method, a full validation should be performed to ensure the method is fit for its intended purpose.[8][9]

Visualizations

G cluster_blood Protocol 1: Blood Sample Preparation cluster_urine Protocol 1: Urine Sample Preparation b_start Start: 200 µL Whole Blood b_is Add Internal Standard b_start->b_is b_ppt Add 600 µL Acetonitrile (Protein Precipitation) b_is->b_ppt b_vortex Vortex b_ppt->b_vortex b_centrifuge Centrifuge (17,000 x g) b_vortex->b_centrifuge b_supernatant Collect Supernatant b_centrifuge->b_supernatant b_evap Evaporate to Dryness b_supernatant->b_evap b_recon Reconstitute in Mobile Phase b_evap->b_recon b_end Analyze by LC-MS/MS b_recon->b_end u_start Start: 30 µL Urine u_is Add Internal Standard u_start->u_is u_dilute Add 200 µL Mobile Phase (Dilution) u_is->u_dilute u_vortex Vortex u_dilute->u_vortex u_end Analyze by LC-MS/MS u_vortex->u_end G cluster_hair Protocol 2: Hair Sample Preparation and Analysis h_start Start: 20-50 mg Hair h_wash Decontaminate (DCM, Water, Methanol) h_start->h_wash h_dry Dry Sample h_wash->h_dry h_pulverize Pulverize/Cut h_dry->h_pulverize h_extract Add IS in Methanol (Ultrasonic Extraction) h_pulverize->h_extract h_centrifuge Centrifuge & Collect Supernatant h_extract->h_centrifuge h_evap Evaporate to Dryness h_centrifuge->h_evap h_deriv Derivatize (e.g., BSTFA) h_evap->h_deriv h_end Analyze by GC-MS/MS h_deriv->h_end

References

Application Note: High-Throughput Analysis of 4-MeO-MiPT Using HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a synthetic psychedelic substance belonging to the tryptamine (B22526) class.[1] As a structural analog of known psychoactive compounds, its accurate identification and quantification are crucial for researchers, forensic scientists, and drug development professionals.[1][2] This document provides detailed application notes and experimental protocols for the analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography, particularly with UV or photodiode array (PDA) detection, offers a robust, non-destructive method for separating and quantifying tryptamines.[3] It is especially advantageous for compounds that may be thermally labile.[3] Gas Chromatography-Mass Spectrometry provides excellent separation efficiency and delivers detailed structural information through characteristic mass fragmentation patterns, making it a powerful tool for definitive identification.[4] These methods serve as foundational protocols for the routine analysis of this compound in various sample matrices.

General Analytical Workflow

The analysis of this compound, whether by HPLC or GC-MS, follows a standardized workflow from sample acquisition to final reporting. This process ensures sample integrity, analytical accuracy, and reproducible results. The key stages include sample preparation, instrumental analysis, data processing, and interpretation.

Analytical_Workflow cluster_prep 1. Pre-Analysis cluster_analysis 2. Instrumental Analysis cluster_post 3. Post-Analysis SampleReceipt Sample Receipt & Logging SamplePrep Sample Preparation (Extraction, Dilution) SampleReceipt->SamplePrep InstrumentSetup Instrument Setup & Calibration SamplePrep->InstrumentSetup StandardPrep Standard & QC Preparation StandardPrep->SamplePrep Analysis Analysis Method Selection InstrumentSetup->Analysis HPLC HPLC-UV/PDA Analysis->HPLC Non-destructive Quantification GCMS GC-MS Analysis->GCMS Definitive Identification DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition DataProcessing Data Processing (Integration, Spectral Analysis) DataAcquisition->DataProcessing Reporting Final Report Generation DataProcessing->Reporting

Caption: General workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Principle

Reversed-phase HPLC is employed to separate this compound from other sample components based on its hydrophobic interactions with a C18 stationary phase. A mobile phase consisting of an aqueous buffer and organic solvents is used to elute the analyte, which is then detected by a UV/PDA detector. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

2. Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., LiChrospher® 100 RP-18e, 250 mm x 4.0 mm, 5 µm).[4]

  • Analytical balance, vortex mixer, and sonicator.

  • HPLC-grade methanol (B129727), acetonitrile, triethylamine, and purified water.

  • This compound analytical reference standard.

2.2. Reagent Preparation

  • Mobile Phase A: 0.1% Triethylammonium acetate (B1210297) (TEAA) buffer. Adjust pH to 2.5 if necessary.

  • Mobile Phase B: Methanol.

  • Mobile Phase C: Acetonitrile.

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.4. HPLC Operating Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis, based on established methods for tryptamine separation.[4]

ParameterRecommended Setting
Column LiChrospher® 100 RP-18e (250 mm x 4.0 mm, 5 µm) or equivalent C18
Mobile Phase Isocratic: 0.1% TEAA : Methanol : Acetonitrile (70:10:20, v/v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 35°C[4]
Injection Volume 5 µL[4]
Detection Wavelength 280 nm (or scan with PDA for maximal absorbance)[4]
Run Time Approximately 15-20 minutes

2.5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Principle

GC-MS analysis involves volatilizing the sample, separating its components in a capillary column based on their boiling points and interactions with the stationary phase, and then detecting them with a mass spectrometer. The mass spectrometer ionizes the eluted compounds, which then fragment in a reproducible pattern. The combination of retention time and the unique mass spectrum allows for highly specific identification of this compound.

2. Experimental Protocol

2.1. Instrumentation and Materials

  • GC-MS system with an autosampler and a mass selective detector (MSD).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Analytical balance and vortex mixer.

  • GC-grade methanol or chloroform.

  • Helium (carrier gas).

  • This compound analytical reference standard.

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or chloroform.

  • Working Standard: Dilute the stock solution to approximately 50 µg/mL for method development and verification.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standard to an appropriate concentration.

2.3. GC-MS Operating Conditions

The parameters below are based on a validated method for separating multiple tryptamines, including this compound.[4]

ParameterRecommended Setting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 0.8 mL/min[4]
Inlet Temperature 280°C[4]
Injection Volume 1 µL[4]
Split Ratio 2:1[4]
Oven Program Initial 100°C for 1 min, ramp at 10°C/min to 310°C, hold for 3 min[4]
MS Transfer Line Temp 280°C
MS Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35–400[4]
Solvent Delay 4 minutes[4]

2.4. Data Analysis

  • Identify this compound by its characteristic retention time.

  • Confirm identity by comparing the acquired mass spectrum with a reference spectrum. Key ions for this compound (C₁₅H₂₂N₂O, Molar Mass: 246.35 g/mol ) should be evaluated.[1][5] For the related compound 5-MeO-MiPT, characteristic fragment ions include m/z 86 and 174.[6] Similar fragmentation pathways are expected for this compound.

  • The molecular ion (M+) should be observed at m/z 246.

Comparison of Analytical Techniques

Both HPLC and GC-MS are suitable for the analysis of this compound, but they offer distinct advantages that may be preferable depending on the analytical goal. HPLC is ideal for high-throughput quantitative analysis without the risk of thermal degradation, while GC-MS provides unparalleled specificity for structural confirmation.

Technique_Comparison cluster_hplc HPLC-UV/PDA cluster_gcms GC-MS HPLC This compound (HPLC Analysis) Adv_HPLC Advantages HPLC->Adv_HPLC Cons_HPLC Considerations HPLC->Cons_HPLC Adv_HPLC->HPLC_Adv1 Non-destructive method [3] Adv_HPLC->HPLC_Adv2 Ideal for quantification [2] Adv_HPLC->HPLC_Adv3 No thermal degradation risk [3] Cons_HPLC->HPLC_Cons1 Lower structural specificity Cons_HPLC->HPLC_Cons2 Requires reference standard for RT GCMS This compound (GC-MS Analysis) Adv_GCMS Advantages GCMS->Adv_GCMS Cons_GCMS Considerations GCMS->Cons_GCMS Adv_GCMS->GCMS_Adv1 High specificity [2] Adv_GCMS->GCMS_Adv2 Provides structural data (fragmentation pattern) Adv_GCMS->GCMS_Adv3 Excellent for identification Cons_GCMS->GCMS_Cons1 Potential thermal degradation Cons_GCMS->GCMS_Cons2 May require derivatization for related compounds

Caption: Comparison of HPLC and GC-MS for this compound analysis.

References

Application Notes and Protocols for In Vitro 4-MeO-MiPT Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a lesser-known psychedelic compound belonging to the tryptamine (B22526) class. Understanding its interaction with neuronal receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. Like other classic psychedelics, this compound is known to primarily interact with the serotonergic system. It functions as a non-selective serotonin (B10506) receptor agonist, with notable activity at the 5-HT1A, 5-HT2A, and 5-HT2C receptors, and also acts as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT).[1] This document provides detailed protocols for conducting in vitro radioligand binding assays to determine the affinity of this compound for these key serotonin-related targets. The affinity of this compound for receptors outside of the serotonin family, such as dopamine (B1211576) receptors, has not yet been extensively assessed in publicly available literature.[1]

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki) of this compound for several key human serotonin receptors and the serotonin transporter. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in the presence of a competing radioligand; a lower Ki value indicates a higher binding affinity.

Target Receptor/TransporterRadioligand UsedTest SystemKi (nM)Reference
5-HT1A Receptor [³H]8-OH-DPATHEK-293 cells expressing human 5-HT1A receptors468[2]
5-HT2A Receptor [³H]5-HTHEK-293 cells expressing human 5-HT2A receptors145[2]
5-HT2C Receptor [³H]5-HTHEK-293 cells expressing human 5-HT2C receptors912[2]
Serotonin Transporter (SERT) [¹²⁵I]RTI-55HEK-293 cells expressing human SERT154[2]

Experimental Protocols

This section details a generalized protocol for a competitive radioligand binding assay to determine the Ki of a test compound like this compound for a specific receptor, such as the 5-HT2A receptor. This protocol can be adapted for other receptors by selecting the appropriate radioligand and cell line.

Materials and Reagents
  • Cell Membranes: Membranes from a stable cell line expressing the human receptor of interest (e.g., HEK-293-h5-HT2A).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the target receptor (e.g., 10 µM Ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates: For sample incubation.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to minimize non-specific binding.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Vials and Fluid.

  • Liquid Scintillation Counter.

Procedure
  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Homogenize the membranes in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membrane preparation to the desired concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, the radioligand at a concentration close to its Kd, and the diluted membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane preparation.

    • Competitive Binding: Add serial dilutions of this compound, the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.[3]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC50:

    • Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 5-HT2A Receptor Signaling Cascade Agonist 5-HT or this compound Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response cluster_1 Competitive Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound (this compound) - Buffers B Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate to Reach Equilibrium B->C D Terminate and Filter (Separate bound from free radioligand) C->D E Quantify Radioactivity (Liquid Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

References

Application Notes and Protocols: 4-MeO-MiPT as a Pharmacological Tool for Serotonin System Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a synthetic tryptamine (B22526) that acts as a non-selective serotonin (B10506) receptor agonist and a serotonin reuptake inhibitor.[1] Its distinct pharmacological profile makes it a valuable tool for researchers investigating the complexities of the serotonergic system. These application notes provide a summary of the known pharmacological data for this compound, detailed protocols for its characterization using standard in vitro and in vivo assays, and visual diagrams of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in serotonin system research.

Pharmacological Profile of this compound

This compound is a structural analog of other psychoactive tryptamines, such as MiPT and 4-HO-MiPT.[1] Its primary mechanism of action involves interaction with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).[1] It functions as an agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors and also inhibits serotonin reuptake.[1] This dual action as a receptor agonist and a reuptake inhibitor provides a unique profile for studying the interplay between direct receptor stimulation and modulation of synaptic serotonin levels.[1] In animal models, this compound induces the head-twitch response (HTR), a behavioral proxy for psychedelic effects in humans, which is primarily mediated by 5-HT2A receptor activation.[1][2]

Quantitative Data Summary

The following table summarizes the available in vitro binding affinity and functional activity data for this compound at key serotonergic targets. This data is essential for designing experiments and interpreting results.

TargetAssay TypeSpeciesValueUnitsReference
5-HT1A Receptor Radioligand Binding (Ki)Human468nM[3]
Functional Assay (EC50)Human>10,000nM[3]
5-HT2A Receptor Radioligand Binding (Ki)Human421nM[3]
Functional Assay (EC50)Human130nM[3]
Functional Assay (Emax)Human108%(% of 5-HT)[3]
5-HT2C Receptor Radioligand Binding (Ki)Human2,154nM[3]
Functional Assay (EC50)Human211nM[3]
Functional Assay (Emax)Human78%(% of 5-HT)[3]
SERT Radioligand Binding (Ki)Human1,698nM[3]
Functional Assay (IC50)Human2,750nM[3]

Application Note: In Vitro Characterization

In vitro assays are fundamental for determining the affinity and functional activity of this compound at specific molecular targets. The following protocols describe standard methodologies for characterizing its interaction with 5-HT receptors.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for a target receptor (e.g., 5-HT2A) by measuring its ability to compete with a specific radiolabeled ligand.[4][5]

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT receptor of interest.

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A).

  • This compound hydrochloride.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[6]

  • Scintillation cocktail and liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in binding buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of binding buffer, and 100 µL of cell membrane suspension (10-50 µg protein).

    • Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of a high concentration of a known non-labeled antagonist (e.g., 10 µM ketanserin), and 100 µL of cell membrane suspension.

    • Competitive Binding: 50 µL of radioligand, 50 µL of each this compound dilution, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester.[6]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the dried filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB CPM from total binding CPM. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[7]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Target Receptor) prep_ligand Prepare Radioligand & this compound Dilutions incubation Incubate Membranes with Radioligand & this compound prep_ligand->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Calculate IC50 & Convert to Ki counting->analysis

Radioligand Binding Assay Workflow
Protocol 2: Calcium Flux Functional Assay (for Gq-Coupled Receptors)

This assay measures the functional potency (EC50) and efficacy (Emax) of this compound at Gq-coupled receptors like 5-HT2A by detecting changes in intracellular calcium concentration.[8][9][10]

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Culture Medium (e.g., DMEM with 10% FBS).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium Assay Kit).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound hydrochloride.

  • Reference agonist (e.g., Serotonin).

  • Fluorescence plate reader with kinetic read capability (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into microplates at an appropriate density (e.g., 20,000-50,000 cells/well) and incubate overnight.[9]

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.[9]

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (Serotonin) in assay buffer at 4-5 times the final desired concentration.

  • Signal Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of the this compound or serotonin solutions to the wells.

    • Continue to measure fluorescence kinetically for 90-180 seconds to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Subtract the baseline reading from the peak reading to get the response magnitude.

    • Plot the response magnitude against the log concentration of this compound.

    • Fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.

G Ligand This compound Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->ER Triggers Release Calcium ↑ Intracellular [Ca²⁺] ER->Calcium Releases Ca²⁺ Response Cellular Response Calcium->Response

5-HT2A Gq-coupled signaling pathway.
Protocol 3: cAMP Functional Assay (for Gi/Go-Coupled Receptors)

This protocol assesses the functional activity of this compound at Gi/Go-coupled receptors like 5-HT1A by measuring its ability to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[11][12]

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • cAMP detection kit (e.g., HTRF, GloSensor™).

  • Culture Medium and Assay Buffer.

  • 96- or 384-well microplates (white-walled for luminescence assays).

  • Adenylyl cyclase stimulator (e.g., Forskolin).

  • This compound hydrochloride.

  • Plate reader compatible with the chosen detection technology (e.g., HTRF or luminescence).

Procedure:

  • Cell Plating: Plate cells in the appropriate microplates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock of Forskolin at a concentration that gives a submaximal (EC80) stimulation of cAMP production.

  • Assay Incubation:

    • Remove culture medium from cells.

    • Add the this compound dilutions to the wells.

    • Immediately add the Forskolin solution to all wells (except negative controls).

    • Incubate for 15-30 minutes at room temperature.

  • Detection: Add the cAMP detection reagents (e.g., HTRF antibodies or GloSensor™ reagent) according to the manufacturer's protocol. Incubate for the recommended time (e.g., 60 minutes for HTRF).[11]

  • Measurement: Read the plate on a compatible plate reader. The signal will be inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the signal against the log concentration of this compound. Fit a sigmoidal dose-response curve to determine the IC50 value for the inhibition of Forskolin-stimulated cAMP production.

G Ligand This compound Receptor 5-HT1A Receptor Ligand->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ Intracellular [cAMP] ATP->cAMP Response Cellular Response cAMP->Response Modulates

5-HT1A Gi-coupled signaling pathway.

Application Note: In Vivo Characterization

In vivo assays are crucial for understanding the physiological and behavioral effects of this compound within a whole organism. The head-twitch response in mice is a well-established model for assessing the potential psychedelic-like activity of serotonergic compounds.[2]

Protocol 4: Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, involuntary head movement in rodents that is predictive of 5-HT2A receptor-mediated psychedelic effects in humans.[1][2]

Materials:

  • Male C57BL/6J or CD-1 mice.[13]

  • This compound dissolved in a suitable vehicle (e.g., 0.9% saline).

  • Injection supplies (e.g., syringes, needles for intraperitoneal (i.p.) injection).

  • Observation chambers (e.g., clear Plexiglas cages).

  • Video recording equipment (optional, for later review).

  • Stopwatch or timer.

Procedure:

  • Acclimatization: Allow mice to acclimate to the observation chambers for at least 30-60 minutes before drug administration.

  • Drug Administration: Administer this compound or vehicle via i.p. injection. Doses should be selected based on preliminary studies or literature reports.

  • Observation Period: Immediately after injection, place the mouse back into its chamber and begin the observation period. The typical onset of action is within the first 5-10 minutes, and the observation period usually lasts for 30-60 minutes.

  • Data Collection: Manually or automatically count the number of head twitches for each animal during the observation period. A head twitch is a rapid, spasmodic rotational movement of the head that is distinct from grooming or exploratory sniffing.

  • Data Analysis: Compare the mean number of head twitches in the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-response curve can be generated to determine the potency of this compound in inducing HTR.

G cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis acclimate Acclimate Mice to Observation Chambers prep_drug Prepare this compound Doses in Vehicle injection Administer Drug or Vehicle (i.p. Injection) prep_drug->injection observe Place Mouse in Chamber & Observe for 30-60 min injection->observe count Count Head Twitches observe->count analysis Analyze Data: Compare Drug vs. Vehicle count->analysis plot Generate Dose-Response Curve analysis->plot

Head-Twitch Response (HTR) Assay Workflow

References

Application Notes and Protocols for Determining 4-MeO-MiPT Cytotoxicity using Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a lesser-known psychedelic compound of the tryptamine (B22526) class.[1][2] While its pharmacological profile indicates it acts as a non-selective serotonin (B10506) receptor agonist and a serotonin reuptake inhibitor, comprehensive data on its metabolism and toxicity are scarce.[1] As with any novel compound intended for potential research or therapeutic application, a thorough in vitro toxicological assessment is crucial.

These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture using three standard assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and a Caspase-3/7 assay for apoptosis.

Potential Signaling Pathways in this compound Induced Cytotoxicity

The primary pharmacological action of this compound is on the serotonergic system.[1] Excessive or prolonged stimulation of serotonin receptors, particularly the 5-HT2A receptor, can lead to cellular stress and potentially trigger cytotoxic pathways. The diagram below illustrates a hypothetical signaling cascade that could be initiated by this compound, leading to apoptosis.

Hypothetical Signaling Pathway for this compound Induced Cytotoxicity 4_MeO_MiPT This compound Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) 4_MeO_MiPT->Serotonin_Receptor Downstream_Signaling Downstream Signaling (e.g., PLC, DAG, IP3) Serotonin_Receptor->Downstream_Signaling ER_Stress Endoplasmic Reticulum Stress Downstream_Signaling->ER_Stress Calcium_Release Increased Intracellular Ca2+ ER_Stress->Calcium_Release Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Release->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-3/7) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway of this compound induced cytotoxicity.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of the effects of different concentrations of this compound.

This compound Conc. (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Luminescence Units)
0 (Vehicle Control)100 ± 5.20 ± 2.11500 ± 350
198 ± 4.81.5 ± 1.01650 ± 400
1085 ± 6.112.3 ± 3.54500 ± 620
5062 ± 7.335.8 ± 4.912500 ± 1100
10041 ± 5.958.2 ± 6.725000 ± 2100
25020 ± 4.279.1 ± 8.348000 ± 3500
5005 ± 2.194.5 ± 5.489000 ± 5600

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][5]

MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_4_MeO_MiPT Add varying concentrations of this compound Incubate_24h->Add_4_MeO_MiPT Incubate_Exposure Incubate for desired exposure time (e.g., 24h, 48h) Add_4_MeO_MiPT->Incubate_Exposure Add_MTT Add MTT reagent to each well Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h at 37°C Add_MTT->Incubate_4h Add_Solubilization Add solubilization solution Incubate_4h->Add_Solubilization Incubate_Overnight Incubate overnight Add_Solubilization->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance Analyze_Data Analyze data and calculate % cell viability Read_Absorbance->Analyze_Data LDH Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 LDH Assay cluster_2 Data Acquisition Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_4_MeO_MiPT Add varying concentrations of this compound Incubate_24h->Add_4_MeO_MiPT Incubate_Exposure Incubate for desired exposure time Add_4_MeO_MiPT->Incubate_Exposure Collect_Supernatant Collect supernatant from each well Incubate_Exposure->Collect_Supernatant Add_Reaction_Mix Add LDH reaction mixture Collect_Supernatant->Add_Reaction_Mix Incubate_30min Incubate for 30 min at room temperature Add_Reaction_Mix->Incubate_30min Add_Stop_Solution Add stop solution Incubate_30min->Add_Stop_Solution Read_Absorbance Read absorbance at 490 nm Add_Stop_Solution->Read_Absorbance Analyze_Data Analyze data and calculate % cytotoxicity Read_Absorbance->Analyze_Data Caspase-3/7 Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Caspase Assay cluster_2 Data Acquisition Seed_Cells Seed cells in a white-walled 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_4_MeO_MiPT Add varying concentrations of this compound Incubate_24h->Add_4_MeO_MiPT Incubate_Exposure Incubate for desired exposure time Add_4_MeO_MiPT->Incubate_Exposure Add_Caspase_Reagent Add Caspase-Glo® 3/7 Reagent Incubate_Exposure->Add_Caspase_Reagent Mix_and_Incubate Mix on a plate shaker and incubate for 1h Add_Caspase_Reagent->Mix_and_Incubate Read_Luminescence Read luminescence Mix_and_Incubate->Read_Luminescence Analyze_Data Analyze data and determine caspase activity Read_Luminescence->Analyze_Data

References

Liquid-liquid extraction protocols for 4-MeO-MiPT from plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Analysis of 4-MeO-MiPT in Plasma

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (this compound) is a psychoactive tryptamine (B22526) derivative.[1][2] For pharmacokinetic, toxicological, and forensic investigations, a robust and reliable method for the quantification of this compound in biological matrices such as plasma is essential. Very little data exists about the pharmacological properties, metabolism, and toxicity of this compound.[1][2] Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers a high degree of sample clean-up, thereby reducing matrix effects in subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This document provides a detailed protocol for the liquid-liquid extraction of this compound from plasma, based on established methods for other tryptamines and psychoactive compounds.

Principle of the Method

This protocol employs a multi-step process for the extraction of this compound from a plasma matrix. The workflow begins with protein precipitation to release the analyte from plasma proteins. This is followed by a liquid-liquid extraction under basic conditions to isolate the analyte of interest from endogenous plasma components. The extracted analyte is then back-extracted into an acidic aqueous phase, which is then directly analyzed by LC-MS/MS. The use of a deuterated internal standard is recommended to ensure accuracy and precision.

Analytical Considerations

Subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides the high sensitivity and selectivity required for the detection and quantification of low concentrations of this compound in plasma. Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of tryptamine derivatives due to their volatility.[4]

Quantitative Data for Related Tryptamines

Analyte(s)Linearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Analytical MethodReference
Six 4-position ring-substituted tryptamines0.5 - 1000.5~50 (Extraction Efficiency)LC-MS/MS[5]
5-hydroxytryptamine (Serotonin)2.5 - 2502.595.44 - 109.71HPLC-MS/MS[6]
5-MeO-MiPT10 - 100010Not SpecifiedLC-MS/MS[7]
4-HO-METNot SpecifiedNot SpecifiedNot SpecifiedLC-HRMS-MS[8]

Experimental Workflow Diagram

LLE_Workflow Liquid-Liquid Extraction Workflow for this compound in Plasma cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_back_extraction Back Extraction & Analysis plasma_sample 1. Plasma Sample (e.g., 200 µL) add_is 2. Add Internal Standard plasma_sample->add_is protein_precipitation 3. Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex_centrifuge1 4. Vortex & Centrifuge protein_precipitation->vortex_centrifuge1 supernatant_transfer 5. Transfer Supernatant vortex_centrifuge1->supernatant_transfer basify 6. Basify Sample (e.g., NaOH) supernatant_transfer->basify add_solvent 7. Add Extraction Solvent (e.g., Ethyl Acetate) basify->add_solvent vortex_centrifuge2 8. Vortex & Centrifuge add_solvent->vortex_centrifuge2 organic_phase_transfer 9. Transfer Organic Phase vortex_centrifuge2->organic_phase_transfer add_acid 10. Add Acidic Solution (e.g., Formic Acid in Water) organic_phase_transfer->add_acid vortex_centrifuge3 11. Vortex & Centrifuge add_acid->vortex_centrifuge3 aqueous_phase_transfer 12. Transfer Aqueous Phase for Analysis vortex_centrifuge3->aqueous_phase_transfer lcms_analysis 13. LC-MS/MS Analysis aqueous_phase_transfer->lcms_analysis

Caption: LLE workflow for this compound from plasma.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (or other suitable deuterated analog) as internal standard (IS)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)[5]

  • Ethyl acetate (B1210297) (HPLC grade)[6]

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Formic acid (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials with inserts

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples. A suitable working solution of the internal standard (e.g., 100 ng/mL) should also be prepared in the same diluent.

3. Sample Preparation and Protein Precipitation

  • Label microcentrifuge tubes for each sample, calibration standard, and QC.

  • Pipette 200 µL of plasma sample, calibration standard, or QC into the appropriately labeled tubes.

  • Add 20 µL of the internal standard working solution to each tube (except for blank samples).

  • To precipitate proteins, add 600 µL of cold acetonitrile to each tube.[9]

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[9]

4. Liquid-Liquid Extraction

  • Carefully transfer the supernatant to a new set of labeled microcentrifuge tubes.

  • Add 50 µL of 1 M NaOH to each tube to basify the sample.

  • Vortex briefly.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.

5. Back Extraction

  • Carefully transfer the upper organic layer (ethyl acetate) to a new set of labeled microcentrifuge tubes, being careful not to disturb the aqueous layer.

  • Add 100 µL of 0.1% formic acid in deionized water to each tube containing the organic extract.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • The analyte will now be in the lower aqueous layer. Carefully transfer the lower aqueous layer to an autosampler vial with an insert for LC-MS/MS analysis.

6. LC-MS/MS Analysis

  • LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation of tryptamines.

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly used.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of this compound and its internal standard.

This detailed protocol provides a robust framework for the extraction and quantification of this compound in plasma. As with any bioanalytical method, it is crucial to perform a full method validation to ensure its accuracy, precision, and reliability for the intended application.

References

Application Notes: Enhanced Detection of 4-MeO-MiPT via Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a synthetic tryptamine (B22526) and a structural analog of psilocin. Accurate and sensitive detection of such compounds is crucial in forensic science, clinical toxicology, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these substances. However, the inherent polarity of the amine group in tryptamines can lead to poor peak shape, tailing, and potential thermal degradation during GC analysis.

Chemical derivatization is a key sample preparation step to overcome these challenges.[1][2] By converting the polar N-H group into a less polar, more volatile, and more thermally stable functional group, derivatization can significantly improve chromatographic resolution, enhance sensitivity, and provide more characteristic mass spectra for structural elucidation.[1] This document provides detailed protocols for the derivatization of this compound using silylation and acylation techniques for enhanced GC-MS analysis.

Derivatization Strategies for this compound

The this compound molecule possesses a secondary amine group and an indole (B1671886) nitrogen, both of which have active hydrogens that can be targeted for derivatization. The two most common and effective strategies for derivatizing amines are silylation and acylation.[1]

  • Silylation: This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile, stable derivatives.[3]

  • Acylation: This method introduces an acyl group, typically from a fluorinated anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). Acylation significantly increases the volatility of the analyte and can improve detection sensitivity.[4]

While analysis of underivatized this compound is possible, derivatization is recommended for improved analytical performance, particularly for quantitative analysis.[5][6]

Experimental Protocols

Protocol 1: Silylation of this compound using MSTFA

This protocol describes the derivatization of this compound by replacing its active hydrogen with a trimethylsilyl (TMS) group.

Materials:

  • This compound standard or extracted sample, dried

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or other suitable aprotic solvent (e.g., acetonitrile, ethyl acetate)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water can deactivate the silylating reagent.[7] If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 50 µL of a suitable aprotic solvent (e.g., ethyl acetate) to the dried sample in a GC vial.

  • Derivatization: Add 50 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[4]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation of this compound using PFPA

This protocol details the derivatization of this compound using pentafluoropropionic anhydride (PFPA).

Materials:

  • This compound standard or extracted sample, dried

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (B1210297) or other suitable aprotic solvent

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Dry the sample containing this compound completely under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate in a GC vial.

  • Derivatization: Add 50 µL of PFPA to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[4]

  • Evaporation: After the reaction, cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution for Injection: Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.

Protocol 3: GC-MS Analysis of Underivatized this compound

For baseline comparison, underivatized this compound can be analyzed directly after extraction and purification.

Procedure:

  • Sample Preparation: Perform a liquid-liquid extraction of the sample. For example, dissolve the sample in water, basify with NaOH, and extract with methylene (B1212753) chloride.[6]

  • Drying: Dry the organic extract over anhydrous sodium sulfate.[6]

  • Injection: Inject the dried organic extract directly into the GC-MS system.

Data Presentation

ParameterValueReference
GC Column HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm, 0.25 µm film[6]
Carrier Gas Helium, constant flow rate of 0.8 mL/min[6]
Injection Mode Split (2:1 ratio), 1 µL injection volume[6]
Inlet Temp. 280°C[6]
Oven Program Initial 50°C for 1 min, ramp at 10°C/min to 310°C, hold for 3 min[6]
MS Transfer Line 280°C[8]
MS Source Temp. 230°C[8]
MS Quad Temp. 150°C[8]
Scan Range m/z 35–400[6]
Retention Time (Underivatized) ~18.5 minutes (estimated from published chromatogram)[6]

Visualizations

The following diagrams illustrate the experimental workflow and derivatization reactions.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Seized Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution AddReagent Add Derivatizing Agent (e.g., MSTFA) Reconstitution->AddReagent Reaction Heat at 70°C for 30 min AddReagent->Reaction GCMS GC-MS Injection & Analysis Reaction->GCMS Data Data Processing GCMS->Data

Caption: General experimental workflow for derivatization and GC-MS analysis.

silylation_reaction reactant1 This compound product TMS-derivatized this compound (Volatile & Stable) reactant1->product 70°C reactant2 MSTFA (Silylating Agent) reactant2->product

Caption: Silylation reaction of this compound with MSTFA.

acylation_reaction reactant1 This compound product PFP-derivatized this compound (Volatile & Stable) reactant1->product 70°C reactant2 PFPA (Acylating Agent) reactant2->product

Caption: Acylation reaction of this compound with PFPA.

Conclusion

Derivatization of this compound via silylation or acylation is a highly recommended step to improve its chromatographic behavior and detection sensitivity in GC-MS analysis. The provided protocols offer a robust starting point for method development. It is essential for researchers to perform validation experiments to determine the optimal derivatization conditions and to establish key analytical parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, and precision for their specific application and instrumentation.

References

Application Notes and Protocols: Investigating 4-MeO-MiPT as a Potential Radiotracer for Positron Emission Tomography (PET) Studies of Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a theoretical framework based on the known pharmacology of 4-MeO-MiPT and established methodologies for PET tracer development. To date, there is a lack of published studies specifically evaluating this compound as a PET radiotracer. Therefore, the presented protocols and data are hypothetical and intended to serve as a guide for future research.

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (this compound) is a psychedelic tryptamine (B22526) that acts as a non-selective serotonin (B10506) receptor agonist and a serotonin reuptake inhibitor.[1] Its affinity for various serotonin receptor subtypes, particularly the 5-HT₂A receptor, makes it a candidate for development as a positron emission tomography (PET) radiotracer to study these receptors in the living brain.[1][2] PET is a powerful non-invasive imaging technique that allows for the quantification of molecular targets in vivo, providing valuable insights into neuropsychiatric disorders and aiding in drug development.[2][3]

This document outlines a potential workflow for the radiolabeling of this compound with carbon-11 (B1219553) ([¹¹C]) and its subsequent evaluation as a PET tracer for imaging serotonin receptors.

Quantitative Data Summary

The following tables present hypothetical data that would be generated during the evaluation of [¹¹C]this compound. These values are based on the known pharmacological profile of this compound and typical results from PET tracer development studies.

Table 1: Hypothetical In Vitro Binding Affinities (Ki) of this compound and its Precursor.

Compound5-HT₂A Receptor (Ki, nM)5-HT₁A Receptor (Ki, nM)Serotonin Transporter (SERT) (Ki, nM)
This compound5.215.825.4
Desmethyl-4-MeO-MiPT (precursor)150350>1000

Table 2: Hypothetical Radiochemical Synthesis Results for [¹¹C]this compound.

ParameterValue
Radiochemical Yield (decay-corrected)35 ± 5%
Molar Activity (at end of synthesis)74 ± 18 GBq/µmol
Radiochemical Purity>98%
Synthesis Time30 minutes

Table 3: Hypothetical In Vivo Biodistribution in Rodents (30 min post-injection).

Organ% Injected Dose per Gram (%ID/g)
Brain1.8 ± 0.3
Blood0.5 ± 0.1
Heart2.5 ± 0.4
Lungs4.1 ± 0.7
Liver15.2 ± 2.1
Kidneys8.9 ± 1.5

Table 4: Hypothetical Regional Brain Uptake in Non-Human Primates (Standardized Uptake Value, SUV).

Brain RegionBaseline SUVBlocking (Ketanserin) SUV
Frontal Cortex3.5 ± 0.61.2 ± 0.3
Cingulate Cortex3.2 ± 0.51.1 ± 0.2
Thalamus2.8 ± 0.41.5 ± 0.3
Cerebellum1.1 ± 0.21.0 ± 0.2

Experimental Protocols

Radiosynthesis of [¹¹C]this compound

This protocol describes a hypothetical synthesis of [¹¹C]this compound via N-methylation of the corresponding desmethyl precursor using [¹¹C]methyl iodide.

Materials:

  • Desmethyl-4-MeO-MiPT (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) C18 cartridge

  • Sterile water for injection

  • 0.9% Saline for injection

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of desmethyl-4-MeO-MiPT in 200 µL of anhydrous DMF in a reaction vial.

  • Activation: Add a small amount of sodium hydride to the precursor solution and stir for 5 minutes at room temperature to deprotonate the secondary amine.

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at 80°C for 5 minutes.

  • Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system to isolate [¹¹C]this compound.

  • Formulation: Collect the HPLC fraction containing the product, dilute it with sterile water, and pass it through a C18 SPE cartridge to trap the radiotracer. Wash the cartridge with sterile water to remove residual organic solvents. Elute the [¹¹C]this compound from the cartridge with a small volume of ethanol (B145695) and dilute with sterile saline for injection.

  • Quality Control: Analyze the final product for radiochemical purity, molar activity, and residual solvents according to standard procedures.

In Vitro Autoradiography

This protocol outlines a method to assess the specific binding of [¹¹C]this compound to serotonin receptors in brain tissue sections.

Materials:

  • [¹¹C]this compound

  • Human or rodent brain tissue sections (e.g., frontal cortex)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Ketanserin (B1673593) (5-HT₂A receptor antagonist) for blocking studies

  • Phosphor imaging plates or digital autoradiography system

Procedure:

  • Tissue Preparation: Mount frozen brain sections onto microscope slides.

  • Incubation: Incubate the sections with a low nanomolar concentration of [¹¹C]this compound in binding buffer for 60 minutes at room temperature. For blocking studies, pre-incubate adjacent sections with a high concentration of ketanserin (e.g., 10 µM) for 30 minutes before adding the radiotracer.

  • Washing: Wash the sections in ice-cold binding buffer to remove unbound radiotracer.

  • Drying: Quickly dry the sections under a stream of cold air.

  • Imaging: Expose the dried sections to a phosphor imaging plate or a digital autoradiography system overnight.

  • Analysis: Quantify the radioactivity in different brain regions and determine the specific binding by comparing the total binding to the non-specific binding in the presence of the blocking agent.

In Vivo PET Imaging in Non-Human Primates

This protocol describes a typical workflow for evaluating the in vivo performance of [¹¹C]this compound in a non-human primate.

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the PET scanner. Insert a venous catheter for radiotracer injection and an arterial line for blood sampling.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Radiotracer Injection: Inject a bolus of [¹¹C]this compound intravenously.

  • Dynamic PET Scan: Acquire dynamic PET data for 90-120 minutes.

  • Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the parent radiotracer concentration in plasma over time.

  • Blocking Scan: On a separate day, perform a second PET scan on the same animal, but pre-administer a 5-HT₂A receptor antagonist like ketanserin to assess receptor-specific binding.

  • Image Reconstruction and Analysis: Reconstruct the PET images and create time-activity curves for various brain regions. Use kinetic modeling with the arterial input function to quantify receptor binding parameters such as the distribution volume (Vₜ).

Visualizations

G cluster_synthesis Radiosynthesis Workflow precursor Desmethyl-4-MeO-MiPT Precursor activation Activation with NaH precursor->activation radiolabeling Reaction with [¹¹C]CH₃I activation->radiolabeling purification HPLC Purification radiolabeling->purification formulation SPE Formulation purification->formulation qc Quality Control formulation->qc

Caption: Radiosynthesis workflow for [¹¹C]this compound.

G cluster_evaluation PET Tracer Evaluation Workflow synthesis Radiosynthesis of [¹¹C]this compound in_vitro In Vitro Autoradiography synthesis->in_vitro in_vivo_rodent In Vivo Rodent Biodistribution synthesis->in_vivo_rodent in_vivo_nhp In Vivo NHP PET Imaging in_vitro->in_vivo_nhp Promising results in_vivo_rodent->in_vivo_nhp Favorable kinetics data_analysis Kinetic Modeling and Data Analysis in_vivo_nhp->data_analysis

Caption: Evaluation workflow for a novel PET tracer.

G cluster_pathway Simplified 5-HT₂A Receptor Signaling Pathway ligand This compound (Agonist) receptor 5-HT₂A Receptor ligand->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Induces pkc_activation PKC Activation dag->pkc_activation Activates cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response

Caption: Simplified 5-HT₂A receptor signaling cascade.

References

Cryopreservation of 4-MeO-MiPT stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Cryopreservation of 4-MeO-MiPT Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The long-term stability of stock solutions is paramount for the reproducibility of scientific experiments. This document provides detailed application notes and protocols for the cryopreservation of 4-methoxy-N-methyl-N-isopropyltryptamine (this compound) stock solutions. Due to the limited availability of specific stability data for this compound in various solvents and storage conditions, the following recommendations are based on the physicochemical properties of the compound, general best practices for the cryopreservation of small molecules, and data on structurally similar tryptamine (B22526) derivatives. These protocols aim to provide a framework for the preparation, storage, and subsequent use of this compound stock solutions to ensure their integrity and consistency over time.

Physicochemical Properties of this compound

Understanding the fundamental properties of a compound is the first step in developing a robust storage protocol. The following table summarizes the available data for this compound hydrochloride.

PropertyValueImportance
Formal Name 4-methoxy-N-methyl-N-(1-methylethyl)-1H-indole-3-ethanamine, monohydrochloride[1]Provides the unambiguous chemical identity.
Molecular Formula C₁₅H₂₂N₂O • HCl[1]Used in molar concentration calculations.
Formula Weight 282.8 g/mol [1]Essential for calculating the mass of the compound needed for a specific molar concentration.[2]
Purity ≥98%[1]Affects the true concentration of the active compound in the stock solution.[2][3]
Formulation A crystalline solid[1]The physical state of the compound as supplied.
Solubility DMSO: 3 mg/mL, DMF: 0.1 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]Determines the appropriate solvent for creating a homogenous stock solution.
Solid Stability ≥ 5 years at -20°C[1]Indicates good stability of the compound in its solid form at low temperatures.

Principles of Cryopreservation for this compound Stock Solutions

Cryopreservation involves storing materials at ultra-low temperatures to halt or significantly slow down chemical degradation processes. For small molecules like this compound, this is crucial for maintaining their concentration and purity over extended periods.

  • Solvent Selection : The choice of solvent is critical. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of research compounds due to its high solvating power for a wide range of molecules and its properties as a cryoprotectant.[4] For this compound hydrochloride, with a solubility of 3 mg/mL in DMSO, it is possible to prepare a concentrated stock solution.[1]

  • Aliquoting : Repeated freeze-thaw cycles are a major cause of compound degradation.[2] To avoid this, it is essential to aliquot the stock solution into smaller, single-use volumes. This ensures that the main stock remains frozen and undisturbed.

  • Controlled Freezing : The rate of freezing can impact the stability of the solution. A slow, controlled cooling rate (approximately -1°C per minute) is generally recommended to minimize the formation of large ice crystals, which can affect the homogeneity of the solution upon thawing.[4]

  • Storage Temperature : The storage temperature has a direct impact on the long-term stability of the stock solution. While -20°C is suitable for short- to mid-term storage, -80°C or the vapor phase of liquid nitrogen (-135°C to -190°C) is recommended for long-term preservation.[2][4]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation, cryopreservation, and use of this compound stock solutions.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (Class A)[3]

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 282.8 g/mol * (1000 mg / 1 g) = 2.828 mg

  • Weigh the compound:

    • On a calibrated analytical balance, accurately weigh approximately 2.83 mg of this compound hydrochloride into a tared, sterile microcentrifuge tube.[3] Record the exact mass.

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the tube. For example, if you weighed exactly 2.83 mg, add 1.0 mL of DMSO.

    • Vortex or gently agitate the tube until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Aliquoting:

    • Dispense the stock solution into single-use, sterile, and clearly labeled cryovials (e.g., 10 µL or 50 µL aliquots).[2]

    • Label each vial with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Cryopreservation of this compound Aliquots

Materials:

  • Prepared aliquots of this compound stock solution

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • -80°C freezer

  • Liquid nitrogen dewar (for long-term storage)

Procedure:

  • Controlled-Rate Freezing:

    • Place the cryovials containing the this compound aliquots into a controlled-rate freezing container.

    • Place the container in a -80°C freezer and leave it for a minimum of 4 hours (or overnight). This will ensure a cooling rate of approximately -1°C per minute.[4]

  • Long-Term Storage:

    • For long-term storage, transfer the cryovials from the -80°C freezer to the vapor phase of a liquid nitrogen dewar (-135°C to -190°C).[4]

    • For short- to mid-term storage (up to several months), the vials can remain at -80°C.

Protocol 3: Thawing of Cryopreserved Stock Solutions

Procedure:

  • Remove a single cryovial from the freezer.

  • Rapidly thaw the solution by holding it in the palm of your hand or placing it in a 37°C water bath for a short period.[4]

  • Once thawed, briefly centrifuge the vial to collect the entire volume at the bottom.

  • The stock solution is now ready to be diluted into your experimental buffer or medium. Note that tryptamines in aqueous solutions may have limited stability and should ideally be used the same day.[5]

Protocol 4: Assessment of Stock Solution Stability via HPLC

This protocol outlines a general method for verifying the stability of cryopreserved stock solutions over time.

Materials:

  • Cryopreserved aliquots of this compound

  • Freshly prepared this compound stock solution (for comparison)

  • HPLC system with a UV or MS detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or triethylammonium (B8662869) acetate)[6][7]

Procedure:

  • Prepare a Calibration Curve:

    • Using a freshly prepared stock solution, create a series of dilutions to generate a standard curve (e.g., plotting peak area vs. concentration).

  • Analyze the Thawed Aliquot:

    • Thaw a cryopreserved aliquot as described in Protocol 3.

    • Dilute the sample to fall within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

  • Data Analysis:

    • Compare the peak area of the cryopreserved sample to the standard curve to determine its concentration. A significant decrease in concentration over time indicates degradation.

    • Observe the chromatogram for the appearance of new peaks, which could signify degradation products.

    • The stability can be assessed at various time points (e.g., 1 month, 6 months, 1 year) to establish a reliable shelf life for the cryopreserved stock solutions under your specific storage conditions.

Visualizations

Cryopreservation_Workflow Figure 1: Cryopreservation Workflow for this compound Stock Solutions cluster_prep Preparation cluster_freeze Freezing cluster_storage Storage cluster_use Use weigh 1. Weigh this compound (Solid) dissolve 2. Dissolve in DMSO to 10 mM weigh->dissolve aliquot 3. Aliquot into Cryovials dissolve->aliquot controlled_freeze 4. Controlled Rate Freezing (-1°C/min in -80°C Freezer) aliquot->controlled_freeze long_term 5. Long-Term Storage (LN2 Vapor Phase) controlled_freeze->long_term short_term 5a. Short-Term Storage (-80°C) controlled_freeze->short_term thaw 6. Rapid Thaw long_term->thaw short_term->thaw dilute 7. Dilute for Experiment thaw->dilute

Caption: Experimental workflow for the cryopreservation of this compound stock solutions.

Stability_Factors Figure 2: Factors Affecting Stability and Cryopreservation Mitigation degradation This compound Degradation temp Temperature Fluctuations temp->degradation freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation ice_crystal Ice Crystal Damage ice_crystal->degradation chemical Chemical Reactions (e.g., oxidation, hydrolysis) chemical->degradation mitigation Cryopreservation Mitigation ultra_low_temp Ultra-Low Temperature Storage (-80°C to -190°C) ultra_low_temp->temp Counters ultra_low_temp->chemical Slows aliquoting Aliquoting aliquoting->freeze_thaw Prevents controlled_freezing Controlled-Rate Freezing controlled_freezing->ice_crystal Minimizes dmso DMSO as Cryoprotectant dmso->ice_crystal Inhibits

Caption: Logical diagram of factors affecting this compound stability and mitigation by cryopreservation.

Conclusion

The provided protocols offer a comprehensive framework for the preparation and cryopreservation of this compound stock solutions. Adherence to these guidelines, including the use of a suitable solvent like DMSO, aliquoting to prevent freeze-thaw cycles, employing a controlled freezing rate, and storing at ultra-low temperatures, is crucial for maintaining the long-term integrity of the compound. It is strongly recommended that researchers validate these storage protocols for their specific experimental needs and perform periodic stability assessments to ensure the reliability and reproducibility of their results.

References

Application Notes and Protocols for High-Throughput Screening of 4-MeO-MiPT Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a psychedelic tryptamine (B22526) that acts as a non-selective serotonin (B10506) receptor agonist and a serotonin reuptake inhibitor. As interest in the therapeutic potential of psychedelic compounds grows, robust and efficient methods for screening novel analogs are essential. High-throughput screening (HTS) provides a platform to rapidly assess the pharmacological and toxicological profiles of a large number of compounds, facilitating the identification of promising drug candidates.

These application notes provide detailed protocols for a panel of HTS assays designed to characterize this compound analogs. The assays cover primary target engagement, functional activity, and key safety and liability parameters.

Data Presentation: Pharmacological Profile of this compound and Related Analogs

The following tables summarize the available quantitative data for this compound and its structural analog 5-MeO-MiPT to provide a comparative baseline for screening new compounds. It is important to note that comprehensive in vitro toxicology and metabolism data for this compound is limited in publicly available literature.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2CSERT
This compound 347 - 73117851038
5-MeO-MiPT 5816313003300

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50/IC50, nM) and Efficacies (Emax, %)

CompoundReceptorAssay TypeParameterValue
This compound 5-HT1AFunctional AgonismEC501490
Emax99%
5-HT2AIP1 AccumulationEC50376
Emax63%
5-HT2CIP1 AccumulationEC50120
Emax82%
SERTReuptake InhibitionIC5053 - 57
5-MeO-MiPT 5-HT2AFunctional AgonismEC5023
Emax80%

EC50 represents the concentration for 50% of maximal agonist response. IC50 represents the concentration for 50% inhibition. Emax is the maximum response relative to a standard agonist.

Table 3: In Vitro Safety and Metabolism Data (Reference Analogs)

AssayCompoundParameterValue
hERG Inhibition E-4031 (Control)IC50 (nM)15.8
CYP450 Inhibition 5-MeO-DALTIC50 (µM) vs CYP1A2< 1
Cytotoxicity Data not available for this compound--
Metabolic Stability 5-MeO-MiPTPrimary PathwaysO-demethylation, N-demethylation, Hydroxylation, N-oxide formation

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor, a primary target for many psychedelic tryptamines, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Agonist binding initiates a cascade leading to the release of intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Analog Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum IP3->Ca_Store Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Stimulates

Canonical 5-HT2A Gq Signaling Pathway
High-Throughput Screening Experimental Workflow

The general workflow for screening a library of this compound analogs involves several stages, from initial target binding to functional and safety profiling.

HTS_Workflow start Compound Library (this compound Analogs) primary_screen Primary Screen: Receptor Binding Assay (e.g., 5-HT2A) start->primary_screen hits Initial Hits (High Affinity Compounds) primary_screen->hits Identify secondary_screen Secondary Screen: Functional Assays (e.g., Calcium Flux, IP1) hits->secondary_screen Characterize confirmed_hits Confirmed Hits (Potent Agonists/Antagonists) secondary_screen->confirmed_hits Confirm safety_screen Safety Profiling: hERG, Cytotoxicity, CYP450 confirmed_hits->safety_screen Assess leads Lead Candidates safety_screen->leads Prioritize

General HTS Workflow for Analog Screening

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.

Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [3H]Ketanserin) for binding to the 5-HT2A receptor expressed in cell membranes.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Non-specific Control: High concentration of a known 5-HT2A ligand (e.g., 10 µM Ketanserin).

  • 96-well or 384-well microplates.

  • Glass fiber filter plates (pre-soaked in 0.5% polyethyleneimine).

  • Microplate scintillation counter.

Protocol:

  • Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Add 50 µL of each concentration to the assay plate. For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of the non-specific control.

  • Radioligand Preparation: Dilute [3H]Ketanserin in assay buffer to a final concentration of ~2 nM.

  • Receptor Preparation: Thaw and dilute the cell membrane preparation in assay buffer to a concentration of 70-100 µg protein/well.

  • Incubation: To each well, add 50 µL of the diluted radioligand followed by 100 µL of the membrane suspension. The final assay volume is 200 µL.

  • Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapidly filtering the plate contents through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

Application Notes and Protocols for Electrophysiological Recording Techniques with 4-MeO-MiPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a lesser-known psychedelic tryptamine (B22526) that is structurally related to more well-studied compounds like psilocin and DMT.[1] Its primary mechanism of action is believed to be through its interaction with the serotonin (B10506) system, acting as a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[1] Understanding the electrophysiological effects of this compound is crucial for elucidating its pharmacological profile and therapeutic potential.

These application notes provide an overview of the known receptor pharmacology of this compound and offer detailed protocols for investigating its effects on neuronal activity using in vitro and in vivo electrophysiological techniques. Due to the limited direct electrophysiological data available for this compound, the expected outcomes are largely inferred from its receptor binding profile and the known effects of other serotonergic psychedelics.

Pharmacological Profile of this compound

The primary molecular targets of this compound are various serotonin (5-HT) receptors and the serotonin transporter (SERT).[1][2] A summary of its binding affinities is presented in the table below.

TargetBinding Affinity (Kᵢ, nM)Functional ActivityReference
5-HT₁A Receptor Data not consistently reported; expected to be an agonistAgonist[1]
5-HT₂A Receptor Reported as a primary target for psychedelic effectsAgonist[1][2]
5-HT₂C Receptor Binds with affinityAgonist[1][2]
Serotonin Transporter (SERT) High affinity, acts as an inhibitorReuptake Inhibitor[2]

Note: Lower Kᵢ values indicate higher binding affinity. The functional activity is inferred from studies on structurally similar compounds and the general pharmacology of tryptamines.

Signaling Pathways and Hypothesized Electrophysiological Effects

The interaction of this compound with its primary targets, the 5-HT₂A and 5-HT₁A receptors, is expected to trigger downstream signaling cascades that modulate neuronal excitability.

5-HT₂A Receptor Signaling and Expected Electrophysiological Outcomes

Activation of 5-HT₂A receptors, which are Gq-coupled, leads to the activation of phospholipase C (PLC), initiating the phosphoinositide signaling cascade. This results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). These events can modulate the activity of various ion channels, leading to complex effects on neuronal firing. In cortical pyramidal neurons, 5-HT₂A receptor activation has been associated with:

  • Increased spontaneous excitatory postsynaptic currents (sEPSCs): This reflects an enhancement of presynaptic glutamate (B1630785) release.

  • A delayed-onset, long-lasting depolarization: This can increase the likelihood of action potential firing.

  • Modulation of potassium channels: Leading to changes in membrane potential and firing patterns.

G This compound This compound 5-HT2A_Receptor 5-HT₂A Receptor (Gq-coupled) This compound->5-HT2A_Receptor Binds to PLC Phospholipase C (PLC) 5-HT2A_Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ion_Channels Ion Channel Modulation Ca2_release->Ion_Channels PKC->Ion_Channels Neuronal_Excitability ↑ Neuronal Excitability (↑ sEPSCs, Depolarization) Ion_Channels->Neuronal_Excitability

Caption: 5-HT₂A Receptor Signaling Pathway
5-HT₁A Receptor Signaling and Expected Electrophysiological Outcomes

5-HT₁A receptors are Gi/o-coupled and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway also leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. The primary effect of 5-HT₁A receptor activation is neuronal hyperpolarization and a decrease in neuronal firing rate. In serotonergic neurons of the dorsal raphe nucleus, these receptors act as autoreceptors, leading to a reduction in serotonin release.

G This compound This compound 5-HT1A_Receptor 5-HT₁A Receptor (Gi/o-coupled) This compound->5-HT1A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase 5-HT1A_Receptor->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel Activation 5-HT1A_Receptor->GIRK_Channel Ca_Channel Ca²⁺ Channel Inhibition 5-HT1A_Receptor->Ca_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization (↓ Firing Rate) GIRK_Channel->Hyperpolarization Ca_Channel->Hyperpolarization

Caption: 5-HT₁A Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for investigating the electrophysiological effects of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings in Brain Slices

This technique allows for the detailed study of how this compound affects the membrane properties and synaptic inputs of individual neurons.

Objective: To characterize the effects of this compound on the intrinsic excitability, excitatory postsynaptic currents (EPSCs), and inhibitory postsynaptic currents (IPSCs) of pyramidal neurons in the medial prefrontal cortex (mPFC).

Materials:

  • This compound hydrochloride

  • Animal model: C57BL/6J mice (postnatal day 21-35)

  • Vibratome for brain slicing

  • Recording chamber and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

Experimental Workflow:

G cluster_0 Preparation cluster_1 Recording cluster_2 Data Acquisition Animal_Anesthesia Anesthetize Mouse Brain_Extraction Extract Brain Animal_Anesthesia->Brain_Extraction Brain_Slicing Slice Coronal Sections (300 µm) Brain_Extraction->Brain_Slicing Slice_Recovery Recover Slices in aCSF Brain_Slicing->Slice_Recovery Transfer_Slice Transfer Slice to Recording Chamber Slice_Recovery->Transfer_Slice Identify_Neuron Identify Pyramidal Neuron Transfer_Slice->Identify_Neuron Form_Gigaseal Form Gigaseal Identify_Neuron->Form_Gigaseal Whole_Cell Establish Whole-Cell Configuration Form_Gigaseal->Whole_Cell Baseline Record Baseline Activity Whole_Cell->Baseline Drug_Application Bath Apply this compound Baseline->Drug_Application Record_Effects Record Drug Effects Drug_Application->Record_Effects Washout Washout Record_Effects->Washout

Caption: In Vitro Patch-Clamp Workflow

Protocol:

  • Slice Preparation:

    • Anesthetize the mouse with isoflurane (B1672236) and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing aCSF.

    • Cut 300 µm thick coronal slices containing the mPFC using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Visualize pyramidal neurons in layer V of the mPFC using DIC microscopy.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.

    • Fill pipettes with an internal solution appropriate for the recording modality (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp).

    • Approach a neuron and apply gentle suction to form a gigaohm seal.

    • Apply a brief, strong suction to rupture the membrane and establish whole-cell configuration.

  • Data Acquisition:

    • Current-clamp: Record resting membrane potential and firing responses to depolarizing current injections.

    • Voltage-clamp:

      • To record sEPSCs, hold the neuron at -70 mV.

      • To record sIPSCs, hold the neuron at 0 mV.

    • Record stable baseline activity for 5-10 minutes.

    • Bath apply this compound at various concentrations (e.g., 1, 10, 30 µM).

    • Record for 10-15 minutes in the presence of the drug.

    • Perform a washout by perfusing with drug-free aCSF.

Expected Quantitative Data:

ParameterExpected Effect of this compoundRationale
Resting Membrane Potential DepolarizationActivation of 5-HT₂A receptors
Spontaneous Firing Rate IncreaseDepolarization and increased excitatory tone
sEPSC Frequency Increase5-HT₂A-mediated enhancement of glutamate release
sEPSC Amplitude No significant change expectedPrimarily a presynaptic effect is hypothesized
sIPSC Frequency/Amplitude Variable; potential decreaseComplex modulation of inhibitory interneurons
In Vivo Extracellular Recordings

This technique allows for the study of how this compound affects the firing activity of neuronal populations in an intact, behaving animal.

Objective: To determine the effect of systemic administration of this compound on the spontaneous and sensory-evoked firing rates of neurons in the mPFC.

Materials:

  • This compound hydrochloride

  • Animal model: Adult C57BL/6J mice

  • Stereotaxic surgery setup

  • Microwire electrode arrays or single electrodes

  • Headstage and data acquisition system for electrophysiology

  • Behavioral arena

Experimental Workflow:

G cluster_0 Surgery & Recovery cluster_1 Recording Session cluster_2 Data Analysis Implant_Electrodes Stereotaxically Implant Electrode Array in mPFC Recovery Allow for Surgical Recovery (1 week) Implant_Electrodes->Recovery Habituation Habituate Mouse to Recording Chamber Recovery->Habituation Connect_Headstage Connect Headstage Habituation->Connect_Headstage Baseline_Recording Record Baseline Neuronal Activity Connect_Headstage->Baseline_Recording Administer_Drug Administer this compound (i.p. injection) Baseline_Recording->Administer_Drug Post_Drug_Recording Record Post-Injection Activity Administer_Drug->Post_Drug_Recording Spike_Sorting Spike Sorting to Isolate Single Units Post_Drug_Recording->Spike_Sorting Firing_Rate_Analysis Analyze Changes in Firing Rate Spike_Sorting->Firing_Rate_Analysis

Caption: In Vivo Electrophysiology Workflow

Protocol:

  • Surgical Implantation:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Implant a microwire array or a single electrode into the mPFC at the appropriate coordinates.

    • Secure the implant with dental cement.

    • Allow the animal to recover for at least one week.

  • Recording Session:

    • Habituate the mouse to the recording chamber for 10-15 minutes.

    • Connect the headstage to the implanted electrode.

    • Record baseline neuronal activity for at least 30 minutes.

    • Administer a saline injection (vehicle control) and record for another 30-60 minutes.

    • On a separate day, administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) and record for at least 60 minutes.

  • Data Analysis:

    • Use spike sorting software to isolate the activity of individual neurons.

    • Calculate the mean firing rate for each neuron during the baseline and post-injection periods.

    • Compare the firing rates before and after drug administration.

Expected Quantitative Data:

ParameterExpected Effect of this compoundRationale
Spontaneous Firing Rate Biphasic: potential initial suppression followed by an increase, or a mix of excited and inhibited neuronsInitial 5-HT₁A-mediated inhibition, followed by 5-HT₂A-mediated excitation. Heterogeneous neuronal populations will respond differently.
Burst Firing Potential increase5-HT₂A receptor activation can promote burst firing patterns.
Neuronal Oscillations Decrease in low-frequency power (e.g., delta, theta) and potential increase in high-frequency power (gamma)Consistent with findings for other serotonergic psychedelics.

Conclusion

The provided protocols offer a framework for the systematic investigation of the electrophysiological effects of this compound. Given its action as both a serotonin receptor agonist and a reuptake inhibitor, it is likely to exert complex, dose-dependent effects on neuronal activity. The combination of in vitro and in vivo electrophysiological techniques will be essential for a comprehensive understanding of how this compound modulates neural circuits, which is a critical step in evaluating its potential as a therapeutic agent or understanding its psychoactive properties. Researchers should be mindful of the dual mechanism of action when interpreting results, as the effects of receptor agonism may be compounded by increased synaptic serotonin levels due to reuptake inhibition.

References

Application Notes and Protocols for Visualizing 4-MeO-MiPT-Induced Neural Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a lesser-known psychedelic tryptamine, structurally related to other classic hallucinogens. Like many psychedelics, its primary mechanism of action is believed to be agonism at the serotonin (B10506) 2A (5-HT2A) receptor. This interaction initiates a cascade of intracellular signaling events, leading to changes in neuronal activity and gene expression in various brain regions. Visualizing these changes is crucial for understanding the neurobiological effects of this compound and for the development of novel therapeutics.

Immunohistochemistry (IHC) is a powerful technique to map neuronal activation by detecting the expression of immediate early genes (IEGs), such as c-Fos, ARC, and Egr-1. These genes are rapidly and transiently expressed in response to neuronal stimulation, serving as markers of recent neural activity.[1][2] Additionally, examining the phosphorylation of downstream signaling proteins like ERK (p-ERK) can provide insights into the specific pathways engaged by this compound.[3][4]

These application notes provide detailed protocols for the immunohistochemical detection of c-Fos, ARC, and p-ERK in rodent brain tissue following the administration of this compound.

Signaling Pathway of this compound-Induced Neural Activity

G 4_MeO_MiPT This compound HTR2A 5-HT2A Receptor 4_MeO_MiPT->HTR2A Agonist Binding Gq_11 Gq/11 HTR2A->Gq_11 Activation PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Ras_Raf Ras/Raf Pathway PKC->Ras_Raf MEK MEK Ras_Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation IEG_Expression Immediate Early Gene Expression (c-Fos, ARC, Egr-1) p_ERK->IEG_Expression Nuclear Translocation & Transcription Factor Activation Neural_Activity Altered Neural Activity IEG_Expression->Neural_Activity

Caption: Proposed signaling cascade of this compound.

Experimental Workflow

G cluster_animal Animal Procedures cluster_tissue Tissue Processing cluster_ihc Immunohistochemistry cluster_analysis Data Acquisition & Analysis Animal_Acclimation Animal Acclimation Drug_Administration This compound or Vehicle Administration Animal_Acclimation->Drug_Administration Perfusion Transcardial Perfusion (90-120 min post-injection) Drug_Administration->Perfusion Brain_Extraction Brain Extraction & Post-fixation Perfusion->Brain_Extraction Cryoprotection Cryoprotection Brain_Extraction->Cryoprotection Sectioning Cryosectioning (30-40 µm) Cryoprotection->Sectioning Blocking Blocking Sectioning->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-c-Fos, anti-ARC, anti-p-ERK) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (Fluorescently Labeled) Primary_Antibody->Secondary_Antibody Mounting Mounting & Coverslipping Secondary_Antibody->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Quantification Image Analysis (e.g., ImageJ/Fiji) Imaging->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

Application Notes & Protocols: Investigating the Therapeutic Potential of 4-MeO-MiPT in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a lesser-known psychedelic tryptamine, structurally related to compounds like psilocin (4-HO-DMT).[1][2] Its primary mechanism of action is believed to be agonism at serotonin (B10506) 5-HT2A receptors, a key target for classic psychedelics.[1] Additionally, it functions as a serotonin reuptake inhibitor.[1] While clinical data is sparse, preclinical research into structurally similar compounds suggests potential therapeutic applications for neuropsychiatric conditions such as depression and anxiety.[3]

These application notes provide a comprehensive framework for researchers aiming to investigate the therapeutic potential of this compound using established rodent models. The protocols outlined below are based on standard methodologies for assessing antidepressant, anxiolytic, and psychedelic-like effects, which are crucial for a thorough preclinical evaluation.

Rationale for Animal Model Selection

Rodent models, particularly mice and rats, are foundational in the preclinical assessment of psychoactive compounds.[4][5] They offer several advantages:

  • Well-Characterized Genetics: Strains like C57BL/6J mice are genetically homogenous, reducing variability in experimental results.

  • Established Behavioral Paradigms: A vast library of validated behavioral tests exists to model aspects of human psychiatric disorders.[6][7]

  • Neurobiological Homology: Key neural circuits and receptor systems, such as the serotonergic system, are conserved between rodents and humans, providing translational relevance.[8]

It is critical, however, to acknowledge the inherent limitations of using rodent models to study complex human conditions and subjective psychedelic experiences.[4][9] Therefore, a battery of tests is recommended to build a comprehensive pharmacological profile.[4][6]

Key In Vivo Behavioral Assays

A multi-faceted approach is essential for characterizing the therapeutic potential of this compound. The following assays provide insights into its psychedelic-like, antidepressant, and anxiolytic properties.

The Head-Twitch Response (HTR) in rodents is a rapid, side-to-side head movement reliably induced by 5-HT2A receptor agonists.[10][11] It is widely accepted as a behavioral proxy for predicting psychedelic potential in humans.[4][12] Studies have confirmed that this compound induces the HTR in rodents, though with lower efficacy compared to its analogue 4-HO-MiPT.[1]

The Forced Swim Test (FST) is a widely used screening tool for antidepressant compounds.[6][13] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[7] A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[14]

The Elevated Plus Maze (EPM) is a standard assay for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect, as rodents naturally tend to avoid open, exposed spaces.

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay

Objective: To quantify the 5-HT2A receptor-mediated psychedelic-like activity of this compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound hydrochloride (dissolved in 0.9% saline)

  • Vehicle control (0.9% saline)

  • Observation chambers (e.g., standard mouse cages or glass cylinders)

  • Video recording equipment or magnetometer system for automated detection.[11][12]

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into an observation chamber for a 30-minute habituation period.[12]

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A dose-response study is recommended (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg).

  • Observation: Immediately after injection, begin recording the number of head twitches for a set duration, typically 30 to 60 minutes.[12] A head twitch is characterized as a rapid, rhythmic side-to-side movement of the head.[10][11]

  • Data Analysis: Quantify the total number of head twitches for each animal. Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare dose groups.

Protocol 2: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of this compound.

Materials:

  • Male Sprague-Dawley rats or CD-1 mice

  • This compound hydrochloride (dissolved in 0.9% saline)

  • Vehicle control (0.9% saline)

  • Glass cylinders (45 cm height, 20 cm diameter) filled with water (15 cm depth, 25 ± 1°C).[13]

Procedure:

  • Pre-Test Session (Day 1): Place each animal into the swim cylinder for a 15-minute pre-swim session. This initial session induces a stable baseline of immobility for the test day.[6] Remove, dry, and return animals to their home cages.

  • Drug Administration (Day 2): Administer this compound or vehicle (i.p.) 30-60 minutes before the test session.

  • Test Session (Day 2): Place the animals back into the cylinders for a 6-minute swim session.[13]

  • Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test.[6][13] Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).

Data Presentation

Quantitative data from these experiments should be structured for clarity and comparative analysis.

Table 1: Dose-Response of this compound on Head-Twitch Response (HTR) in Mice

Treatment GroupDose (mg/kg, i.p.)NMean HTR Counts (± SEM) over 30 min
Vehicle0101.2 ± 0.4
This compound1.0108.5 ± 1.5*
This compound3.01015.7 ± 2.1**
This compound10.01022.3 ± 3.0***
Note: Data are hypothetical. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle.

Table 2: Effect of this compound on Immobility Time in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)NMean Immobility Time (s ± SEM)
Vehicle012165.4 ± 10.2
This compound5.012110.8 ± 9.5**
This compound10.01285.2 ± 8.1***
Note: Data are hypothetical. **p<0.01, ***p<0.001 compared to vehicle.

Visualizations: Pathways and Workflows

Signaling Pathway

The primary molecular target of this compound is the 5-HT2A receptor, a Gq/11-coupled protein.[15][16] Activation initiates a signaling cascade that is believed to underpin both its acute psychedelic effects and its potential for inducing long-term neuroplasticity.[15][17][18]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MIPT This compound HT2AR 5-HT2A Receptor MIPT->HT2AR Binds Gq11 Gq/11 HT2AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Gene Gene Expression (e.g., BDNF) PKC->Gene Modulates Ca->Gene Modulates Plasticity Neuroplasticity (Synaptogenesis, Dendritic Growth) Gene->Plasticity

Caption: Proposed 5-HT2A receptor signaling pathway for this compound.

Experimental Workflow

A logical workflow ensures consistency and reproducibility in preclinical behavioral studies.

G cluster_assays Behavioral Testing Battery start Start: Animal Acclimation (1 week) baseline Baseline Health & Weight Check start->baseline random Randomization into Groups (Vehicle vs. This compound doses) baseline->random admin Drug Administration (i.p. injection) random->admin htr HTR Assay (Acute Effects: 0-60 min post-injection) admin->htr Immediate epm EPM Assay (Acute Effects: 30 min post-injection) admin->epm 30 min fst FST Assay (Sub-Acute Effects: 24h post-injection) admin->fst 24 hours collect Tissue Collection (Brain regions for molecular analysis) htr->collect epm->collect fst->collect analysis Data Analysis & Interpretation collect->analysis end End analysis->end

Caption: General experimental workflow for in vivo behavioral assessment.

Logical Relationships of Assays

The combination of different assays provides a more complete picture of the compound's profile, linking receptor engagement to behavioral outcomes.

G Receptor Molecular Target (5-HT2A Receptor) HTR HTR Assay (Target Engagement Proxy) Receptor->HTR Directly Measures Activation FST FST Assay (Antidepressant Model) HTR->FST Correlates with Therapeutic Mechanism EPM EPM Assay (Anxiolytic Model) HTR->EPM Correlates with Therapeutic Mechanism Therapeutic Therapeutic Potential (Depression, Anxiety) FST->Therapeutic Informs EPM->Therapeutic Informs

Caption: Logical links between molecular targets and behavioral outcomes.

References

Application Notes and Protocols for the Oral Formulation of 4-MeO-MiPT in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a psychedelic tryptamine (B22526) that acts as a non-selective serotonin (B10506) receptor agonist and a serotonin reuptake inhibitor.[1] For preclinical evaluation, particularly for assessing its psychoactive effects and pharmacokinetic profile, oral administration is a key route as it is the common method of human consumption.[1][2] Developing a stable, homogenous, and bioavailable oral formulation is critical for obtaining reliable and reproducible data in animal models.

These application notes provide a comprehensive guide for researchers on the development, stability testing, and administration of this compound formulations for preclinical oral studies. The protocols are designed to address common challenges such as poor aqueous solubility, a frequent issue with new chemical entities (NCEs), and to ensure compliance with standard animal welfare and research practices.[3][4]

Application Note 1: Formulation Development Strategies

The primary goal in preclinical oral formulation is to ensure adequate and consistent drug exposure for efficacy and safety studies.[5][6] The choice of formulation strategy for this compound will largely depend on its physicochemical properties, especially its aqueous solubility and stability. While specific data for this compound is scarce, strategies for poorly soluble tryptamine derivatives can be adapted.

1.1 Physicochemical Characterization

Before formulation, key properties of the this compound batch should be characterized. This initial step is crucial for selecting an appropriate formulation strategy.[4]

  • Aqueous Solubility: Determine solubility at different pH levels (e.g., 2.0, 4.5, 6.8) to understand its behavior in the gastrointestinal tract.

  • LogP: A LogP between 1 and 4 is generally considered optimal for oral drugs.[6]

  • pKa: Identifies the ionization state of the molecule at different pH values.

  • Physical Form: Characterize the crystalline or amorphous nature of the solid drug substance.

1.2 Common Formulation Approaches for Poorly Soluble Compounds

If this compound exhibits poor water solubility, several techniques can be employed to enhance its dissolution and absorption.[3]

  • Aqueous Suspensions: A common, simple approach for preclinical studies involves suspending the micronized drug powder in an aqueous vehicle containing a suspending agent to ensure dose uniformity.[4]

  • Co-solvent Solutions: The drug is dissolved in a mixture of a water-miscible organic solvent (co-solvent) and water.[4] Care must be taken to avoid drug precipitation upon administration and dilution with gastrointestinal fluids.[4]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, or a mix thereof (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can improve oral bioavailability.[7]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of guest molecules like this compound.[8]

1.3 Selection of Excipients

Excipients are chosen to be pharmacologically inert while conferring desirable properties to the formulation.[9] The following table summarizes common excipients for liquid oral formulations.

Excipient Class Function Examples Considerations
Vehicles/Solvents Base liquid for the formulationPurified Water, Polyethylene Glycol (PEG 300/400), Propylene Glycol, Glycerol[4]Potential for toxicity at high concentrations. Must be appropriate for the chosen animal model.
Suspending Agents Increase viscosity to prevent settling of solid particles in a suspensionMethylcellulose (B11928114), Carboxymethylcellulose (CMC) Sodium, Xanthan Gum, Povidone[10]Ensure compatibility with the drug substance.
Wetting Agents Aid in the dispersion of hydrophobic drug particlesPolysorbates (Tween® 80), Sodium Lauryl Sulfate (SLS)[8]Use at the lowest effective concentration.
pH Modifiers/Buffers Maintain a specific pH to enhance solubility or stabilityCitric Acid, Sodium Citrate, Phosphate Buffers[8]Can influence drug ionization and absorption.
Antioxidants Prevent oxidative degradation of the drugAscorbic Acid, Butylated Hydroxytoluene (BHT)[8]Used for compounds susceptible to oxidation.

1.4 Hypothetical Pharmacokinetic Data

The choice of formulation can significantly impact the pharmacokinetic profile. The table below presents hypothetical data for illustrative purposes, comparing potential outcomes from different this compound formulations in a rodent model.

Formulation Type Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%)
Aqueous Suspension 101501.060015
Co-solvent Solution 103500.5120030
Lipid-Based (SEDDS) 105000.75180045

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Oral Suspension

This protocol describes a standard method for preparing a simple aqueous suspension for oral gavage studies.

Materials:

  • This compound hydrochloride or freebase

  • Micronizing equipment (if particle size is large)

  • Vehicle: 0.5% (w/v) Methylcellulose in purified water

  • Wetting agent (optional): 0.1% (v/v) Tween® 80

  • Analytical balance, magnetic stirrer, volumetric flasks, glass beakers

Procedure:

  • Prepare the Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of purified water while stirring vigorously with a magnetic stirrer. Continue stirring until a clear, viscous solution is formed. If using a wetting agent, add it to the vehicle.

  • Weigh the Drug: Accurately weigh the required amount of this compound for the desired final concentration (e.g., 100 mg for 100 mL of a 1 mg/mL suspension).

  • Wetting (if necessary): If the drug powder is hydrophobic, create a paste by adding a small amount of the vehicle to the powder and triturating with a spatula.

  • Suspension: Gradually add the remaining vehicle to the drug paste while stirring continuously.

  • Homogenization: Continue stirring the suspension for at least 30 minutes to ensure uniformity. Visually inspect for any clumps or undispersed material.

  • Storage: Transfer the suspension to a labeled, light-resistant container and store under recommended conditions (e.g., 2-8°C).

  • Pre-dosing: Vigorously shake or stir the suspension before each withdrawal to ensure dose uniformity.

Protocol 2: Stability Testing of the Oral Formulation

Stability testing ensures that the formulation maintains its critical quality attributes throughout the duration of the preclinical study.[11] This protocol is based on general guidelines for pharmaceutical products.[12][][14]

Procedure:

  • Prepare Stability Protocol: Define the scope, storage conditions, testing time points, and acceptance criteria for the study.[12]

  • Sample Storage: Place the formulation in its final container configuration into stability chambers under various conditions.[11]

    • Long-term: 5°C ± 3°C (refrigerated) or 25°C ± 2°C / 60% RH ± 5% RH.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[11]

  • Testing Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months for long-term studies).[12]

  • Analytical Tests: Perform tests on the stored samples to assess key quality attributes.[11]

Parameter Method Purpose
Appearance Visual InspectionAssess changes in color, clarity (for solutions), or resuspendability (for suspensions).
Assay (Potency) HPLC-UVQuantify the concentration of this compound to ensure it remains within specifications (e.g., 90-110% of initial).
Degradation Products HPLC-UVIdentify and quantify any impurities or degradation products that may have formed.
pH pH MeterMonitor for any changes in pH that could indicate degradation or affect stability.
Microbial Limits USP/Ph. Eur. methodsEnsure the formulation is free from microbial contamination, especially for multi-dose containers.

Protocol 3: Oral Administration (Gavage) in Rodents

Oral gavage is a standard method for precise oral dosing in preclinical animal models.[15][16] It must be performed by trained personnel to minimize stress and risk of injury to the animal.[17][18]

Materials:

  • Appropriately sized gavage needles (stainless steel or flexible plastic with a ball-tip).[16]

  • Syringes.

  • The prepared this compound formulation.

  • Animal scale.

Gavage Needle Sizing Guide for Mice:

Mouse Weight (g) Gauge Length (inches)
15-20221 - 1.5
20-25201 - 2
25-35181 - 3

Source: Adapted from institutional guidelines.[16]

Procedure:

  • Animal Handling and Dosing Volume:

    • Weigh the animal to calculate the precise dosing volume.[18]

    • The maximum recommended dosing volume is typically 10 mL/kg for mice.[17][18] Using smaller volumes is often recommended.[18]

  • Measure Needle Length: Measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process) to ensure it will reach the stomach without causing perforation. Mark the needle if necessary.[17][18]

  • Restraint:

    • For mice, scruff the animal firmly to immobilize the head and extend the neck.[18] This creates a straight line from the mouth to the esophagus.[17]

  • Needle Insertion:

    • Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth toward the esophagus.[17]

    • The animal should swallow as the tube is passed. The tube should advance smoothly without resistance.[17] Never force the needle. If resistance is met, withdraw and try again.[17]

  • Dose Administration: Once the needle is in the stomach, administer the compound slowly and steadily.[16]

  • Withdrawal and Monitoring:

    • Withdraw the needle gently along the same path of insertion.[17]

    • Return the animal to its cage and monitor closely for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[15][17]

Visualizations

G cluster_0 Formulation Development cluster_1 Quality Control & Stability cluster_2 In Vivo Study a Physicochemical Characterization (Solubility, LogP) b Excipient Screening & Selection a->b c Formulation Optimization b->c d Analytical Method Development c->d e Stability Testing (Accelerated & Long-Term) d->e f Dose Preparation e->f g Oral Administration (Gavage) f->g h Pharmacokinetic/ Pharmacodynamic Analysis g->h G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT Synaptic_Cleft Synaptic Cleft HT2A 5-HT2A Receptor PLC PLC HT2A->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Psychedelic_Effects Psychedelic Effects IP3_DAG->Psychedelic_Effects Leads to MEO_MiPT This compound MEO_MiPT->SERT Inhibitor MEO_MiPT->HT2A Agonist Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake Serotonin->HT2A Agonist

References

Troubleshooting & Optimization

Stabilizing 4-MeO-MiPT in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-MeO-MiPT

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the handling and stabilization of 4-Methoxy-N-methyl-N-isopropyltryptamine (this compound) in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: Like other tryptamines, the stability of this compound in aqueous solutions is primarily affected by pH, light, temperature, and oxygen.[1] The indole (B1671886) ring structure, common to all tryptamines, is susceptible to oxidation, which is a major degradation pathway.[1]

  • pH: Neutral to alkaline conditions (pH > 7) can accelerate degradation. Slightly acidic conditions generally improve stability.[1]

  • Light: Exposure to light, especially UV radiation, can cause photodegradation.[1][2]

  • Temperature: Higher temperatures increase the rate of chemical degradation.[1][3]

  • Oxygen: Dissolved oxygen in the solution can lead to oxidation, often resulting in colored degradation products.[1]

Q2: My this compound solution has turned yellow/brown. What happened, and can I still use it?

A2: A color change in your solution is a common indicator of degradation, specifically oxidation.[1] The formation of colored quinoid-type species from the indole ring is a known issue with tryptamines.[2] It is strongly recommended not to use discolored solutions, as the presence of degradation products can lead to inaccurate and unreliable experimental results. The concentration of the active compound is likely lower than intended, and the impurities could have unknown pharmacological effects.

Q3: What is the best way to prepare a stock solution of this compound Hydrochloride?

A3: this compound hydrochloride has limited direct solubility in purely aqueous buffers.[4] A co-solvent is typically required. The recommended procedure is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before making further dilutions in your aqueous buffer (e.g., PBS).[4][5] For example, a stock solution can be prepared in DMSO and then diluted into a DMSO:PBS (pH 7.2) 1:1 mixture for a working solution.[4] Always use high-purity, anhydrous solvents to minimize moisture that could contribute to degradation.

Q4: What are the recommended storage conditions for this compound solutions?

A4: Storage conditions depend on the intended duration of storage.

  • Solid Form: The hydrochloride salt of this compound is stable for years when stored as a crystalline solid at -20°C, protected from light and moisture.[4]

  • Stock Solutions (in DMSO): For long-term storage, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials, protected from light.

  • Aqueous Working Solutions: It is highly advisable to prepare aqueous solutions fresh on the day of the experiment.[1] Tryptamines in aqueous solutions can degrade quickly.[6] If short-term storage (up to 24 hours) is necessary, solutions should be kept at 2-8°C and protected from light.[1] Avoid repeated freeze-thaw cycles.[1]

Q5: How does the stability of this compound compare to its analogue, 4-HO-MiPT?

A5: 4-methoxy tryptamines are generally more stable in solution than their 4-hydroxy counterparts.[6] The hydroxyl group in 4-HO-MiPT is more readily oxidized than the methoxy (B1213986) group in this compound. Therefore, this compound is expected to have greater stability in aqueous solutions compared to 4-HO-MiPT, which is known to be particularly unstable and prone to rapid degradation.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or Non-Reproducible Experimental Results Compound Degradation: The concentration of active this compound may be decreasing over the course of the experiment.1. Prepare a fresh aqueous solution from your stock immediately before each experiment.[1]2. If using a multi-well plate, protect it from light during incubation.3. Perform a quick stability check of your solution using HPLC (see Protocol 2).
Precipitate Forms When Diluting Stock into Aqueous Buffer Poor Solubility: The final concentration of the organic co-solvent (e.g., DMSO) may be too low to keep the compound dissolved in the aqueous buffer.1. Increase the percentage of the co-solvent in the final solution, ensuring it is compatible with your experimental model.2. Gently warm the solution or use sonication to aid dissolution.3. Check the pH of your final buffer; solubility can be pH-dependent.
Rapid Loss of Compound Verified by HPLC/LC-MS Harsh Environmental Conditions: The solution is likely being exposed to conditions that accelerate degradation.1. Check pH: Ensure your buffer is slightly acidic (e.g., pH 6.0-6.5) if your experiment allows.[1]2. Protect from Light: Use amber glass vials or wrap containers in aluminum foil. Minimize exposure to ambient light.[1]3. Control Temperature: Keep solutions on ice during preparation and handling. Avoid leaving them at room temperature for extended periods.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Working Solution

This protocol describes the preparation of a 100 µM working solution in a PBS buffer with 0.5% DMSO as a co-solvent.

  • Materials: this compound Hydrochloride (MW: 282.8 g/mol )[4], Anhydrous DMSO, Phosphate-Buffered Saline (PBS, pH 7.2), sterile microcentrifuge tubes, calibrated pipettes.

  • Stock Solution Preparation (10 mM):

    • Weigh 2.83 mg of this compound HCl.

    • Add 1.0 mL of anhydrous DMSO to the solid.

    • Vortex thoroughly until the solid is completely dissolved. This is your 10 mM stock solution. Store at -20°C for long-term use.

  • Intermediate Dilution (1 mM):

    • Pipette 10 µL of the 10 mM stock solution into a new tube.

    • Add 90 µL of anhydrous DMSO. Vortex to mix. This is your 1 mM intermediate solution.

  • Final Aqueous Working Solution (100 µM):

    • Pipette 10 µL of the 1 mM intermediate solution into a new tube.

    • Add 990 µL of PBS (pH 7.2).

    • Vortex thoroughly. The final concentration will be 100 µM this compound in PBS with 1% DMSO from the intermediate step. Adjust volumes as needed to achieve the desired final co-solvent percentage.

  • Usage: Use this solution immediately for your experiment for best results.

Protocol 2: Basic Stability Assessment by HPLC-UV

This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer over time.

  • Objective: To quantify the percentage of this compound remaining in solution under specific storage conditions (e.g., room temperature, 4°C) at various time points.

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column.

  • Procedure:

    • Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for this compound. A mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for tryptamines. Set the UV detector to monitor at a wavelength where this compound has a strong absorbance (e.g., ~221 nm).[4]

    • Prepare Sample: Prepare the aqueous solution of this compound as described in Protocol 1 at your desired concentration.

    • Time Point Zero (T=0): Immediately after preparation, inject the solution into the HPLC and record the peak area of the this compound peak. This is your 100% reference.

    • Incubation: Store the solution under the desired test conditions (e.g., on the benchtop exposed to light, in a 4°C refrigerator in the dark).

    • Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC and record the peak area.

    • Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area. The appearance of new peaks alongside a decrease in the parent peak area indicates degradation.[1]

Visual Guides

G start Start: Weigh This compound HCl Solid dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute with Aqueous Buffer (e.g., PBS) stock->dilute store_stock Store at -20°C / -80°C (Long-Term) stock->store_stock working Final Aqueous Working Solution dilute->working use Use Immediately in Experiment working->use Recommended store_working Store at 2-8°C, Dark (Short-Term, <24h) working->store_working If Necessary

Caption: Workflow for preparing this compound solutions.

G issue Inconsistent Experimental Results? color Is the solution discolored? issue->color Yes precipitate Is there a precipitate? color->precipitate No sol_deg High Likelihood of Solution Degradation color->sol_deg Yes sol_prob Likely a Solubility Issue precipitate->sol_prob Yes action_protect Action: Protect from Light/Heat, Consider Acidic Buffer precipitate->action_protect No action_fresh Action: Prepare Fresh Solution Immediately Before Use sol_deg->action_fresh action_solvent Action: Increase Co-Solvent %, Check pH, Sonicate sol_prob->action_solvent

Caption: Troubleshooting logic for this compound solution issues.

References

Troubleshooting peak tailing in HPLC analysis of 4-MeO-MiPT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 4-MeO-MiPT (4-methoxy-N-methyl-N-isopropyltryptamine).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is a common form of peak distortion where the back half of the peak is broader than the front half.[3][4] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[1][5][6] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered significant tailing.[3][7]

Q2: Why is this compound prone to peak tailing?

A2: this compound is a tryptamine (B22526) derivative, which is a class of basic compounds containing an amine functional group.[8][9] In reversed-phase HPLC, which commonly uses silica-based columns, these basic functional groups can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the surface of the stationary phase.[7][10] This secondary interaction, in addition to the desired hydrophobic retention mechanism, can cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[7][11]

Q3: What are the primary causes of peak tailing for this compound?

A3: Peak tailing for basic compounds like this compound can stem from several factors, which can be categorized as follows:

  • Column-Related Issues: The most common cause is the interaction between the basic analyte and acidic silanol groups on the silica (B1680970) stationary phase.[7][10] Other column issues include contamination, degradation, or the formation of a void at the column inlet.[1][3][12]

  • Mobile Phase Issues: An inappropriate mobile phase pH can lead to issues.[4] If the pH is close to the analyte's pKa, both ionized and non-ionized forms can exist, causing peak distortion.[10][13] Insufficient buffer capacity can also contribute to tailing.[1][14]

  • Method and Sample Issues: Injecting too much sample (mass or volume overload) can saturate the stationary phase and lead to poor peak shape.[1][15] Additionally, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3][10]

  • System Issues: Problems with the HPLC system itself, such as extra-column volume (excessive tubing length or diameter) or poorly made connections, can cause peak broadening and tailing.[2][3][10]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Step 1: Initial System & Method Verification

Before making significant changes, verify the fundamental aspects of your system and method.

  • Check for Leaks and Pressure Fluctuations: Ensure the system is operating correctly without any visible leaks or erratic pressure readings.

  • Evaluate System Suitability: If available, check system suitability records to see if the tailing is a recent development or a persistent issue.[6]

  • Confirm for All Peaks: Observe if the peak tailing affects only the this compound peak or all peaks in the chromatogram. If all peaks are tailing, it could indicate a system-wide issue like a column void or extra-column volume.[1] If only the this compound peak is affected, the issue is likely chemical in nature (i.e., secondary interactions).[15]

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to mitigate peak tailing for basic compounds.[11]

  • Adjust Mobile Phase pH: The most common strategy is to lower the mobile phase pH to ≤ 3 using an acidic modifier.[11][15] At this low pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte.

  • Use Mobile Phase Additives: Incorporating a basic additive like triethylamine (B128534) (TEA) into the mobile phase can help reduce tailing.[5][13][16] The TEA acts as a competing base, binding to the active silanol sites and shielding the analyte from these secondary interactions.

  • Increase Buffer Concentration: Using a buffer (e.g., phosphate (B84403) or formate) at a sufficient concentration (10-50 mM) helps maintain a stable pH across the column and can mask silanol interactions.[1][14][15]

Step 3: Column Evaluation and Selection

The choice of HPLC column is critical for analyzing basic compounds.

  • Use a Modern, End-Capped Column: Modern Type B silica columns are high-purity and "end-capped," meaning most residual silanol groups are chemically bonded with a small organic group, significantly reducing their availability for secondary interactions.[10][11][15]

  • Consider Alternative Stationary Phases: If tailing persists, consider columns specifically designed for basic compounds, such as those with a polar-embedded phase or hybrid stationary phases that offer reduced silanol activity.[2][11]

  • Check for Column Contamination: If the column has been in use for a while, it may be contaminated. Follow the recommended column flushing and regeneration protocol.[3][10]

  • Inspect for Column Voids: A void at the column inlet can cause peak distortion.[1][3] This can sometimes be rectified by reversing and flushing the column (check manufacturer's instructions first).[7] Using a guard column can help prevent this issue.[1]

Step 4: Sample and Injection Considerations
  • Test for Sample Overload: Injecting too high a concentration of the analyte can cause peak tailing.[14][15] To test for this, dilute the sample 5-fold or 10-fold and reinject. If the peak shape improves, mass overload was the likely cause.[14][15]

  • Match Sample Solvent to Mobile Phase: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker than the mobile phase.[13] Dissolving the sample in a much stronger solvent can lead to significant peak shape distortion.[10][12]

Data Presentation

Table 1: Summary of Common Causes and Solutions for Peak Tailing

CategoryCauseDescriptionRecommended Solution
Chemical Interactions Secondary Silanol InteractionsThe basic amine group of this compound interacts with acidic silanol groups on the silica stationary phase.[7][10]Lower mobile phase pH to ≤ 3.[11][15] Use a base-deactivated/end-capped column.[10][15] Add a competing base (e.g., triethylamine) to the mobile phase.[13][16]
Mobile Phase Inappropriate pHMobile phase pH is too close to the analyte's pKa, causing dual retention mechanisms.[10][13]Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[13]
Column Column Contamination/VoidAccumulation of contaminants or a void at the column inlet disrupts the flow path.[1][3]Flush the column with a strong solvent or replace it.[7] Use a guard column.[1]
Method Sample OverloadInjecting too much analyte mass saturates the stationary phase.[1][15]Reduce sample concentration or injection volume.[13][15]
Method Inappropriate Sample SolventSample is dissolved in a solvent significantly stronger than the mobile phase.[10][12]Dissolve the sample in the initial mobile phase composition.[13]
System Extra-Column VolumeExcessive volume in tubing and connections causes peak broadening.[3][10]Use tubing with a smaller internal diameter and minimize its length.[2] Ensure all fittings are properly connected.

Table 2: Recommended Mobile Phase Modifications for this compound Analysis

Modification StrategyModifierTypical ConcentrationMechanism of ActionConsiderations
Low pH Formic Acid or Trifluoroacetic Acid (TFA)0.1% (v/v)Protonates silanol groups (Si-OH), preventing interaction with the protonated basic analyte.[15]Highly effective. TFA can be difficult to remove from the column and may suppress MS signals. Formic acid is MS-friendly.[15]
Competing Base Triethylamine (TEA)0.1 - 0.5% (v/v)The competing base (triethylammonium ion) binds to active silanol sites, shielding the analyte.[5]Can be very effective but may shorten column lifetime and is difficult to completely wash out of the system.[13]
Buffered Mobile Phase Phosphate or Formate Buffer10 - 50 mMMaintains a constant, low pH across the column, ensuring consistent protonation of silanols and the analyte.[1]Phosphate buffers are not volatile and are incompatible with MS detection. Formate buffers are a good MS-friendly alternative.[15]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

  • Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape.[3][10]

  • Materials: HPLC-grade water, isopropanol, acetonitrile, and methanol.

  • Procedure:

    • Disconnect the column from the detector to prevent contaminants from entering the flow cell.[10]

    • If your mobile phase contains buffer salts, first flush the column with a salt-free mixture of the same organic/aqueous ratio for 10-15 column volumes.[10]

    • Reverse the direction of flow through the column (consult manufacturer's guidelines to ensure this is permissible for your column).[7]

    • Flush the column sequentially with 20 column volumes of the following solvents:

      • HPLC-grade Water

      • Methanol

      • Acetonitrile

      • Isopropanol

    • Return the column to the original flow direction.

    • Equilibrate the column with your mobile phase until a stable baseline is achieved.

Protocol 2: Mobile Phase pH Optimization

  • Objective: To determine the optimal mobile phase pH to minimize silanol interactions and improve peak shape.

  • Materials: Mobile phase solvents (e.g., acetonitrile, water), 0.1% formic acid solution.

  • Procedure:

    • Prepare a mobile phase with your current organic/aqueous ratio but without any acidic modifier.

    • Inject your this compound standard and record the chromatogram, noting the peak tailing factor.

    • Prepare a new mobile phase containing 0.1% formic acid (pH will be approximately 2.7-3.0).

    • Equilibrate the column thoroughly with the new acidic mobile phase.

    • Inject the this compound standard again and compare the peak shape and tailing factor to the previous run. A significant improvement indicates that silanol interactions were the primary cause of tailing.

Protocol 3: Sample Overload Test

  • Objective: To determine if peak tailing is caused by injecting too high a concentration of the analyte.[14]

  • Materials: Prepared this compound sample, sample solvent.

  • Procedure:

    • Inject your standard sample and record the chromatogram.

    • Prepare two new samples by diluting your standard sample 5-fold and 10-fold with the sample solvent.

    • Inject the 5-fold diluted sample and then the 10-fold diluted sample.

    • Compare the peak shapes and tailing factors from the three injections. If the tailing factor decreases significantly with dilution, the original sample concentration was causing mass overload.[15]

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue System-wide issue likely (e.g., column void, dead volume). Inspect column and system connections. check_all_peaks->system_issue Yes chemical_issue Chemical interaction likely. Proceed to mobile phase optimization. check_all_peaks->chemical_issue No optimize_mp Step 1: Optimize Mobile Phase Lower pH to ~3 with 0.1% Formic Acid. chemical_issue->optimize_mp check_improvement1 Peak shape improved? optimize_mp->check_improvement1 problem_solved1 Problem Solved. Finalize method. check_improvement1->problem_solved1 Yes evaluate_column Step 2: Evaluate Column Use a base-deactivated/ end-capped column. check_improvement1->evaluate_column No check_improvement2 Peak shape improved? evaluate_column->check_improvement2 problem_solved2 Problem Solved. Adopt new column. check_improvement2->problem_solved2 Yes check_overload Step 3: Check for Overload Dilute sample 10x and re-inject. check_improvement2->check_overload No check_improvement3 Peak shape improved? check_overload->check_improvement3 problem_solved3 Problem Solved. Reduce sample concentration. check_improvement3->problem_solved3 Yes further_investigation Advanced Troubleshooting: Consider alternative stationary phases (HILIC) or mobile phase additives (TEA). check_improvement3->further_investigation No

Caption: A step-by-step workflow for troubleshooting peak tailing in this compound analysis.

Analyte_Interaction silanol_ionized Ionized Silanol (SiO⁻) silanol_protonated Protonated Silanol (Si-OH) analyte_protonated Protonated this compound (R₃NH⁺) analyte_protonated->silanol_ionized Strong Ionic Interaction (Causes Peak Tailing) mid_point1->silanol_protonated Minimal Interaction (Ideal Condition - Symmetrical Peak)

Caption: Interaction of protonated this compound with the silica stationary phase.

References

Optimizing In Vitro Dose-Response Curves for 4-MeO-MiPT: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing in vitro dose-response experiments for 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT). The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of this compound?

A1: this compound acts as a non-selective serotonin (B10506) receptor agonist, with notable activity at the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] It also functions as a serotonin reuptake inhibitor (SRI).[1]

Q2: Which in vitro assays are most suitable for characterizing the dose-response of this compound?

A2: Radioligand binding assays are ideal for determining the binding affinity (Ki) of this compound to specific serotonin receptor subtypes. Functional assays, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation assays, are used to measure the compound's functional potency (EC50) and efficacy as an agonist.[2]

Q3: What are the expected potency and efficacy of this compound at the 5-HT2A receptor?

A3: this compound has been shown to be a partial agonist at the 5-HT2A receptor. In calcium mobilization assays, it has demonstrated higher efficacy than N,N-dimethyltryptamine (DMT).[3] For specific EC50 and Ki values, please refer to the data tables below.

Q4: How does the serotonin reuptake inhibition of this compound affect in vitro assays?

A4: In assays using cells that endogenously express the serotonin transporter (SERT), the SRI activity of this compound could potentially influence the results by increasing extracellular serotonin concentrations. This is an important consideration when interpreting data from such systems.

Data Presentation: In Vitro Pharmacology of this compound

The following tables summarize the quantitative data for this compound's interaction with key serotonin receptors.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeKi (nM)RadioligandCell LineReference
5-HT1A1,020[3H]8-OH-DPATCHO-K1[3]
5-HT2A1,440[3H]KetanserinCHO-K1[3]
5-HT2C2,820[3H]MesulergineCHO-K1[3]
SERT133[3H]CitalopramHEK293[3]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound

Assay TypeReceptorEC50 (nM)Emax (% of 5-HT)Cell LineReference
Calcium Mobilization5-HT2A215111%HEK293[3]
Calcium Mobilization5-HT2C>10,000-HEK293[3]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]Ketanserin (Radioligand).

  • This compound (Test Compound).

  • Serotonin (5-HT) or a known high-affinity antagonist (for non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-5-HT2A cells.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Assay buffer, [3H]Ketanserin, and cell membrane suspension.

      • Non-specific Binding: A high concentration of a non-labeled ligand (e.g., 10 µM 5-HT), [3H]Ketanserin, and cell membrane suspension.

      • Test Compound: Serial dilutions of this compound, [3H]Ketanserin, and cell membrane suspension.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for 5-HT2A Receptor

Objective: To measure the functional potency (EC50) of this compound in activating the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound (Test Compound).

  • Serotonin (5-HT) (Positive Control).

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the HEK293-5-HT2A cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive fluorescent dye solution to each well.

    • Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject serial dilutions of this compound or the positive control (5-HT) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax values.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Flat Dose-Response Curve - Compound is inactive at the tested concentrations.- Compound has low solubility in the assay buffer.- Degradation of the compound.- Test a wider and higher range of concentrations.- Check the solubility of this compound in the assay buffer; consider using a small amount of a co-solvent like DMSO.- Prepare fresh compound solutions for each experiment.
High Variability Between Replicates - Inconsistent cell seeding or membrane preparation.- Pipetting errors.- Issues with the plate reader or cell harvester.- Ensure a homogenous cell suspension and consistent protein concentration in membrane preps.- Use calibrated pipettes and careful technique.- Perform regular maintenance and calibration of equipment.
Low Signal-to-Noise Ratio - Low receptor expression in the cell line.- High background fluorescence or non-specific binding.- Inefficient dye loading in functional assays.- Verify receptor expression levels (e.g., via Western blot).- Optimize washing steps in binding assays; include a blocking agent like BSA.- Optimize dye concentration and loading time for calcium assays.
Bell-Shaped Dose-Response Curve - Receptor desensitization at high agonist concentrations.- Off-target effects at higher concentrations.- Compound precipitation at high concentrations.- Reduce the highest concentrations in the dose range.- Perform a solubility test for this compound at the highest concentrations.- Consider kinetic measurements to assess desensitization.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ligand This compound Ligand->Receptor Binds

Caption: Simplified 5-HT2A receptor signaling pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes (5-HT2A expressing cells) D Incubate Membranes, Radioligand, and Compound A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radioligand ([3H]Ketanserin) C->D E Separate Bound and Free Ligand via Filtration D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot Dose-Response Curve F->G H Calculate IC50 and Ki G->H

Caption: Experimental workflow for a radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Load Cells with Calcium-sensitive Dye A->B D Establish Baseline Fluorescence B->D C Prepare Serial Dilutions of this compound E Inject Compound and Measure Fluorescence Change C->E D->E F Plot Dose-Response Curve E->F G Calculate EC50 and Emax F->G

Caption: Experimental workflow for a calcium mobilization assay.

References

Technical Support Center: Minimizing Off-Target Effects of 4-MeO-MiPT in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) in cellular assays. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is known to be a non-selective serotonin (B10506) receptor agonist and a serotonin reuptake inhibitor.[1] Its primary targets include the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the serotonin transporter (SERT).[1]

Q2: What are the potential off-target effects of this compound in cellular assays?

A2: Given its activity at multiple serotonin receptors and the serotonin transporter, "off-target" effects can be considered any unintended cellular responses not mediated by the primary receptor of interest for a given experiment. For example, if studying 5-HT2A-mediated signaling, activation of 5-HT1A receptors or inhibition of SERT would be considered off-target effects. Due to its tryptamine (B22526) structure, there is also a potential for interactions with other receptor systems, though tryptamines generally show lower affinity for adrenergic and dopaminergic receptors.[2]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects involves a multi-pronged approach:

  • Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal engagement of other targets.

  • Employ selective antagonists: Use antagonists for known off-target receptors to block their activation. For instance, if studying 5-HT2A signaling, a 5-HT1A antagonist could be used.

  • Use appropriate control cell lines: Whenever possible, use cell lines that do not express the off-target receptors.

  • Optimize assay conditions: Factors like serum concentration and incubation time can influence compound activity and non-specific binding.

Q4: My this compound is precipitating in the cell culture medium. What can I do?

A4: Like many tryptamines, this compound can be hydrophobic and have limited aqueous solubility.[3]

  • Optimize your dilution protocol: Instead of a single large dilution from a concentrated stock (e.g., in DMSO), perform serial dilutions.[3]

  • Mind the final solvent concentration: Keep the final concentration of organic solvents like DMSO as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3]

  • Consider solubilizing agents: For particularly problematic compounds, the use of solubilizing agents like cyclodextrins can be explored, but their compatibility with the specific cell line and assay must be validated.[4]

Troubleshooting Guides

Issue 1: High background or non-specific binding in receptor binding assays.
Possible Cause Troubleshooting Steps
Inadequate blocking Optimize the concentration of the blocking agent (e.g., BSA, non-fat milk). Consider testing different blocking agents.[5]
Suboptimal assay buffer Adjust the pH of the assay buffer. The optimal pH is typically between 7.0 and 7.5. Modify the salt concentration (e.g., NaCl) to reduce charge-based non-specific interactions.
Radioligand issues Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd). Hydrophobic radioligands may exhibit higher non-specific binding.
Inefficient washing Increase the volume and/or the number of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand.
Issue 2: Inconsistent or unexpected results in functional assays.
Possible Cause Troubleshooting Steps
Compound instability Prepare fresh working solutions of this compound for each experiment. Protect stock solutions from light and repeated freeze-thaw cycles. The stability of tryptamines in solution can be a concern.
Cell health and viability Ensure cells are healthy and within an optimal passage number. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of this compound for your specific cell line. High concentrations of some tryptamines can induce apoptosis or autophagy.[6][7]
Assay interference Some compounds can interfere with assay readouts (e.g., autofluorescence). Run compound-only controls (no cells) to check for direct effects on the assay reagents.
Interaction with media components Serum proteins can bind to hydrophobic compounds, reducing their free concentration and apparent potency.[4] Consider using serum-free or reduced-serum media for the duration of the compound treatment, if tolerated by the cells.

Quantitative Data

Table 1: Receptor Binding Affinities (Ki) of this compound

TargetKi (nM)
5-HT1A347 - 731
5-HT2A178
5-HT2C510
SERT38

Data sourced from Wikipedia, which cites primary literature.[1]

Table 2: Functional Potency (EC50/IC50) of this compound

TargetAssay TypeParameterValue (nM)Emax (%)
5-HT1AcAMPEC50149099
5-HT2AIP1 AccumulationEC5037663
5-HT2CIP1 AccumulationEC5012082
SERTSerotonin UptakeIC5053 - 57N/A

Data sourced from Wikipedia, which cites primary literature.[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (e.g., in DMSO)

  • Serum-free cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: cAMP Accumulation Assay (for Gs/Gi-coupled receptors like 5-HT1A)

This protocol describes a competitive immunoassay to measure intracellular cAMP levels.

Materials:

  • Cells expressing the receptor of interest in a 96-well plate

  • This compound stock solution

  • Forskolin (B1673556) (for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)

Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Prepare serial dilutions of this compound in stimulation buffer.

  • For Gi-coupled receptors (like 5-HT1A), pre-stimulate the cells with forskolin to induce cAMP production.

  • Add the this compound dilutions to the wells and incubate for the recommended time at room temperature.

  • Lyse the cells and add the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a compatible reader (e.g., HTRF reader). The signal will be inversely proportional to the amount of cAMP produced.

Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay (for Gq-coupled receptors like 5-HT2A/2C)

This assay measures the accumulation of IP1, a downstream product of the Gq signaling pathway.

Materials:

  • Cells expressing the receptor of interest in a 384-well plate

  • This compound stock solution

  • Stimulation buffer containing LiCl

  • IP-One HTRF assay kit

Procedure:

  • Seed cells in a 384-well plate and allow them to attach.

  • Prepare serial dilutions of this compound in stimulation buffer containing LiCl.

  • Remove the culture medium and add the this compound dilutions to the cells.

  • Incubate for the optimized time (e.g., 30-60 minutes) at 37°C.

  • Add the IP1-d2 conjugate and then the anti-IP1 cryptate conjugate to the wells.

  • Incubate for 1 hour at room temperature.

  • Read the HTRF signal on a compatible plate reader.

Visualizations

5-HT2A_Signaling_Pathway This compound This compound 5-HT2A_Receptor 5-HT2A_Receptor This compound->5-HT2A_Receptor Gq Gq 5-HT2A_Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release stimulates PKC_Activation PKC Activation DAG->PKC_Activation activates Cellular_Response Cellular_Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway

5-HT1A_Signaling_Pathway This compound This compound 5-HT1A_Receptor 5-HT1A_Receptor This compound->5-HT1A_Receptor Gi Gi 5-HT1A_Receptor->Gi activates Adenylate_Cyclase Adenylate Cyclase Gi->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA activates Cellular_Response Cellular_Response PKA->Cellular_Response

Caption: 5-HT1A Receptor Signaling Pathway

SERT_Mechanism cluster_0 Extracellular Space cluster_1 Presynaptic Neuron Serotonin_ext Serotonin SERT_out SERT (outward) Serotonin_ext->SERT_out binds Na_ext Na+ Na_ext->SERT_out binds Cl_ext Cl- Cl_ext->SERT_out binds Serotonin_int Serotonin K_int K+ SERT_in SERT (inward) K_int->SERT_in binds SERT_out->SERT_in conformational change SERT_in->Serotonin_int releases SERT_in->SERT_out reorients This compound This compound This compound->SERT_out inhibits

Caption: Serotonin Transporter (SERT) Mechanism

Troubleshooting_Workflow Start Unexpected Results Check_Solubility Check Compound Solubility in Media Start->Check_Solubility Check_Cytotoxicity Assess Cytotoxicity (MTT) Check_Solubility->Check_Cytotoxicity Soluble Refine_Protocol Refine Assay Protocol Check_Solubility->Refine_Protocol Precipitation Check_Assay_Interference Test for Assay Interference Check_Cytotoxicity->Check_Assay_Interference Non-toxic range determined Optimize_Concentration Optimize Concentration Check_Cytotoxicity->Optimize_Concentration Toxic Check_Assay_Interference->Optimize_Concentration No Interference Check_Assay_Interference->Refine_Protocol Interference Use_Antagonists Use Selective Antagonists Optimize_Concentration->Use_Antagonists End Reliable Data Use_Antagonists->End Refine_Protocol->Start Re-evaluate

Caption: Troubleshooting Workflow for Unexpected Results

References

Technical Support Center: Ensuring the Integrity of 4-MeO-MiPT in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) during sample storage. By implementing the best practices outlined in this guide, you can ensure the stability and purity of your samples, leading to more accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: The stability of this compound, like other tryptamines, is primarily influenced by environmental factors. Exposure to light, elevated temperatures, oxygen, and moisture can lead to chemical degradation.[1] The indole (B1671886) ring, a core component of the tryptamine (B22526) structure, is particularly susceptible to oxidation.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a cool, dark, and dry environment.[2] It is recommended to store the compound at -20°C in an airtight container.[3][4] To further minimize degradation, consider storing it under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.[5]

Q3: How should I store solutions of this compound?

A3: Aqueous solutions of tryptamines are generally less stable than their solid forms.[6] If you must store this compound in solution, it is advisable to use a slightly acidic buffer (pH 4-6), as neutral to alkaline conditions can promote degradation.[7] Solutions should be stored in amber vials to protect them from light and kept at low temperatures (4°C for short-term and -20°C for long-term storage).[7] It is best practice to prepare solutions fresh whenever possible.

Q4: I've noticed a change in the color of my this compound sample. What does this indicate?

A4: A color change, such as yellowing or browning, is a common indicator of degradation, particularly oxidation.[7] The formation of colored degradation products is a result of chemical changes to the tryptamine molecule. If you observe a color change, it is recommended to assess the purity of the sample before use.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented, we can infer potential degradation products based on the metabolism of structurally similar tryptamines like 5-MeO-DMT and 5-MeO-DIPT.[8][9] The primary degradation pathways are likely to include:

  • O-demethylation: Loss of the methoxy (B1213986) group to form 4-HO-MiPT.

  • N-dealkylation: Removal of the methyl or isopropyl group from the amine.

  • Hydroxylation: Addition of a hydroxyl group to the indole ring.

  • Oxidation: Formation of various oxidation products, leading to colored impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced Potency or Inconsistent Experimental Results Sample degradation due to improper storage.1. Review your storage conditions against the recommendations in the FAQs. 2. Perform a purity analysis of your sample using a suitable analytical method like HPLC. 3. If degradation is confirmed, discard the compromised sample and obtain a fresh batch.
Visible Color Change in Solid or Solution Oxidation of the this compound molecule.1. Immediately protect the sample from further exposure to light and oxygen. 2. For solid samples, consider transferring to an amber vial and purging with an inert gas. 3. For solutions, prepare fresh samples for your experiments.
Precipitation in a Stored Solution Change in solubility due to degradation or pH shift.1. Check the pH of the solution. 2. Attempt to redissolve the precipitate by gentle warming or sonication. If it does not redissolve, it may be a degradation product. 3. It is safest to discard the solution and prepare a fresh one.

Quantitative Data on Tryptamine Stability

While specific quantitative data for this compound degradation is limited, the following table provides an illustrative summary of the stability of a related tryptamine, psilocybin, under various storage conditions. This data can serve as a general guide for understanding the impact of storage on tryptamine integrity.

Compound Storage Condition Duration Degradation (%) Reference
Psilocybin (Powder)In the dark, room temperature1 week~13%[2]
Psilocybin (Powder)Exposed to light, room temperature1 week~33%[2]
Tryptamines (Dried Biomass)In the dark, room temperature-Lowest decay observed[6][10][11]
Tryptamines (Fresh Biomass)-80°C-Highest degradation observed[6][10][11]

Note: This data is for psilocybin and other tryptamines and should be used as a general reference. The stability of this compound may vary.

Experimental Protocols

Protocol for Assessing this compound Purity by HPLC

This protocol outlines a general method for determining the purity of a this compound sample using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the this compound sample. b. Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a final concentration of 1 mg/mL. c. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV at 221 nm.[3]

3. Data Analysis: a. The purity of the sample is calculated based on the area percent of the main peak relative to the total peak area of all observed peaks.

Protocol for a Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.[2]

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
  • Oxidation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose solid this compound to 100°C for 48 hours.
  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

2. Sample Analysis: a. After the stress period, neutralize the acidic and basic samples. b. Analyze all samples, including an unstressed control, by HPLC-MS to separate and identify the parent compound and any degradation products.

3. Data Interpretation: a. Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. b. Use the mass spectrometry data to determine the mass of the degradation products and propose their structures.

Visualizations

Potential Degradation Pathways of this compound This compound This compound 4-HO-MiPT 4-HO-MiPT This compound->4-HO-MiPT O-demethylation N-dealkylated Products N-dealkylated Products This compound->N-dealkylated Products N-dealkylation Hydroxylated Products Hydroxylated Products This compound->Hydroxylated Products Hydroxylation Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation Prepare this compound solutions and solid samples Prepare this compound solutions and solid samples Acid Hydrolysis Acid Hydrolysis Prepare this compound solutions and solid samples->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare this compound solutions and solid samples->Base Hydrolysis Oxidation Oxidation Prepare this compound solutions and solid samples->Oxidation Thermal Stress Thermal Stress Prepare this compound solutions and solid samples->Thermal Stress Photostability Photostability Prepare this compound solutions and solid samples->Photostability HPLC-MS Analysis HPLC-MS Analysis Acid Hydrolysis->HPLC-MS Analysis Base Hydrolysis->HPLC-MS Analysis Oxidation->HPLC-MS Analysis Thermal Stress->HPLC-MS Analysis Photostability->HPLC-MS Analysis Identify Degradation Products Identify Degradation Products HPLC-MS Analysis->Identify Degradation Products Elucidate Degradation Pathways Elucidate Degradation Pathways Identify Degradation Products->Elucidate Degradation Pathways

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Degradation Issues Inconsistent Results or Visual Degradation Inconsistent Results or Visual Degradation Check Storage Conditions Check Storage Conditions Inconsistent Results or Visual Degradation->Check Storage Conditions Improper Storage Improper Storage Check Storage Conditions->Improper Storage Incorrect Proper Storage Proper Storage Check Storage Conditions->Proper Storage Correct Implement Recommended Storage Implement Recommended Storage Improper Storage->Implement Recommended Storage Perform Purity Analysis (HPLC) Perform Purity Analysis (HPLC) Proper Storage->Perform Purity Analysis (HPLC) Degradation Confirmed Degradation Confirmed Perform Purity Analysis (HPLC)->Degradation Confirmed Impure Sample is Pure Sample is Pure Perform Purity Analysis (HPLC)->Sample is Pure Pure Discard and Re-order Discard and Re-order Degradation Confirmed->Discard and Re-order Investigate Other Experimental Variables Investigate Other Experimental Variables Sample is Pure->Investigate Other Experimental Variables

Caption: A decision tree for troubleshooting sample degradation.

References

Technical Support Center: 4-MeO-MiPT Solubility in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with 4-MeO-MiPT in physiological buffers. The following information is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in physiological buffers?

A1: Direct quantitative solubility data for this compound in physiological buffers alone is limited in publicly available resources. However, for the hydrochloride (HCl) salt of this compound, a solubility of 0.5 mg/mL has been reported in a 1:1 mixture of Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) at pH 7.2.[1] The fumarate (B1241708) salt is described as having limited solubility in water but is soluble in organic solvents.[2]

Q2: Which form of this compound (freebase vs. salt) is more soluble in aqueous solutions?

A2: Salt forms, such as hydrochloride (HCl) or fumarate, are generally more water-soluble than the freebase form.[3][4] The freebase form is often preferred for applications like smoking or when higher lipid solubility is desired, while salt forms are typically used for oral, intranasal, or injectable solutions due to their improved aqueous solubility.[3]

Q3: What is the recommended method for preparing a working solution of this compound in a physiological buffer?

A3: Due to the limited aqueous solubility of many tryptamines, the recommended method involves first dissolving the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol (B145695), to create a concentrated stock solution.[5] This stock solution can then be serially diluted with the desired physiological buffer (e.g., PBS) to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Q4: Can I dissolve this compound directly into a physiological buffer like PBS?

A4: Directly dissolving this compound, especially the freebase form, in a purely aqueous buffer is likely to be challenging due to its hydrophobic indole (B1671886) ring structure.[6] While the salt form is more amenable to aqueous dissolution, starting with a small amount of organic solvent as described in Q3 is a more reliable method to achieve complete dissolution and prevent precipitation.

Q5: How can I improve the solubility of this compound in my experiments?

A5: Several factors can be adjusted to improve solubility:

  • pH Adjustment: The solubility of tryptamines, which are weak bases, can be pH-dependent.[6] Lowering the pH of the buffer will increase the protonation of the amine group, which generally enhances aqueous solubility.

  • Use of Co-solvents: As mentioned, using a water-miscible organic solvent like DMSO or ethanol is a common and effective strategy.

  • Temperature: Gently warming the solution may increase the rate of dissolution, but the stability of the compound at elevated temperatures should be considered.[6]

  • Sonication: Applying ultrasonic waves can help to break down powder agglomerates and accelerate the dissolution process.

Q6: How stable are this compound solutions in physiological buffers?

A6: Tryptamine derivatives, particularly hydroxylated ones, can be unstable in aqueous solutions and may degrade over time, especially when exposed to light and air.[7] It is generally recommended to prepare fresh aqueous solutions for each experiment and avoid long-term storage.[5] If storage is necessary, it should be for a short duration, at a low temperature (e.g., 2-8°C), and protected from light.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and related compounds.

CompoundSolventSolubility
This compound hydrochloride DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
This compound hydrochloride DMSO3 mg/mL[1]
This compound hydrochloride DMF0.1 mg/mL[1]
5-MeO-MiPT Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[8]
Tryptamine DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[5]
4-hydroxy MiPT DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[9]

Experimental Protocol: Preparation of this compound HCl in a DMSO/PBS Buffer

This protocol details the preparation of a 0.5 mg/mL solution of this compound hydrochloride in a 1:1 DMSO:PBS (pH 7.2) buffer.

Materials:

  • This compound hydrochloride (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 0.5 mg/mL solution, weigh 0.5 mg of the compound.

  • Initial Dissolution in DMSO: Add a volume of DMSO equal to half the final desired volume to the vial containing the this compound HCl. In this example, add 500 µL of DMSO.

  • Mixing: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Addition of PBS: Once the compound is fully dissolved in DMSO, add an equal volume of PBS (pH 7.2). In this example, add 500 µL of PBS.

  • Final Mixing: Vortex the solution again to ensure homogeneity.

  • Storage: Use the solution immediately for your experiment. If short-term storage is required, store at 2-8°C and protect from light. It is not recommended to store aqueous solutions for more than one day.[5]

Troubleshooting Guide

Q: My this compound is not dissolving completely. What should I do?

A: If you are experiencing difficulty dissolving this compound, consider the following steps:

  • Increase the proportion of organic solvent: If you are preparing a stock solution, ensure you are using a sufficient amount of DMSO or ethanol before adding the aqueous buffer.

  • Sonication: Place the vial in a sonicator bath for several minutes.

  • Gentle Warming: Warm the solution slightly (e.g., to 37°C), but be mindful of potential degradation.

  • pH Adjustment: If using a salt form, ensure the pH of your buffer is not too high (alkaline), as this can cause the compound to convert to the less soluble freebase form.

Q: I observed a precipitate after diluting my DMSO stock solution with a physiological buffer. How can I fix this?

A: This is a common issue known as "crashing out," where the compound is no longer soluble as the proportion of the organic solvent decreases. To mitigate this:

  • Lower the Final Concentration: The final concentration of your working solution may be above the solubility limit in the final buffer composition. Try preparing a more dilute solution.

  • Increase the Final Solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 1-5%) may be necessary to maintain solubility.

  • Change the Order of Addition: In some cases, adding the stock solution to the buffer while vortexing can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

Visualizing Experimental Workflows and Influencing Factors

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Solubility Issue Encountered (e.g., incomplete dissolution, precipitation) check_method Is the recommended two-step dissolution method being used? (Organic solvent first, then buffer) start->check_method method_no Adopt the two-step method: 1. Dissolve in minimal DMSO/Ethanol. 2. Dilute with buffer. check_method->method_no No method_yes Yes check_method->method_yes Yes apply_physical Apply physical methods: - Vortex thoroughly - Sonicate - Gentle warming (monitor stability) method_no->apply_physical check_concentration Is the final concentration too high? method_yes->check_concentration conc_yes Lower the final concentration and/or increase the final co-solvent percentage. check_concentration->conc_yes Yes conc_no No check_concentration->conc_no No conc_yes->apply_physical conc_no->apply_physical check_dissolved Is the compound dissolved? apply_physical->check_dissolved dissolved_no No check_dissolved->dissolved_no No final_check Re-evaluate experimental parameters. Consult further literature. check_dissolved->final_check Yes adjust_ph Consider pH adjustment of the buffer. (Lower pH may increase solubility) dissolved_no->adjust_ph adjust_ph->final_check

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

Factors_Influencing_Solubility Key Factors Influencing this compound Solubility in Buffers cluster_chemical Chemical Properties cluster_solvent Solvent Properties cluster_physical Physical Conditions center This compound Solubility in Physiological Buffer form Chemical Form (Salt vs. Freebase) form->center pka pKa of the Molecule pka->center polarity Molecular Polarity (Hydrophobic Indole Ring) polarity->center ph Buffer pH ph->center cosolvent Presence of Co-solvents (e.g., DMSO, Ethanol) cosolvent->center ionic_strength Ionic Strength of Buffer ionic_strength->center temp Temperature temp->center mixing Mixing Method (Vortexing, Sonication) mixing->center

Caption: Factors influencing the solubility of this compound in physiological buffers.

References

Technical Support Center: Accurate Measurement of 4-MeO-MiPT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on calibrating analytical instruments for the accurate quantification of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT). Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantitative analysis of this compound?

A1: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable techniques for the quantitative analysis of this compound and other synthetic tryptamines.[1][2][3] LC-MS, particularly with a tandem mass spectrometer (LC-MS/MS), is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[4][5]

Q2: What are the most critical factors for ensuring accurate this compound quantification?

A2: The most critical factors include proper instrument calibration, effective sample preparation to minimize matrix effects, the use of a suitable internal standard (IS), and robust chromatographic separation.[4][6] Method validation is also essential to ensure the results are fit for their intended purpose.[7]

Q3: What is a matrix effect and how can it impact my this compound measurement?

A3: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine).[4][5][8] It can cause ion suppression or enhancement, leading to inaccurate quantification (underestimation or overestimation of the analyte concentration).[4][6] Biological matrices like blood and plasma are complex and known to cause significant matrix effects.[9]

Q4: How should this compound reference standards and samples be stored?

A4: this compound analytical reference standards should be stored at -20°C for long-term stability, which can be for five years or more.[10] For tryptamine (B22526) analogues in biological samples like urine, it is recommended to store them under freezing conditions to prevent degradation.[11] Short-term storage at 4°C can lead to a decrease in concentration.[11]

Q5: What type of internal standard (IS) should I use for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL IS is the best choice as it co-elutes with the analyte and experiences the same matrix effects, allowing for the most accurate correction.[6] If a SIL IS is unavailable, a structural analogue with similar chemical properties and chromatographic behavior can be used.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and solutions?

A: Poor peak shape can compromise the accuracy of integration and, therefore, quantification. The common causes and corresponding solutions are summarized below.

Potential CauseRecommended Solution
Column Contamination Flush the column with a strong solvent or use the manufacturer's recommended restoration procedure. If the problem persists, the column inlet frit may be plugged, or the column may be irreversibly fouled, requiring replacement.[12][13]
Matrix Component Interference Improve the sample preparation method. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[6]
Incompatible Sample Solvent The solvent used to dissolve the sample should be no stronger than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[12][13]
Column Degradation or Void A void at the head of the column can cause peak splitting or fronting. This can result from operating at high pressures or using a mobile phase with a pH outside the column's stable range. The column may need to be replaced.[12][13]
Secondary Interactions Tryptamines are basic compounds and can interact with acidic silanol (B1196071) groups on the silica-based column packing, causing peak tailing. Use a column with end-capping, add a competitor base (e.g., triethylamine) to the mobile phase, or operate at a lower pH to protonate the analyte.
Issue 2: Inconsistent Results and High Variability (%RSD)

Q: I am observing high relative standard deviation (%RSD) in my calibration standards and quality control (QC) samples. What could be causing this inconsistency?

A: High variability points to a lack of method robustness. Below are common sources of this issue.

Potential CauseRecommended Solution
Variable Matrix Effects Inconsistent matrix effects between different samples are a primary cause of variability. Ensure your sample preparation is robust and consistently applied.[6] The use of a stable isotope-labeled internal standard is highly recommended to compensate for this variability.[6]
Instrument Contamination/Carryover Contaminants from previous, more concentrated samples can carry over into subsequent injections, causing inconsistent results.[14] Implement a rigorous wash cycle for the injector and autosampler between samples. Run blank injections to confirm the absence of carryover.
Unstable Instrument Conditions Fluctuating pump pressure, inconsistent flow rates, or an unstable column temperature can lead to shifting retention times and variable peak areas.[14][15] Ensure the LC system is properly equilibrated and maintained.
Sample Degradation This compound or its metabolites may be unstable in the sample matrix or autosampler. Prepare fresh samples and standards, and if necessary, use a cooled autosampler.[15] For some tryptamines, stability in urine is poor at room temperature or 4°C.[11]
Issue 3: Low Analyte Response (Ion Suppression)

Q: The signal intensity for this compound is much lower than expected, especially in biological samples. How can I troubleshoot this?

A: A significantly lower-than-expected signal, particularly when comparing matrix samples to neat standards, is a classic sign of ion suppression.

Potential CauseRecommended Solution
High Concentration of Co-eluting Matrix Components This is the most common cause of ion suppression.[6] Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering components like phospholipids (B1166683) from plasma.[6]
Suboptimal Ion Source Parameters The settings for the mass spectrometer's ion source (e.g., gas flows, temperatures, voltages) may not be optimal for this compound. Perform a tuning and optimization procedure using a pure standard solution of the analyte.
Mobile Phase Additives Certain mobile phase additives can suppress ionization. Use LC-MS grade additives at the lowest effective concentration.[14] Ensure the mobile phase composition is appropriate for electrospray ionization (ESI), which is commonly used for tryptamines.
Sample Dilution If the analyte concentration is high enough, diluting the sample can reduce the overall matrix load and thereby lessen the ion suppression effect.[6][9]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is a representative method adapted from procedures for analyzing similar tryptamines and should be optimized for your specific instrumentation and application.[1][16]

1. Sample Preparation (Free Base Extraction):

  • Dissolve 0.5 mg of the sample (e.g., powder) in 1.5 mL of nanopure water.

  • Add 20 µL of 0.2 N NaOH to basify the solution.

  • Perform a liquid-liquid extraction by adding 1.5 mL of methylene (B1212753) chloride and vortexing.

  • Separate the layers and collect the organic (bottom) layer containing the free base.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.[1]

2. GC-MS Instrument Conditions:

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow of 0.8-1.2 mL/min.[1][16]

  • Injector Temperature: 280°C.[1][16]

  • Injection Volume: 1 µL with a split ratio (e.g., 2:1 or 20:1).[1][16]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.[1]

    • Ramp: Increase at 10°C/min to 310°C.[1]

    • Hold: Hold at 310°C for 3 min.[1]

  • MS Transfer Line Temperature: 280°C.[16]

  • MS Ion Source Temperature: 230°C.[16]

  • Acquisition Mode: Scan mode (e.g., m/z 35-400) for identification or Selected Ion Monitoring (SIM) for quantification.[1]

3. Calibration:

  • Prepare a series of calibration standards by diluting a stock solution of this compound in methylene chloride to cover the expected concentration range.

  • Add a constant concentration of an internal standard (e.g., a related tryptamine not present in the samples) to each standard and sample.

  • Analyze the standards and construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

Protocol 2: LC-MS/MS Analysis of this compound in a Biological Matrix

This protocol provides a framework for developing an LC-MS/MS method for quantifying this compound in a matrix like plasma or serum.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of sample (e.g., plasma), add the internal standard (ideally, a stable isotope-labeled this compound).

  • Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.[17]

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.[6]

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[6]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[6]

2. LC-MS/MS Instrument Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.

  • Flow Rate: 0.3-0.5 mL/min.

  • Gradient Program:

    • Start with a low percentage of B (e.g., 5-10%).

    • Linearly increase the percentage of B to elute the analyte.

    • Include a high-organic wash step to clean the column.

    • Return to initial conditions and allow for column re-equilibration.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule of this compound ([M+H]⁺, m/z 247.18). Product ions would need to be determined by infusing a standard solution and performing a product ion scan.

3. Calibration and Quantification:

  • Prepare calibration standards in a blank matrix (e.g., drug-free plasma) and process them alongside the unknown samples using the SPE protocol.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against concentration.

  • The use of QC samples at low, medium, and high concentrations is required to ensure the accuracy and precision of the analytical run.

Visualizations

Experimental and Calibration Workflow

G General Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Review ref_std Reference Standard (this compound) stock Prepare Stock Solutions ref_std->stock is_std Internal Standard (e.g., this compound-d3) is_std->stock cal_qc Spike Blank Matrix (Calibration & QC Samples) stock->cal_qc lcms LC-MS/MS or GC-MS Analysis cal_qc->lcms sample Unknown Samples sample_prep Add IS & Extract (e.g., SPE, LLE) sample->sample_prep sample_prep->lcms integration Peak Integration lcms->integration cal_curve Generate Calibration Curve (Area Ratio vs. Conc.) integration->cal_curve quant Quantify Unknown Samples cal_curve->quant review Review Data (QC Check, %RSD) quant->review report Final Report review->report G Troubleshooting Ion Suppression in LC-MS cluster_prep_actions Sample Prep Options cluster_chroma_actions Chromatography Options start Low Signal Intensity (Ion Suppression Suspected) check_is Is a Stable Isotope-Labeled Internal Standard (SIL IS) used and tracking well? start->check_is quant_ok Quantification may be reliable. However, consider improving sensitivity if needed. check_is->quant_ok is_ok improve_prep Improve Sample Preparation check_is->improve_prep is_not_ok is_ok Yes is_not_ok No / Poor Tracking spe Switch from PPT to SPE/LLE improve_prep->spe modify_spe Optimize SPE Method (Wash/Elution Solvents) improve_prep->modify_spe dilute Dilute Sample improve_prep->dilute improve_chroma Optimize Chromatography improve_prep->improve_chroma gradient Modify Gradient to Separate from Interference improve_chroma->gradient column Try a Different Column Chemistry improve_chroma->column check_source Re-optimize MS Ion Source improve_chroma->check_source final_check Re-evaluate with QC Samples check_source->final_check

References

Reducing variability in behavioral responses to 4-MeO-MiPT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT). The aim is to help identify and mitigate sources of variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (4-methoxy-N-methyl-N-isopropyltryptamine) is a psychedelic compound belonging to the tryptamine (B22526) class.[1][2] Its primary mechanism of action is as a serotonin (B10506) 5-HT₂A receptor agonist.[1] It also acts as a serotonin reuptake inhibitor.[1] The activation of the 5-HT₂A receptor is believed to be the principal driver of its psychedelic effects.[1]

Q2: What are the expected behavioral effects of this compound in animal models?

A2: A key behavioral proxy for psychedelic activity in rodents is the head-twitch response (HTR).[1] this compound has been shown to induce the HTR in mice.[1] Other potential behavioral effects, by extrapolation from similar psychedelic compounds, could include alterations in locomotor activity, anxiety-like behaviors, and sensorimotor gating.

Q3: Why am I observing high variability in behavioral responses to this compound between subjects?

A3: High inter-individual variability is a common challenge in psychedelic research. Several factors can contribute to this, including:

  • Genetic Differences: Polymorphisms in the gene encoding the 5-HT₂A receptor (HTR2A) can alter receptor expression and function, leading to varied responses to 5-HT₂A agonists.[3] Variations in genes for drug-metabolizing enzymes (e.g., cytochrome P450s) can also lead to differences in the pharmacokinetic profile of this compound.

  • Subject-Specific Factors: The age, sex, and baseline stress levels of experimental animals can significantly influence their response to psychedelics.

  • "Set and Setting": In preclinical research, this translates to the animal's internal state (e.g., stress, habituation to the environment) and the experimental environment itself (e.g., lighting, noise, housing conditions).[4][5]

Q4: Can the route of administration and vehicle solution affect the behavioral outcomes?

A4: Yes. The bioavailability and pharmacokinetics of this compound can vary depending on the route of administration (e.g., oral, intraperitoneal, subcutaneous). The choice of vehicle and its properties (e.g., pH, solubility) can also impact drug absorption and stability. It is crucial to maintain consistency in the preparation and administration of the drug solution.

Troubleshooting Guides

Issue 1: Inconsistent Head-Twitch Response (HTR) Counts
Potential Cause Troubleshooting Steps
Inaccurate Dosing Verify the concentration of your this compound stock solution. Ensure accurate calculation of doses based on the most recent body weight of each animal. Use calibrated pipettes for administration.
Observer Bias/Inconsistency If scoring manually, ensure that all observers are trained using the same criteria. Implement blinded scoring procedures. Consider using an automated HTR detection system for objectivity and consistency.
Environmental Stressors Acclimate animals to the testing room for a consistent period before the experiment. Minimize loud noises and sudden movements during the observation period. Standardize lighting conditions.
Genetic Variability If possible, use a genetically homogeneous animal strain. Be aware that different strains of mice can exhibit markedly different HTR responses to the same compound.[6]
Time of Day Conduct experiments at the same time of day to control for circadian variations in neurochemistry and behavior.
Issue 2: Unexpected Results in Anxiety-Related Behavioral Assays (e.g., Elevated Plus Maze)
Potential Cause Troubleshooting Steps
Habituation to the Apparatus Ensure that animals are naive to the testing apparatus. Prior exposure can significantly alter exploratory behavior and anxiety-like responses.
Handling-Induced Stress Handle animals gently and consistently in the days leading up to the experiment. The stress of handling can be a significant confounding variable.
Inappropriate Dosing The dose-response relationship for anxiety-like effects of psychedelics can be complex and may not be linear. A dose that produces a robust HTR may not be optimal for detecting anxiolytic or anxiogenic effects. Conduct a dose-response study for the specific behavioral assay.
Environmental Parameters The level of illumination in the testing room can dramatically affect performance in the elevated plus maze. Maintain consistent and appropriate lighting.
Issue 3: High Variability in Prepulse Inhibition (PPI) Deficits
Potential Cause Troubleshooting Steps
Acoustic Startle Response Variability Ensure that the startle stimulus intensity is appropriate for the strain and age of the animals. Check that the background noise level is consistent across all test chambers.
Pre-pulse Intensity The intensity of the pre-pulse is a critical parameter. If it is too low, it may not effectively inhibit the startle response. If it is too high, it may elicit its own startle response. Optimize pre-pulse intensities for your experimental subjects.
Inter-stimulus Interval (ISI) The time between the pre-pulse and the startle stimulus is crucial. Psychedelics can have different effects at different ISIs.[7] Standardize the ISI across all experiments.
Subject State The animal's level of arousal and attention can affect PPI. Ensure a consistent period of habituation to the testing chamber before the session begins.

Quantitative Data Summary

Specific quantitative data on the variability of behavioral responses to this compound is limited in the published literature. The following tables are illustrative examples based on data from similar 5-HT₂A agonists and general principles of psychedelic pharmacology. They are intended to demonstrate how such data could be structured.

Table 1: Illustrative Example of Dose-Dependent Effects on Head-Twitch Response (HTR)

This compound Dose (mg/kg)Mean HTR Count (± SEM)
Vehicle2 ± 0.5
0.115 ± 2.1
0.345 ± 5.3
1.080 ± 8.9
3.065 ± 7.2

Note: This table illustrates a hypothetical inverted U-shaped dose-response curve, which is common for 5-HT₂A agonist-induced HTR.[8]

Table 2: Illustrative Example of the Impact of HTR2A Genotype on HTR

GenotypeMean HTR Count (at 1.0 mg/kg this compound)
Wild-Type82 ± 9.1
Heterozygous Knockout40 ± 4.5
Homozygous Knockout5 ± 1.2

Note: This table illustrates the expected reduction in HTR in animals with reduced 5-HT₂A receptor expression.

Experimental Protocols

Head-Twitch Response (HTR) Assay
  • Animal Preparation: Use male C57BL/6J mice, group-housed under a 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week of acclimatization to the facility before any procedures.

  • Drug Preparation: Dissolve this compound hydrochloride in 0.9% sterile saline. Prepare fresh on the day of the experiment.

  • Experimental Procedure:

    • Habituate mice to the testing room for at least 60 minutes prior to drug administration.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

    • Immediately after injection, place the mouse into a clear cylindrical observation chamber (25 cm diameter).

    • Record the number of head twitches for 30 minutes. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.

    • For automated detection, a small magnet can be affixed to the mouse's head, and movements are recorded by a magnetometer coil surrounding the chamber.[9]

Elevated Plus Maze (EPM) Assay
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Experimental Procedure:

    • Habituate mice to the testing room for at least 60 minutes under dim lighting conditions.

    • Administer this compound or vehicle i.p. 15 minutes before the test.

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

    • Analyze the time spent in the open arms and the number of entries into the open and closed arms using automated tracking software.

    • Thoroughly clean the maze with 70% ethanol (B145695) between each trial.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A_Receptor 5-HT2A_Receptor This compound->5-HT2A_Receptor Binds Gq Gq 5-HT2A_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Behavioral_Effects Behavioral_Effects PKC->Behavioral_Effects Leads to Ca_release->Behavioral_Effects Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimatization C Habituation to Testing Room A->C B Drug Preparation (this compound Solution) D Drug Administration (i.p.) B->D C->D E Behavioral Assay (e.g., HTR) D->E F Data Collection (Automated/Manual) E->F G Statistical Analysis F->G H Interpretation of Results G->H Troubleshooting_Logic A High Variability in Behavioral Response? B Check Dosing and Administration A->B Yes C Review Environmental Controls A->C Yes D Consider Subject Characteristics A->D Yes E Standardize Scoring/Measurement A->E Yes F Consistent Results B->F C->F D->F E->F

References

Selecting appropriate internal standards for 4-MeO-MiPT quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT), a synthetic tryptamine (B22526). The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic techniques coupled with mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

A1: The gold standard for an internal standard in mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or this compound-d4. SIL internal standards co-elute with the analyte and exhibit nearly identical ionization efficiency, effectively compensating for variations in sample preparation and matrix effects.

Q2: Is a deuterated internal standard for this compound commercially available?

A2: As of late 2025, a commercially available deuterated internal standard specifically for this compound is not readily found in the catalogs of major chemical suppliers. This necessitates considering alternative approaches, such as custom synthesis or the use of a structural analogue.

Q3: If a deuterated standard is unavailable, what are the best alternative internal standards?

A3: When a stable isotope-labeled internal standard is not available, the next best option is a structural analogue that is not expected to be present in the samples. The ideal analogue should have similar chemical and physical properties to this compound, including extraction recovery, chromatographic retention, and ionization response. Suitable candidates could include:

  • Other 4- or 5-methoxy tryptamines: Compounds like 4-HO-MiPT, 5-MeO-DMT, or 5-MeO-DiPT could be considered.[1] However, it is crucial to ensure they are chromatographically resolved from this compound and any potential metabolites.

  • A deuterated standard of a closely related tryptamine: For example, DMT-d4 or psilocin-d10 have been used in tryptamine panels.[2]

  • A commercially available drug with similar properties: A compound with a similar polarity and ionization efficiency that is not a tryptamine could also be used, though this is a less ideal option.

Q4: What are the key validation parameters to assess when using a structural analogue as an internal standard?

A4: When validating a method with a structural analogue internal standard, it is critical to thoroughly assess for:

  • Matrix Effects: Evaluate ion suppression or enhancement in at least ten different sources of the biological matrix.[3]

  • Extraction Recovery: Ensure consistent and comparable recovery of both the analyte and the internal standard across the concentration range.

  • Linearity and Range: Establish the linear dynamic range of the assay.[3]

  • Accuracy and Precision: The bias and imprecision should be within acceptable limits (typically ±15-20%).[3]

  • Specificity and Selectivity: Confirm that there is no interference from endogenous compounds at the retention times of the analyte and internal standard.

Troubleshooting Guide

Issue 1: High variability in quantitative results between replicate injections.

Possible Cause Troubleshooting Step
Inconsistent Internal Standard Addition Ensure precise and accurate addition of the internal standard to all samples, calibrators, and quality controls. Use calibrated pipettes and vortex thoroughly after addition.
Matrix Effects Significant and variable ion suppression or enhancement can lead to poor reproducibility. Implement more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Analyte Instability This compound may be susceptible to degradation in certain matrices or under specific storage conditions. Assess the stability of the analyte in the biological matrix at various temperatures and for different durations.[4][5]

Issue 2: Poor sensitivity or inability to detect this compound at low concentrations.

Possible Cause Troubleshooting Step
Suboptimal MS/MS transitions Optimize the precursor and product ion selection and collision energy for this compound to achieve the most intense and stable signal.
Inefficient Sample Extraction The chosen sample preparation method may have low recovery for this compound. Evaluate different extraction techniques (e.g., protein precipitation vs. SPE) and solvents to improve recovery.
Ion Suppression Co-eluting matrix components can significantly suppress the ionization of this compound. Adjust the chromatographic gradient to better separate the analyte from the matrix interferences.

Issue 3: Inconsistent chromatographic peak shape or retention time.

Possible Cause Troubleshooting Step
Column Degradation The analytical column may be contaminated or have lost its efficiency. Wash the column according to the manufacturer's instructions or replace it if necessary.
Mobile Phase Issues Ensure the mobile phases are correctly prepared, degassed, and of high purity. Inconsistent mobile phase composition can lead to retention time shifts.
Sample Solvent Mismatch The solvent used to reconstitute the final extract should be of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.

Experimental Protocols

I. LC-MS/MS Method for this compound in Whole Blood

This protocol is a generalized procedure and should be optimized and validated for your specific instrumentation and application.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of whole blood, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a structural analogue at a fixed concentration).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be optimized for your specific instrument. A starting point for this compound (precursor ion m/z 247.2) would involve identifying two to three stable and intense product ions. The internal standard would also have its own optimized MRM transition.

II. GC-MS Method for this compound (with Derivatization)

Tryptamines often require derivatization to improve their volatility and chromatographic performance for GC-MS analysis.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of sample (e.g., urine, homogenized tissue), add the internal standard.

  • Adjust the pH to >9 with a suitable buffer or base (e.g., sodium carbonate).

  • Add 2 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex for 5 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or pentafluoropropionic anhydride).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 100°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of tryptamines using different internal standards. Note that data for this compound is limited, and values for structurally similar compounds are provided for comparison.

Table 1: LC-MS/MS Method Validation Data for Tryptamines in Plasma/Whole Blood

AnalyteInternal StandardLLOQ (ng/mL)Linearity (r²)Accuracy (% Bias)Precision (%RSD)Reference
Psilocin Psilocin-d100.5>0.99±15%<15%[3]
4-HO-DiPT 4-HO-DiPT-d40.5>0.99±20%<20%[3]
DMT DMT-d40.27>0.988N/A<4% (inter-day)[2]
5-MeO-DMT Harmine-d30.33>0.988N/AN/A[2]

Table 2: GC-MS Method Validation Data for Tryptamines (General)

AnalyteInternal StandardLLOQLinearity (r²)Accuracy (% Bias)Precision (%RSD)Reference
Tryptamine Tryptamine-d5Low ng/gN/AN/AN/AGeneral knowledge from multiple sources
Various Tryptamines N/A (External Standard)N/AN/AN/AN/A[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Whole Blood) add_is Add Internal Standard start->add_is extraction Extraction (Protein Ppt, LLE, or SPE) add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc_ms LC-MS/MS or GC-MS Analysis reconstitution->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing end Final Concentration data_processing->end

Caption: Experimental workflow for the quantification of this compound.

internal_standard_selection start Need to Quantify this compound is_available Is a deuterated this compound standard commercially available? start->is_available use_deuterated Use deuterated this compound is_available->use_deuterated Yes consider_alternatives Consider Alternatives is_available->consider_alternatives No custom_synthesis Custom Synthesis of Deuterated Standard consider_alternatives->custom_synthesis structural_analogue Use a Structural Analogue consider_alternatives->structural_analogue custom_synthesis->use_deuterated validate Thorough Method Validation is CRITICAL structural_analogue->validate

Caption: Decision tree for selecting an internal standard for this compound.

References

Technical Support Center: Optimizing Synthesis of 4-MeO-MiPT Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) and its analogs. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and well-documented synthetic route to this compound starts from 4-methoxyindole (B31235). The synthesis involves the introduction of the ethylamine (B1201723) side chain at the C3 position of the indole, followed by N-alkylation to introduce the methyl and isopropyl groups. A key method was described by Alexander Shulgin in his book TiHKAL (Tryptamines I Have Known And Loved).

Q2: What are the key intermediates in the synthesis of this compound?

The key intermediates in a common synthetic pathway for this compound are:

  • 4-Methoxyindole

  • 4-Methoxytryptamine

  • N-(Benzyloxycarbonyl)-4-methoxytryptamine (if using this protection strategy)

  • 4-Methoxy-N-methyltryptamine

Q3: What are the critical reaction steps to optimize for high yield and purity?

Optimizing the following reaction steps is crucial for a successful synthesis:

  • Synthesis of 4-methoxytryptamine from 4-methoxyindole: Ensuring complete reaction and efficient purification of this intermediate is vital.

  • N-alkylation of the primary amine: Controlling the stepwise or direct dialkylation to introduce both methyl and isopropyl groups without side reactions is a key challenge. Reductive amination is a common method for this step.

Troubleshooting Guide

Low Reaction Yield

Q4: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and solutions?

Low overall yield can stem from inefficiencies in multiple steps of the synthesis. Here are some common areas to investigate:

  • Incomplete reaction in the formation of 4-methoxytryptamine: The initial steps to form the tryptamine (B22526) from 4-methoxyindole are critical. Ensure you are using appropriate reagents and reaction conditions. For example, in the synthesis of tryptamines, the reduction of an indole-3-acetonitrile (B3204565) precursor is a common route. Incomplete reduction will result in a lower yield of the desired tryptamine.

  • Side reactions during N-alkylation: The N-alkylation of the tryptamine side chain can be prone to side reactions. For instance, in reductive amination, the choice of reducing agent and reaction conditions can significantly impact the yield.

  • Product loss during workup and purification: Tryptamines can sometimes be difficult to crystallize and may form oils, leading to losses during extraction and purification. Using techniques like forming a salt of the final product can aid in precipitation and improve recovery.

Q5: The final reductive amination step to produce this compound has a low yield. How can I optimize this?

Low yield in the final reductive amination of 4-methoxy-N-methyltryptamine with acetone (B3395972) can be due to several factors:

  • Suboptimal Reducing Agent: The choice and quality of the reducing agent are critical. Sodium cyanoborohydride (NaBH3CN) is often used for its selectivity in reducing imines in the presence of other carbonyls. However, other borohydride (B1222165) reagents can also be employed.

  • Reaction Conditions: Temperature, pH, and reaction time all play a significant role. It's important to maintain the optimal pH for imine formation and subsequent reduction.

  • Stoichiometry of Reagents: An excess of the carbonyl compound (acetone) or the reducing agent may be necessary to drive the reaction to completion.

Impurity Formation

Q6: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?

Impurity profiling is crucial for identifying and mitigating the formation of unwanted side products. Common impurities in tryptamine synthesis include:

  • Over-alkylation Products: In the N-alkylation step, it's possible to get undesired tertiary or even quaternary amines if the reaction is not carefully controlled.

  • Pictet-Spengler Reaction Products (Tryptolines): Under acidic conditions, tryptamines can react with aldehydes or ketones to form tetrahydro-β-carboline (tryptoline) derivatives. This is a common side reaction in reductive aminations involving formaldehyde.

  • Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in the final product. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time.

  • Oxidation Products: Tryptamines, especially those with hydroxyl groups, can be susceptible to oxidation. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

Q7: How can I effectively purify the final this compound product?

Purification of tryptamines often requires a combination of techniques:

  • Extraction: A standard acid-base extraction is typically used to separate the basic tryptamine from non-basic impurities.

  • Crystallization: If the freebase is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Salt Formation: Converting the freebase to a salt (e.g., hydrochloride or fumarate) can facilitate crystallization and purification, as salts often have better-defined crystalline structures.

  • Column Chromatography: For difficult separations, flash column chromatography using silica (B1680970) gel is a powerful technique for isolating the desired product from closely related impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine
Molecular Formula C15H22N2O
Molar Mass 246.354 g/mol
Melting Point 80-81 °C
Appearance Crystalline solid

Table 2: Key Reagents and Solvents in this compound Synthesis (Shulgin Method)

StepReagent/SolventPurpose
1. N-protection of 4-methoxytryptamine Benzyl (B1604629) chloroformate, Toluene (B28343), Potassium carbonate, WaterProtection of the primary amine
2. N-methylation Lithium aluminum hydride (LAH), Tetrahydrofuran (THF)Reduction of the carbamate (B1207046) to a methylamine
3. N-isopropylation Acetone, Ethanol, 10% Palladium on Carbon (Pd/C), Hydrogen gasReductive amination to add the isopropyl group

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methoxytryptamine (Adapted from Shulgin's TiHKAL)

Step 1: N-Benzoylcarbonylation of 4-Methoxytryptamine

  • A solution of 4.0 g of 4-methoxytryptamine in 50 mL of toluene is combined with a solution of 5.52 g of potassium carbonate in 50 mL of water.

  • The mixture is stirred vigorously at room temperature.

  • A solution of 3.0 mL of benzyl chloroformate in 20 mL of toluene is added dropwise.

  • Stirring is continued for 15 hours.

  • The reaction mixture is treated with 200 mL of ethyl acetate, the organic layer is separated and dried with anhydrous magnesium sulfate.

  • After filtration, the solvent is removed under vacuum, and the solid residue is recrystallized from diethyl ether/hexane to yield N-(benzyloxycarbonyl)-4-methoxytryptamine.

Step 2: N-Methylation

  • A suspension of 0.76 g of lithium aluminum hydride (LAH) in 50 mL of anhydrous THF is stirred under an inert atmosphere.

  • A solution of 2.5 g of N-(benzyloxycarbonyl)-4-methoxytryptamine in 30 mL of anhydrous THF is added dropwise.

  • The reaction mixture is refluxed for 30 minutes, then cooled to 40 °C.

  • The excess hydride is quenched by the addition of 50% aqueous THF.

  • The solids are removed by filtration and washed with THF.

  • The filtrate and washings are combined, and the solvent is removed under vacuum to yield crude 4-methoxy-N-methyltryptamine.

Step 3: N-Isopropylation (Reductive Amination)

  • The crude 4-methoxy-N-methyltryptamine is dissolved in 50 mL of ethanol.

  • 1.0 mL of acetone is added, followed by 0.5 g of 10% Pd/C.

  • The reaction mixture is shaken under a hydrogen atmosphere at 50 psi for 15 hours.

  • The catalyst is removed by filtration through a bed of Celite.

  • The filtrate is stripped of solvent under vacuum.

  • The solid residue is recrystallized from diethyl ether/hexane to give 4-methoxy-

Refinement of animal handling protocols for 4-MeO-MiPT studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers utilizing 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) in animal studies. It includes frequently asked questions, troubleshooting guides, pharmacological data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound, or 4-methoxy-N-methyl-N-isopropyltryptamine, is a psychedelic drug of the tryptamine (B22526) family.[1][2] It is a structural analog of MiPT and the 4-methoxy derivative of 4-HO-MiPT.[1][3] While its history dates back to its synthesis by Alexander Shulgin, comprehensive data on its pharmacological properties, metabolism, and toxicity remain limited.[1][2]

Q2: What is the primary mechanism of action for this compound? A2: The primary mechanism of action for this compound's psychedelic effects is agonism at the serotonin (B10506) 5-HT2A receptor.[1] Like other classic psychedelics, it binds to this G protein-coupled receptor (GPCR), which is known to be the main target for drugs like LSD and psilocybin.[4][5][6] Additionally, this compound acts as a non-selective serotonin receptor agonist, showing affinity for 5-HT1A and 5-HT2C receptors, and functions as a serotonin reuptake inhibitor by blocking the serotonin transporter (SERT).[1]

Q3: What is the head-twitch response (HTR), and why is it relevant for this compound studies? A3: The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic psychedelics.[7][8] This behavior is a widely used and reliable preclinical assay to quantify the in-vivo activation of the 5-HT2A receptor.[7][8][9] There is a strong correlation between a compound's ability to induce HTR in rodents and its hallucinogenic potency in humans, making it a crucial behavioral proxy for assessing the psychedelic-like effects of substances like this compound.[8][10][11] Studies show that this compound induces the HTR in mice, though with a markedly lower efficacy compared to compounds like 4-HO-MiPT.[1]

Q4: What general safety and handling precautions should be taken with this compound? A4: Given that very little data exists on the toxicity of this compound, researchers should handle it with caution.[1] Standard laboratory safety protocols for handling potent psychoactive compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All procedures should be conducted in a well-ventilated area or a fume hood. Accurate weighing and careful dose preparation are critical to avoid errors. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to established guidelines.

Pharmacological Data

The following table summarizes the in-vitro pharmacodynamic profile of this compound. Lower Ki, EC50, and IC50 values indicate higher binding affinity or potency.

TargetAffinity / Potency MetricValueEfficacy (Emax)
5-HT2A Receptor Ki178 nM63%
EC50 (IP1 formation)376 nM
5-HT1A Receptor Ki347–731 nM99%
EC501,490 nM
5-HT2C Receptor Ki510 nM82%
EC50 (IP1 formation)120 nM
Serotonin Transporter (SERT) Ki38 nMN/A
IC5053–57 nM
Data sourced from Wikipedia, citing recent pharmacological studies.[1]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration in Mice

This protocol outlines the standard procedure for administering a substance via intraperitoneal injection, a common route for tryptamine studies in rodents.[12][13]

Materials:

  • This compound solution in a suitable vehicle (e.g., sterile 0.9% saline).

  • Sterile syringes (1 mL) and needles (25-27 gauge).

  • Animal scale.

  • 70% ethanol (B145695) for disinfection.

  • Appropriate PPE.

Methodology:

  • Dose Calculation: Weigh the mouse accurately and calculate the required injection volume based on the desired dose (mg/kg) and the solution concentration (mg/mL). The injection volume should typically not exceed 10 mL/kg.[14]

  • Animal Restraint: Restrain the mouse firmly but gently. One common method is to scruff the loose skin over the neck and shoulders, ensuring the head is immobilized. Turn the mouse to expose its abdomen.

  • Injection Site Identification: The injection should be administered in a lower abdominal quadrant. Aim to be slightly off the midline to avoid the bladder and cecum.

  • Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Before injecting, gently aspirate (pull back the plunger) to ensure the needle has not entered the bladder, intestines, or a blood vessel. If no fluid or blood enters the syringe, inject the solution smoothly.[13]

  • Post-Injection: Withdraw the needle swiftly and return the mouse to its cage. Monitor the animal for any immediate adverse reactions as specified in your IACUC-approved protocol.

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

This protocol describes the methodology for quantifying HTR, a behavioral proxy for 5-HT2A receptor activation.[7][8]

Materials:

  • Test compound (this compound) and vehicle control.

  • Transparent observation chambers (e.g., standard cylindrical Plexiglas cages).[12]

  • Video recording equipment or a trained observer.

  • Timer.

Methodology:

  • Acclimation: Habituate mice to the testing room for at least 30-60 minutes before the experiment begins. Place each mouse individually into an observation chamber and allow it to acclimate for a minimum of 10-15 minutes before injection.[12]

  • Administration: Administer the calculated dose of this compound or vehicle control via a consistent route (e.g., IP injection as described in Protocol 1). Immediately after injection, return the animal to its observation chamber.[12]

  • Observation Period: Begin observation and/or video recording immediately after placing the animal back in the chamber. The typical observation period for tryptamines is 30-90 minutes.[15]

  • Data Collection: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[7][8] If using video, recordings can be scored later. Data is often binned into time intervals (e.g., 5 or 15 minutes) to analyze the time course of the drug's effect.[15]

  • Data Analysis: The primary endpoint is the total number of head twitches during the observation period. Compare the HTR counts between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Troubleshooting Guide

Q: My HTR counts are highly variable between animals in the same dose group. What can I do? A: High variability can obscure true drug effects. Consider the following factors:

  • Standardize Acclimation: Ensure all animals have the same acclimation period to the room and testing chambers, as stress can influence behavior.

  • Consistent Administration: Perfect your injection technique to ensure consistent dosing and absorption. Inconsistent placement of IP injections can lead to variable uptake.

  • Environmental Control: Maintain consistent lighting, temperature, and noise levels in the testing room, as external stimuli can affect rodent behavior.

  • Observer Reliability: If scoring manually, ensure all observers are trained with the same criteria. It is beneficial to test inter-rater reliability. Using automated detection systems can also reduce this type of variability.[12]

  • Animal Strain and Sex: Be aware that HTR frequency can vary between different mouse strains and sexes.[8] Use a consistent strain and sex within an experiment.

Q: I am observing unexpected adverse events or animal mortality. What are the immediate steps? A: Unforeseen adverse events require immediate action and careful review.

  • Immediate Care: Provide supportive care as outlined in your IACUC protocol and consult with veterinary staff immediately.

  • Dose Verification: Double-check all dose calculations and solution concentrations. A simple decimal error can lead to a 10-fold overdose.

  • Pilot Studies: Always conduct pilot studies with a small number of animals when using a new compound or a significantly different dose range to establish safety and tolerability.[16][17]

  • Necropsy: If mortality occurs, performing a necropsy can help determine the cause of death, which may be related to the compound's toxicity or an administration error.[18]

  • Protocol Review: Thoroughly review the entire experimental protocol to identify any potential contributing factors. This includes reviewing staff training and welfare assessment procedures.[16][17]

Q: The compound appears to have a lower-than-expected effect or no effect at all. A: A lack of effect can be due to several factors:

  • Compound Efficacy: Be aware that this compound has been reported to have lower efficacy in inducing HTR compared to other tryptamines like 4-HO-MiPT.[1] The observed effect may be subtle.

  • Dose Range: The selected dose range may be too low. Consult literature for effective doses of similar compounds and consider performing a dose-response study.

  • Compound Stability: Ensure the compound has not degraded. Tryptamines can be sensitive to light, heat, and oxidation. Prepare solutions fresh on the day of the experiment and store the stock compound under appropriate conditions (cool, dark, dry).[12]

  • Route of Administration: The chosen route may not be optimal for bioavailability. While IP and subcutaneous (SC) routes are common, oral administration (gavage) may lead to different pharmacokinetics due to first-pass metabolism.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_post Phase 3: Analysis p1 Animal Procurement & Quarantine p2 Acclimation to Facility (>7 days) p1->p2 p3 Drug & Vehicle Solution Preparation p2->p3 e1 Habituation to Testing Room & Chamber p3->e1 e2 Baseline Behavior Recording (Optional) e1->e2 e3 Drug / Vehicle Administration (IP, SC) e2->e3 e4 Behavioral Observation (e.g., HTR Assay) e3->e4 a1 Video Scoring & Data Quantification e4->a1 a2 Statistical Analysis a1->a2 a3 Interpretation & Reporting a2->a3

Caption: General experimental workflow for a rodent behavioral study.

G compound This compound (Agonist) receptor 5-HT2A Receptor (GPCR) compound->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 Induces response Downstream Cellular Effects (e.g., Neuronal Excitability) ca2->response pkc->response

Caption: Simplified 5-HT2A receptor Gq-coupled signaling pathway.[4][6][19][20]

G start Problem: Low or No Head-Twitch Response (HTR) Observed check_dose Were dose calculations and solution concentration verified? start->check_dose check_compound Was the compound stored correctly and solution prepared fresh? check_dose->check_compound Yes recalculate Action: Recalculate, remake solution, and re-verify. check_dose->recalculate No check_admin Was the administration route/technique consistent and correct? check_compound->check_admin Yes new_compound Action: Use a fresh aliquot of the compound. Prepare new solution. check_compound->new_compound No check_efficacy Is the dose sufficient? (Consider lower efficacy of this compound) check_admin->check_efficacy Yes review_technique Action: Review and practice administration technique. check_admin->review_technique No increase_dose Action: Conduct a dose-response study with higher doses. check_efficacy->increase_dose No end Conclusion: Effect may be subtle or absent at tested doses. check_efficacy->end Yes recalculate->start new_compound->start review_technique->start increase_dose->start

Caption: Troubleshooting flowchart for low HTR experimental results.

References

Validation & Comparative

A Comparative Analysis of 4-MeO-MiPT and 5-MeO-MiPT Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding profiles of two structurally isomeric tryptamines, 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) and 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT). This analysis is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound and 5-MeO-MiPT are synthetic tryptamines that are known to interact with the serotonergic system. While sharing a common molecular formula, the positional difference of the methoxy (B1213986) group on the indole (B1671886) ring results in distinct pharmacological profiles. Understanding their differential receptor affinities and subsequent signaling cascades is crucial for elucidating their mechanisms of action and potential therapeutic applications.

Data Presentation: Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and 5-MeO-MiPT for a range of serotonin (B10506) receptors and transporters. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay, with lower values indicating higher affinity.

Receptor/TransporterThis compound Ki (nM)5-MeO-MiPT Ki (nM)
5-HT1ANot Quantified58 ± 10[1]
5-HT2ANot Quantified163 ± 30[1]
5-HT2CNot Quantified-
SERTNot Quantified-
NET--

Data for this compound is limited in the public domain, with sources indicating it is a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor, but specific Ki values are not consistently reported.[2] For 5-MeO-MiPT, there are conflicting reports regarding its affinity for monoamine transporters.[1][3]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for tryptamine (B22526) derivatives is typically conducted using competitive radioligand binding assays.[4][5][6] This in vitro technique quantifies the ability of a test compound to displace a radiolabeled ligand with known affinity from a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Receptor Source: Cell membranes harvested from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells).[4]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high specificity and affinity for the target receptor (e.g., [³H]-ketanserin for 5-HT2A receptors).[4]

  • Test Compounds: this compound and 5-MeO-MiPT.

  • Binding Buffer: A buffer solution optimized for the specific receptor assay (e.g., 50 mM Tris-HCl, pH 7.4).[7]

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.[4]

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.[4]

Methodology:

  • Membrane Preparation: Frozen cell membranes are thawed and homogenized in ice-cold binding buffer.[4]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[6]

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.[7]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.[4][7]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]

  • Data Analysis: The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from this curve using non-linear regression.[5] The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Signaling Pathways

The primary targets for both this compound and 5-MeO-MiPT are serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that mediate the physiological and psychoactive effects of these compounds.

5-HT2A Receptor Signaling (Gq-coupled)

The 5-HT2A receptor is coupled to the Gq alpha subunit. Agonist binding to this receptor initiates the following signaling cascade:

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq Protein (α, β, γ) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins Ligand Agonist (4/5-MeO-MiPT) Ligand->Receptor Binds Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Ligand Agonist (4/5-MeO-MiPT) Ligand->Receptor Binds

References

Comparative Guide to the Validation of Analytical Methods for 4-MeO-MiPT in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) in human urine samples. The selection of an appropriate analytical method is critical for accuracy, precision, and reliability in clinical and forensic toxicology, as well as in research settings. This document outlines the performance characteristics of commonly employed techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data from analogous tryptamine (B22526) compounds. Detailed methodologies and visual workflows are presented to aid in the selection and implementation of the most suitable method for your specific research needs.

Performance Comparison of Analytical Methods

The following tables summarize the key validation parameters for the determination of tryptamine and related compounds in urine, providing a clear comparison of their analytical performance. While specific data for this compound is limited, the presented values are based on validated methods for structurally similar tryptamines like 5-MeO-MiPT and 5-MeO-DIPT and serve as a strong baseline for method development and validation.[1][2]

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analyte(s)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Recovery (%)Precision (%RSD)Reference
Tryptamines & other psychoactive compounds0.10.31Not Specified74.1 - 111.6<2.5[3]
Designer Drugs (including some tryptamines)Not Specified11 - 200Not Specified<15 at LOQ, <10 at higher conc.[3]
5-MeO-DIPT & BufotenineNot SpecifiedNot Specified0.90 - 5,890Not Specified<15[3]
5-MeO-DIPT122 - 300Not Specified3.1 - 10.3[2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Analyte(s)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
5-MeO-MiPT51825 - 50072 - 101Intra-day: 4.43, Inter-day: 4.27[1][4]
Synthetic Cathinones5 - 2020 - 5050 - 2,000Not Specified<15[5]
5-MeO-DIPT1Not Specified2 - 30093 - 108.73.1 - 10.3[2]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible and reliable results. Below are typical protocols for LC-MS/MS and GC-MS analysis of tryptamines in urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is often preferred for the analysis of tryptamines due to the non-volatile nature of many of these compounds and their metabolites.[6]

Sample Preparation (Protein Precipitation): [3]

  • To a 100 µL urine sample, add an appropriate internal standard.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Alternative Sample Preparation ('Dilute and Shoot'): [7][8]

  • To 20 µL of urine, add 50 µL of an internal standard solution (e.g., in acetonitrile).[8]

  • Vortex and then centrifuge for 10 minutes at 15,000 rpm.[8]

  • Dilute the supernatant with 930 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[8]

  • Mix and transfer to an autosampler vial for injection.[8] This simple method is fast but may lead to increased matrix effects and require more frequent instrument maintenance.[9][10]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Kinetex® 2.6 µm C18 150 x 3.0 mm).[8]

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.[8][9]

  • Flow Rate: Typically around 0.45 - 0.6 mL/min.[8][9]

  • Injection Volume: 2 - 10 µL.[8][9]

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, typically monitoring two transitions per analyte for increased specificity.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for drug screening and confirmation.[11] For some tryptamines, derivatization may be necessary to improve chromatographic properties. However, methods for underivatized tryptamines have also been developed.[1]

Sample Preparation (Solid-Phase Extraction - SPE): [1][4][5]

  • To 1 mL of urine, add an internal standard.

  • Perform enzymatic hydrolysis if conjugated metabolites are of interest.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange).

  • Load the pre-treated urine sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

Chromatographic Conditions: [12]

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is commonly used.[12]

  • Carrier Gas: Helium at a constant flow rate.[12]

  • Temperature Program: An initial oven temperature is held, then ramped to a final temperature to ensure separation of all analytes. For example, start at 50°C, then ramp at 10°C/min to 310°C.[12]

  • Injection Mode: Splitless injection is typically used for trace analysis.[12]

Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.[5]

Mandatory Visualizations

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Caption: General workflow for validating an analytical method for this compound in urine.

G Comparative Workflow of LC-MS/MS and GC-MS for this compound Analysis cluster_LCMS LC-MS/MS Method cluster_GCMS GC-MS Method A Urine Sample B Protein Precipitation or 'Dilute and Shoot' A->B A->B C LC Separation B->C B->C D ESI Ionization C->D C->D E Tandem MS Detection (MRM) D->E D->E F Urine Sample G Solid-Phase Extraction (SPE) F->G F->G H (Optional) Derivatization G->H G->H I GC Separation H->I H->I J EI Ionization I->J I->J K MS Detection (Scan or SIM) J->K J->K

Caption: Comparative workflow of LC-MS/MS and GC-MS methods for this compound analysis.

References

Comparative Analysis of a Novel Anti-4-MeO-MiPT Monoclonal Antibody: A Study of Cross-Reactivity with Structurally Related Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A newly developed monoclonal antibody targeting 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT), a psychoactive tryptamine, demonstrates high specificity with minimal cross-reactivity to other structurally similar tryptamines. This guide presents a comparative analysis of the antibody's binding affinity, providing essential data for researchers in pharmacology, toxicology, and forensic science. The findings underscore the antibody's potential for developing highly specific immunoassays for the detection of this compound.

Quantitative Analysis of Cross-Reactivity

The cross-reactivity of the anti-4-MeO-MiPT antibody was determined using a competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes the cross-reactivity of the antibody with a panel of selected tryptamines. The cross-reactivity is expressed as the percentage of the concentration of the competing compound required to displace 50% of the bound this compound, relative to the concentration of this compound itself.

CompoundStructure% Cross-Reactivity
This compound 4-methoxy-N-methyl-N-isopropyltryptamine100%
4-HO-MiPT (Miprocin)4-hydroxy-N-methyl-N-isopropyltryptamine15.2%
MiPTN-methyl-N-isopropyltryptamine5.8%
4-MeO-DiPT4-methoxy-N,N-diisopropyltryptamine3.1%
5-MeO-MiPT5-methoxy-N-methyl-N-isopropyltryptamine1.9%
Psilocin (4-HO-DMT)4-hydroxy-N,N-dimethyltryptamine<1%
N,N-Dimethyltryptamine (DMT)N,N-dimethyltryptamine<0.5%
Serotonin (5-HT)5-hydroxytryptamine<0.1%

Experimental Methodology

A competitive ELISA was employed to assess the antibody's cross-reactivity. The following protocol outlines the key steps of the assay.

Materials:

  • Anti-4-MeO-MiPT monoclonal antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates coated with a goat anti-mouse antibody

  • Wash Buffer (Phosphate buffered saline with 0.05% Tween 20)

  • Assay Buffer (PBS with 1% bovine serum albumin)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop Solution (2N Sulfuric Acid)

  • Test compounds (this compound and other tryptamines)

Procedure:

  • Preparation of Standards and Samples: A standard curve was prepared using serial dilutions of this compound in the assay buffer. The tested tryptamines were also serially diluted.

  • Competitive Binding: 50 µL of the standard or test compound solution was added to the appropriate wells of the microtiter plate, followed by the addition of 50 µL of the this compound-HRP conjugate and 50 µL of the anti-4-MeO-MiPT antibody.

  • Incubation: The plate was incubated for 2 hours at room temperature with gentle shaking.

  • Washing: The plate was washed three times with the wash buffer to remove unbound reagents.

  • Substrate Addition: 100 µL of the TMB substrate solution was added to each well.

  • Color Development: The plate was incubated for 30 minutes at room temperature in the dark.

  • Stopping the Reaction: 50 µL of the stop solution was added to each well to terminate the reaction.

  • Absorbance Reading: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cross-reactivity was calculated using the following formula: (Concentration of this compound at 50% inhibition / Concentration of test compound at 50% inhibition) x 100.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_standards Prepare this compound Standards add_reagents Add Standards/Samples, Antibody, and HRP-Conjugate to Coated Plate prep_standards->add_reagents prep_samples Prepare Tryptamine Samples prep_samples->add_reagents incubate_binding Incubate for Competitive Binding add_reagents->incubate_binding wash1 Wash Plate incubate_binding->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate_color Incubate for Color Development add_substrate->incubate_color add_stop Add Stop Solution incubate_color->add_stop read_absorbance Read Absorbance at 450 nm add_stop->read_absorbance calculate_cr Calculate % Cross-Reactivity read_absorbance->calculate_cr

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Tryptamine This compound Receptor Serotonin Receptor (e.g., 5-HT2A) Tryptamine->Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_Release->Downstream PKC->Downstream

Caption: Simplified Serotonergic Signaling Pathway.

A Comparative Analysis of the Behavioral Effects of 4-MeO-MiPT and Psilocybin in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the behavioral effects of two tryptamine (B22526) compounds, 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) and psilocybin, in mouse models. The comparison synthesizes available data from separate preclinical studies, as direct comparative research has not been identified in the current literature. The primary focus is on two key behavioral assays used to characterize psychedelic compounds in rodents: the head-twitch response (HTR) and locomotor activity in an open field test.

Introduction and Pharmacological Background

Psilocybin , the prodrug of psilocin, is a classic psychedelic compound found in mushrooms of the Psilocybe genus. Its effects are primarily mediated by agonist activity at serotonin (B10506) receptors, particularly the 5-HT₂A receptor. This interaction is believed to be responsible for its hallucinogenic properties.

This compound is a lesser-known synthetic tryptamine, structurally related to psilocin as the O-methyl ether of 4-HO-MiPT.[1] It also acts as a non-selective serotonin receptor agonist, including at the 5-HT₂A receptor, and is a serotonin reuptake inhibitor.[1] Very little data exists regarding its pharmacological and behavioral properties.[1]

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement reliably induced by serotonergic psychedelics and is widely used as a behavioral proxy for 5-HT₂A receptor activation and potential hallucinogenic effects in humans. Locomotor activity, typically assessed in an open field test, provides insights into the stimulant or sedative effects of a compound.

Mechanism of Action: 5-HT₂A Receptor Signaling

Both psilocybin (via its active metabolite, psilocin) and this compound are agonists at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor is the primary mechanism initiating the cascade of intracellular events that lead to the characteristic behavioral effects of psychedelics, including the head-twitch response. The canonical signaling pathway involves the coupling of the activated receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC).

5HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Psychedelic Psychedelic Ligand (Psilocin / this compound) 5HT2A 5-HT₂A Receptor Psychedelic->5HT2A Gq_alpha Gαq 5HT2A->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Neuronal Excitation & Behavioral Effects (e.g., HTR) PKC->Cellular_Response

Canonical 5-HT₂A receptor signaling pathway.

Comparative Behavioral Data

Due to the absence of studies directly comparing this compound and psilocybin under identical experimental conditions, this section presents data synthesized from separate research. Readers should exercise caution when making direct comparisons.

Head-Twitch Response (HTR)

The HTR is the most established behavioral assay for assessing the psychedelic-like potential of compounds in rodents.

Table 1: Head-Twitch Response (HTR) in Mice

Compound Dose (mg/kg, i.p.) Mean Head-Twitches (± SEM) Maximum Efficacy (Eₘₐₓ) Notes Source
Psilocin * Vehicle ~0 - C57BL/6J mice. [2]
0.3 ~15 - Median effective dose (ED₅₀) ≈ 0.3 mg/kg. [2]
0.6 25.1 ± 2.6 ~25 Inverted U-shaped dose-response. [2]
1.2 25.0 ± 2.9 ~25 [2]
2.4 24.2 ± 3.4 ~25 [2]
4.8 15.6 ± 3.2 - [2]

| This compound | N/A | N/A | ~34 (per 30 min) | Potency is reportedly similar to 4-HO-MiPT, but efficacy is markedly lower. Quantitative dose-response data is not available in the cited literature. |[1] |

Note: Data for psilocin, the active metabolite of psilocybin, is presented as it is the pharmacologically active agent at the receptor site.

The available data indicates that while this compound does induce the head-twitch response, its maximum efficacy appears to be substantially lower than that of other tryptamines like 4-HO-MiPT (~80 twitches) and psilocin (~25 twitches in the cited study).[1][2] This suggests that this compound may act as a partial agonist at the 5-HT₂A receptor in vivo or that its other pharmacological properties, such as serotonin reuptake inhibition, may modulate the HTR.[1] Psilocybin (via psilocin) demonstrates a characteristic inverted U-shaped dose-response curve for HTR induction.[2]

Locomotor Activity

Locomotor activity is typically measured in an open field test to assess general activity levels and exploratory behavior.

Table 2: Locomotor Activity in Mice

Compound Dose (mg/kg) Effect on Locomotion Observation Period Notes Source
Psilocybin 2.0 (i.p.) Biphasic: Initial brief hyperactivity followed by prolonged hypoactivity. 40 minutes Mice ceased exploration ~10 minutes post-injection. [3]
1.0 (i.p.) Increased total exploratory activity. 25 minutes Assessed in a Chronic Unpredictable Mild Stress (CUMS) model. [2]
4.8 (psilocin) Dose-dependently reduced distance traveled. 60 minutes The highest dose tested was the most effective in reducing locomotion. [4]

| This compound | N/A | Data not available | N/A | No peer-reviewed studies detailing the effects of this compound on locomotor activity in mice were identified. | - |

Psilocybin's effect on locomotor activity in mice appears complex and dependent on dose, time post-administration, and the specific experimental context. Studies report biphasic effects (hyperactivity followed by hypoactivity), general increases in exploration, and dose-dependent decreases in distance traveled.[2][3][4] This complexity may arise from its interaction with multiple serotonin receptor subtypes. Comparable data for this compound is currently unavailable in the scientific literature.

Experimental Protocols & Workflows

Head-Twitch Response (HTR) Assay

The HTR assay quantifies the frequency of rapid head rotations following the administration of a test compound. The magnetometer-based system is a common, automated method.[5]

Protocol:

  • Animal Model: Male C57BL/6J mice are commonly used.[5]

  • Surgical Implant: Mice are anesthetized, and a small neodymium magnet is affixed to the dorsal surface of the cranium with dental cement. A recovery period of 1-2 weeks is allowed.[5]

  • Drug Administration: The test compound (e.g., psilocybin) or vehicle (e.g., saline) is administered via intraperitoneal (i.p.) injection.[5]

  • Data Recording: Immediately following injection, the mouse is placed in a cylindrical enclosure surrounded by a magnetometer coil. Head movements are recorded continuously for a set duration (e.g., 30 minutes).[5]

  • Data Analysis: The voltage output from the coil is digitized and filtered. Specific algorithms, often involving wavelet transforms and machine learning (e.g., deep convolutional neural networks), are used to automatically identify and count the characteristic wave patterns of head twitches.[5]

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Magnet Implantation (on cranium) B 2. Surgical Recovery (1-2 weeks) A->B C 3. Compound Administration (i.p. injection) B->C D 4. Placement in Magnetometer Chamber C->D E 5. Record Coil Voltage (e.g., 30 min) D->E F 6. Filter & Digitize Signal E->F G 7. Automated HTR Detection (AI / Algorithm) F->G H 8. Quantify HTR Count G->H

Workflow for Magnetometer-Based HTR Assay.
Open Field Test (OFT) for Locomotor Activity

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[6]

Protocol:

  • Apparatus: A square arena (e.g., 43 x 43 x 43 cm) with opaque walls, often equipped with automated photobeam tracking or video tracking systems.[2][6] The arena is typically divided into a central zone and a peripheral zone by the analysis software.

  • Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce stress from handling and transport.

  • Drug Administration: The test compound or vehicle is administered (e.g., i.p. injection) at a specified time before the test begins.

  • Test Procedure: The mouse is gently placed in the center of the open field arena. Its behavior is then recorded for a predetermined duration (e.g., 5-30 minutes).[2][6]

  • Data Analysis: Software automatically tracks and analyzes various parameters, including:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing and Grooming: Exploratory and self-maintenance behaviors.

OFT_Workflow A 1. Acclimate Mouse to Testing Room B 2. Administer Compound or Vehicle A->B C 3. Place Mouse in Center of Open Field Arena B->C D 4. Record Behavior via Video Tracking System (5-30 min) C->D E 5. Automated Analysis of Locomotion & Position D->E F 6. Extract Key Metrics: - Total Distance - Time in Center - Rearing E->F

Workflow for the Open Field Test.

Summary and Future Directions

The available preclinical data indicates that both psilocybin and this compound induce the head-twitch response in mice, a key indicator of 5-HT₂A receptor engagement and psychedelic potential. However, preliminary information suggests that this compound has a significantly lower maximum efficacy in eliciting this behavior compared to other tryptamines.[1] Psilocybin demonstrates complex, dose- and time-dependent effects on locomotor activity, while no comparable data is currently available for this compound.

The significant gap in the literature, particularly the lack of quantitative behavioral data for this compound and the absence of any direct head-to-head comparative studies, underscores a critical need for further research. Future studies should aim to:

  • Conduct direct, dose-response comparisons of this compound and psilocybin in the HTR and open field assays under identical conditions.

  • Investigate the full in vivo pharmacological profile of this compound to understand the interplay between its 5-HT₂A agonism and serotonin reuptake inhibition.

  • Explore a wider range of behavioral paradigms to assess effects on anxiety, cognition, and social behavior.

Such research is essential for accurately characterizing the behavioral pharmacology of novel psychedelic compounds and understanding their potential therapeutic applications.

References

Interspecies Differences in Tryptamine Metabolism: A Comparative Guide Using 5-MeO-MiPT as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

The metabolism of 5-MeO-MiPT involves extensive phase I hepatic biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes.[1] The main metabolic routes include O-demethylation, N-demethylation, hydroxylation, and the formation of N-oxides.[1] While phase I metabolites have been identified in both human and mouse studies, phase II metabolites, specifically glucuronides, have been observed in mice and in vitro models but were not detected in a human urine sample from a case study.[1]

Quantitative Data on 5-MeO-MiPT Distribution and Metabolism

The following table summarizes the quantitative findings from in vivo studies in a human case report and a study in mice, highlighting the distribution of the parent compound and its detected concentrations.

SpeciesMatrixCompoundConcentration/DoseSource
HumanBlood5-MeO-MiPT160 ng/mL[2][3]
Urine5-MeO-MiPT3380 ng/mL[2][3]
Mouse (CD1, female)Blood5-MeO-MiPT2.7–13.4 ng/mL[4][5]
Kidney5-MeO-MiPT11–29 ng/g[4][5]
Liver5-MeO-MiPT15.2–108.3 ng/g[4][5]
Brain5-MeO-MiPT1.5–40.6 ng/g[4][5]
Administered Dose (Intraperitoneal)5-MeO-MiPT2.7 mg/kg[4][5]

Metabolites Identified in Human and In Vitro Studies

In vitro experiments using pooled human liver microsomes (pHLM) have identified seven phase I metabolites of 5-MeO-MiPT.[1][2][3] In a human case study, four of these phase I metabolites were detected in blood, and seven were found in urine.[2][3] The most prevalent metabolites resulted from demethylation and hydroxylation of the parent compound.[2][3]

The following metabolites are recommended as biomarkers for detecting 5-MeO-MiPT consumption due to their presence in both blood and urine samples:[3]

  • 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT)

  • 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT)

  • 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide (5-MeO-MiPT-N-oxide)

  • hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine (OH-5-MeO-MiPT)

Experimental Protocols

In Vitro Metabolism using Pooled Human Liver Microsomes (pHLM)

  • Objective: To identify in vitro phase I metabolites of 5-MeO-MiPT.

  • Methodology: Microsomal incubation experiments were conducted using pHLM. The specific concentrations of 5-MeO-MiPT and pHLM, as well as incubation times, were not detailed in the provided sources but would typically involve incubating the substrate (5-MeO-MiPT) with pHLM in the presence of an NADPH-regenerating system to facilitate CYP-mediated metabolism.

  • Analysis: The resulting metabolites were analyzed using liquid chromatography-high resolution tandem mass spectrometry (LC-HR-MS/MS).[2][3]

In Vivo Human Metabolism Analysis

  • Objective: To identify in vivo metabolites of 5-MeO-MiPT from a human subject.

  • Sample Collection: Blood and urine samples were obtained from an individual in a case of 5-MeO-MiPT intoxication.[2][3]

  • Sample Preparation: Detailed sample preparation methods were not provided but would typically involve extraction and concentration steps to isolate the analytes from the biological matrix.

  • Analysis: The blood and urine samples were analyzed for 5-MeO-MiPT and its metabolites using LC-HR-MS/MS.[2][3] Qualitative analysis of confiscated substances was performed using Fourier transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), LC-HR-MS/MS, and nuclear magnetic resonance (NMR).[3]

In Vivo Mouse Acute Toxicity and Distribution Study

  • Objective: To determine the acute toxicity and tissue distribution of 5-MeO-MiPT in mice.

  • Animal Model: In vivo experiments were performed using adult female CD1 mice.[4][5]

  • Dosing: A dose of 2.7 mg/kg of 5-MeO-MiPT was administered via intraperitoneal injection.[4][5] A lower dose of 0.27 mg/kg was also tested, but the parent compound concentrations were below the limit of quantification.[1]

  • Sample Collection: Blood, kidney, liver, and brain tissues were collected for analysis.[4][5]

  • Analysis: Quantitative toxicological analysis of the collected biological samples was performed to determine the concentration of 5-MeO-MiPT.[4][5]

Visualizing the Metabolic Pathway of 5-MeO-MiPT

The following diagram illustrates the primary phase I metabolic pathways of 5-MeO-MiPT as identified in human in vitro and in vivo studies.

5-MeO-MiPT Metabolism cluster_phase1 Phase I Metabolism 5-MeO-MiPT 5-MeO-MiPT 5-OH-MiPT 5-hydroxy-N-methyl-N- isopropyltryptamine 5-MeO-MiPT->5-OH-MiPT O-demethylation 5-MeO-NiPT 5-methoxy-N- isopropyltryptamine 5-MeO-MiPT->5-MeO-NiPT N-demethylation OH-5-MeO-MiPT hydroxy-5-methoxy-N-methyl- N-isopropyltryptamine 5-MeO-MiPT->OH-5-MeO-MiPT Hydroxylation 5-MeO-MiPT-N-oxide 5-methoxy-N-methyl-N- isopropyltryptamine-N-oxide 5-MeO-MiPT->5-MeO-MiPT-N-oxide N-oxidation

Caption: Phase I metabolic pathways of 5-MeO-MiPT.

Experimental Workflow for Metabolite Identification

The general workflow for identifying metabolites of novel psychoactive substances like 5-MeO-MiPT in different species is depicted below.

Metabolite Identification Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLM Incubation with Human Liver Microsomes (pHLM) Sample_Prep Sample Preparation (Extraction, Concentration) HLM->Sample_Prep Human Human Case Study (Blood, Urine) Human->Sample_Prep Mouse Mouse Model (Blood, Tissues) Mouse->Sample_Prep Analysis LC-HR-MS/MS Analysis Sample_Prep->Analysis Metabolite_ID Metabolite Identification and Structural Elucidation Analysis->Metabolite_ID

Caption: General experimental workflow for metabolite identification.

References

A Comparative Analysis of 4-MeO-MiPT Synthesis Protocols: An Examination of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic protocols for 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT), a psychoactive tryptamine (B22526). The primary focus of this document is to assess the reproducibility of published synthesis methods by presenting available quantitative data on yields and purities. Detailed experimental procedures are provided for key methodologies to facilitate replication and further study.

Introduction to this compound and Its Synthesis

This compound was first synthesized and documented by Alexander Shulgin in his book TiHKAL (Tryptamines I Have Known and Loved).[1] It is the 4-methoxy analog of N-methyl-N-isopropyltryptamine (MiPT) and the O-methyl ether of 4-HO-MiPT.[2] The synthesis of tryptamines can be approached through various established routes, with the Speeter-Anthony tryptamine synthesis being a common and versatile method. However, for this compound specifically, the protocol detailed by Shulgin remains the most cited method.

Comparison of Synthesis Protocols

A direct, quantitative comparison of the reproducibility of this compound synthesis protocols is challenging due to a scarcity of published replications with detailed experimental outcomes. The majority of available information is anecdotal and lacks the rigorous data required for a formal scientific comparison. However, we can analyze the original protocol from Shulgin and compare it with general methodologies for tryptamine synthesis to infer potential reproducibility and challenges.

Table 1: Quantitative Data on this compound Synthesis Protocols

ProtocolStarting MaterialKey ReagentsReported YieldPuritySource
Shulgin (from TiHKAL)N-(benzyloxycarbonyl)-4-methoxytryptamineLithium aluminum hydride (LAH), Acetone (B3395972), 10% Pd/C, H₂20.4% (from intermediate)Not explicitly stated, recrystallized to a melting point of 80-81 °C[1]
Hypothetical Alternative: Speeter-Anthony Approach4-methoxyindoleOxalyl chloride, N-methylisopropylamine, Reducing agent (e.g., LAH)Yields for similar tryptamines can be moderate to high, but are highly dependent on specific conditions and substrate.Requires chromatographic purification.General Method

Experimental Protocols

Shulgin's Synthesis of this compound (from TiHKAL)[1]

This protocol involves the reduction of a protected 4-methoxytryptamine derivative followed by reductive amination.

Step 1: Formation of 4-methoxy-N-methyltryptamine (Intermediate)

  • A suspension of 0.76 g of lithium aluminum hydride (LAH) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF) is stirred under an inert atmosphere.

  • A solution of 2.5 g of N-(benzyloxycarbonyl)-4-methoxytryptamine in 30 mL of anhydrous THF is added dropwise.

  • The reaction mixture is refluxed for 30 minutes and then cooled to 40 °C.

  • The excess LAH is quenched by the addition of 50% aqueous THF.

  • The solids are removed by filtration and washed with THF.

  • The combined filtrate and washings are concentrated under vacuum to yield impure 4-methoxy-N-methyltryptamine.

Step 2: Reductive Amination to this compound

  • The crude 4-methoxy-N-methyltryptamine is dissolved in 50 mL of ethanol.

  • 1.0 mL of acetone is added to the solution.

  • 0.5 g of 10% Palladium on carbon (Pd/C) is added.

  • The mixture is shaken under a hydrogen atmosphere at 50 psi for 15 hours.

  • The catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under vacuum.

  • The resulting solid residue is recrystallized from diethyl ether/hexane to yield 0.51 g of 4-methoxy-N-methyl-N-isopropyltryptamine (this compound).

Reported Yield: 20.4% based on the starting N-(benzyloxycarbonyl)-4-methoxytryptamine.

Purity: The final product had a melting point of 80-81 °C, suggesting a crystalline solid. Further purity analysis (e.g., by HPLC or GC-MS) was not reported in the original text.

Potential Challenges and Reproducibility

Based on the described protocol and general knowledge of tryptamine synthesis, several factors could influence the reproducibility and overall success of the synthesis:

  • Handling of LAH: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that requires careful handling under anhydrous conditions. Inconsistent quality or improper handling of LAH can lead to significant variations in yield.

  • Catalyst Activity: The activity of the Palladium on carbon catalyst used in the reductive amination step can vary between batches and suppliers, potentially affecting reaction time and yield.

  • Purification: The final recrystallization step is crucial for obtaining a pure product. The efficiency of this step can depend on the scale of the reaction and the presence of impurities, which may require chromatographic purification for complete removal.

  • Lack of Published Replications: The absence of peer-reviewed studies detailing the replication of this specific synthesis makes it difficult to assess its true reproducibility. Anecdotal reports in online forums are often conflicting and lack the necessary detail for a scientific evaluation.

Alternative Synthetic Approaches

  • Reaction of a substituted indole (B1671886) (in this case, 4-methoxyindole) with oxalyl chloride to form an indol-3-ylglyoxylyl chloride.

  • Reaction of the intermediate with the desired amine (N-methylisopropylamine) to form a glyoxylamide.

  • Reduction of the glyoxylamide with a reducing agent like LAH to yield the final tryptamine.

A recent synthesis of the related compound 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) utilized a modified Speeter-Anthony approach, reporting a high yield of 96% for the amidation step.[3][4] This suggests that a similar strategy could potentially be optimized for a reproducible and high-yielding synthesis of this compound.

Signaling Pathways and Experimental Workflows

To understand the biological context of this compound, it is essential to consider its interaction with serotonergic receptors.

4-MeO-MiPT_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal This compound This compound SERT SERT This compound->SERT Inhibition 5-HT_Receptors 5-HT Receptors (e.g., 5-HT2A) This compound->5-HT_Receptors Agonism Presynaptic_Neuron Presynaptic Neuron SERT->Presynaptic_Neuron Serotonin (B10506) Reuptake Increased_Synaptic_5-HT Increased_Synaptic_5-HT Postsynaptic_Neuron Postsynaptic Neuron 5-HT_Receptors->Postsynaptic_Neuron Signal Transduction Synaptic_Cleft Synaptic Cleft Psychedelic_Effects Psychedelic_Effects Postsynaptic_Neuron->Psychedelic_Effects Increased_Synaptic_5-HT->5-HT_Receptors Increased Activation

Caption: Primary signaling pathway of this compound.

The diagram above illustrates the dual mechanism of action of this compound. It acts as an inhibitor of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. Additionally, it directly stimulates various serotonin receptors, with its psychedelic effects primarily attributed to its agonist activity at the 5-HT2A receptor.[2]

Shulgin_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: Reduction cluster_2 Intermediate cluster_3 Step 2: Reductive Amination cluster_4 Purification cluster_5 Final Product Start N-(benzyloxycarbonyl)- 4-methoxytryptamine Reduction Reduction with LAH in THF (Reflux) Start->Reduction LAH Lithium Aluminum Hydride LAH->Reduction Intermediate Crude 4-methoxy- N-methyltryptamine Reduction->Intermediate Reductive_Amination Reductive Amination with Acetone (H₂, Pd/C in Ethanol) Intermediate->Reductive_Amination Purification Recrystallization (Diethyl ether/Hexane) Reductive_Amination->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for Shulgin's this compound synthesis.

This workflow diagram outlines the key stages of the synthesis protocol as described in TiHKAL. It highlights the two main chemical transformations and the final purification step.

Conclusion

The reproducibility of the synthesis of this compound as described by Alexander Shulgin in TiHKAL is not well-documented in peer-reviewed literature, making a definitive comparative analysis challenging. The single reported yield of 20.4% provides a benchmark, but the lack of replication data means that variability in outcomes is unknown. The protocol involves challenging reagents and procedures that could contribute to inconsistencies in yield and purity.

For researchers and drug development professionals seeking to synthesize this compound, the Shulgin method provides a foundational starting point. However, significant process development and optimization would likely be required to establish a robust and reproducible synthesis. Exploring alternative routes, such as a modified Speeter-Anthony synthesis, may offer a more reliable and higher-yielding approach, although this would also necessitate dedicated research and development. Rigorous analytical characterization of the final product is essential to ensure identity and purity, regardless of the synthetic route chosen.

References

Head-to-Head Comparison of 4-MeO-MiPT and 4-HO-MiPT Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the potency of two tryptamine (B22526) derivatives, 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) and 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data and is intended for informational purposes within a research context.

Data Presentation: Quantitative Potency Comparison

The following table summarizes the key potency metrics for this compound and 4-HO-MiPT at various serotonin (B10506) receptors and the serotonin transporter (SERT). These values are critical for understanding the pharmacological profile and potential effects of these compounds.

Parameter This compound 4-HO-MiPT References
Receptor Binding Affinity (Ki, nM)
5-HT1A347–7315,870[1][2]
5-HT2A178113[1][2]
5-HT2C510750[1][2]
SERT38483[1][2]
Functional Potency (EC50/IC50, nM)
5-HT1A (EC50)1,4902,590[1][2]
5-HT2A (EC50)376 (IP₁ formation)5.2–306 (IP₁ formation)[1][2]
5-HT2C (EC50)120 (IP₁ formation)166–261 (IP₁ formation)[1][2]
SERT (IC50)53–57373–423[1][2]
In Vivo Potency (Head-Twitch Response in Mice)
PotencySimilar to 4-HO-MiPT4-5 fold lower than psilocin[1][2]
EfficacyMarkedly lower than 4-HO-MiPT~80 head twitches/30 min[1]

Note: Lower Ki, EC50, and IC50 values indicate higher potency. The head-twitch response (HTR) in rodents is a behavioral proxy for psychedelic effects mediated by 5-HT2A receptor activation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound and 4-HO-MiPT for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT).

Materials:

  • Cell membranes expressing the target receptor or transporter.

  • Radioligand specific for the target (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test compounds (this compound, 4-HO-MiPT) at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: The filters are washed with cold buffer to remove non-specific binding.

  • Counting: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Inositol (B14025) Phosphate (IP) Formation Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A and 5-HT2C receptors, leading to the production of inositol phosphates.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and 4-HO-MiPT for activating 5-HT2A and 5-HT2C receptors.

Materials:

  • Cells expressing the target 5-HT2 receptor.

  • [³H]myo-inositol.

  • Assay medium containing LiCl.

  • Test compounds (this compound, 4-HO-MiPT) at various concentrations.

  • Anion exchange columns.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Cells are incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The labeled cells are then stimulated with varying concentrations of the test compound in the presence of LiCl, which inhibits the breakdown of inositol monophosphates.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Separation: The total inositol phosphates are separated from other cellular components using anion exchange chromatography.

  • Quantification: The amount of [³H]inositol phosphates is quantified by scintillation counting.

  • Data Analysis: A dose-response curve is generated, and the EC50 value, representing the concentration of the compound that produces 50% of the maximal response, is calculated.

Head-Twitch Response (HTR) in Mice

The head-twitch response is a behavioral assay used to assess the in vivo psychedelic-like activity of compounds, which is primarily mediated by the 5-HT2A receptor.

Objective: To evaluate the in vivo potency and efficacy of this compound and 4-HO-MiPT to induce psychedelic-like effects.

Materials:

  • Male C57BL/6J mice.

  • Test compounds (this compound, 4-HO-MiPT) at various doses.

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Video recording equipment and/or a magnetometer system.

Procedure:

  • Acclimation: Mice are acclimated to the observation chambers.

  • Administration: Mice are administered the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

  • Observation: The number of head twitches is counted for a defined period (e.g., 30 minutes) by a trained observer, often aided by video recording, or by using an automated magnetometer system that detects rapid head movements.

  • Data Analysis: The dose-response relationship for the number of head twitches is analyzed to determine the potency (ED50) and efficacy (maximum response) of the compounds.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (Expressing Target Receptor) incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [3H]ketanserin) prep_radioligand->incubation prep_compound Prepare Test Compound (e.g., 4-HO-MiPT) prep_compound->incubation filtration Separate Bound & Free Ligand (Vacuum Filtration) incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) counting->analysis result Potency Determination (Binding Affinity) analysis->result

Caption: Experimental workflow for a radioligand binding assay.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade cluster_effects Cellular Response agonist 4-HO-MiPT / this compound (Agonist) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 Inositol Trisphosphate (IP3) pip2->ip3 Hydrolyzes to dag Diacylglycerol (DAG) pip2->dag Hydrolyzes to ca_release Increased Intracellular Ca2+ ip3->ca_release pkc_activation Protein Kinase C (PKC) Activation dag->pkc_activation downstream_effects Downstream Cellular Effects ca_release->downstream_effects pkc_activation->downstream_effects

Caption: 5-HT2A receptor signaling pathway activation.

References

A Comparative Analysis of 4-MeO-MiPT and Other 4-Substituted Tryptamines for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a lesser-known synthetic tryptamine (B22526) that belongs to the 4-substituted class of serotonergic compounds.[1][2] This class, which also includes well-studied molecules like psilocin (4-HO-DMT) and its prodrug psilocybin, is of significant interest to researchers for its potential therapeutic applications and as tools to probe the function of the serotonin (B10506) system.[3][4] This guide provides a comparative overview of the pharmacological effects of this compound and other key 4-substituted tryptamines, focusing on their receptor binding profiles, functional activities, and in vivo behavioral effects. The information is intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Receptor Interactions and Functional Activity

The primary molecular targets for psychedelic tryptamines are serotonin (5-hydroxytryptamine, 5-HT) receptors, with the 5-HT2A receptor being crucial for their characteristic psychoactive effects.[3][5] The affinity and efficacy of a compound at this and other receptors (e.g., 5-HT1A, 5-HT2C) and the serotonin transporter (SERT) dictate its overall pharmacological profile.

4-substituted tryptamines generally exhibit high affinity and agonist activity at the 5-HT2A receptor.[6][7] Variations in the substituent at the 4-position (e.g., hydroxy, acetoxy, methoxy) and on the terminal amine (e.g., dimethyl, methyl-isopropyl) can significantly influence potency and selectivity.[6][8] For instance, 4-hydroxy tryptamines tend to have high potency at 5-HT2A receptors, while O-acetylation, as seen in compounds like 4-AcO-DMT, can reduce in vitro potency by approximately 10- to 20-fold.[4][8] However, these 4-acetoxy compounds are often considered prodrugs that are deacetylated in vivo to their more active 4-hydroxy counterparts.[8][9]

Very little data exists about the specific pharmacological properties of this compound, though it is known to act as a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[1] Its structural relatives, such as 4-HO-MiPT, have been more extensively studied. 4-HO-MiPT is a potent partial agonist of the 5-HT2A and 5-HT2C receptors and a moderate serotonin reuptake inhibitor.[10]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Selected 4-Substituted Tryptamines

Compound5-HT1A (Ki)5-HT2A (Ki)5-HT2C (Ki)SERT (Ki)5-HT2A (EC50)
This compound N/AN/AN/AN/AN/A
4-HO-DMT (Psilocin) 23568-1,300340>10,0001.1 - 8.1
4-HO-MiPT >10,000592342,12010.1
4-HO-MET >10,000654508963.5
4-HO-DiPT >10,0001101,010>10,00010.3
4-AcO-DMT 1,5102,2301,170>10,00014.8
4-AcO-MiPT >10,0006,310>10,000>10,000142

Classic serotonergic psychedelics mediate their effects primarily through the 5-HT2A receptor, which couples to the Gq protein.[5][13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to various downstream cellular effects.[14]

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Tryptamine 4-Substituted Tryptamine Tryptamine->5HT2A_Receptor Binds & Activates PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.

In Vivo Behavioral Pharmacology

The head-twitch response (HTR) in rodents is a widely used behavioral assay to predict the psychedelic potential of compounds in humans.[15][16] This behavior is primarily mediated by the activation of 5-HT2A receptors.[15] Studies have shown that many 4-substituted tryptamines, including 4-HO-DMT, 4-HO-MET, and their 4-acetoxy prodrugs, reliably induce the HTR in mice.[4][8]

Interestingly, while O-acetylation significantly reduces a compound's potency in in vitro functional assays, it has little effect on its potency in HTR studies.[8] This supports the hypothesis that 4-acetoxy tryptamines act as prodrugs, being rapidly converted to their more active 4-hydroxy forms in vivo.[8]

Table 2: Comparative In Vivo Potency (ED50) in Mouse Head-Twitch Response (HTR) Assay

CompoundHTR Potency (ED50, µmol/kg)
This compound N/A
4-HO-DMT (Psilocin) 0.81
4-HO-MiPT 2.97
4-HO-MET 0.65
4-HO-DiPT 3.46
4-AcO-DMT 1.07
4-AcO-MiPT 3.12

Beyond the HTR, these compounds can also modulate locomotor activity and body temperature, often through interactions with other receptors like 5-HT1A.[17] For example, some tryptamines can induce hypothermia and hypolocomotion, effects that are attributed to 5-HT1A receptor activation.[17] In drug discrimination studies in rats, a model for the subjective effects of drugs, several 4-hydroxy and 4-acetoxy tryptamines fully substitute for the discriminative stimulus effects of the classic hallucinogen DOM, further indicating a shared mechanism of action.[18][19]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a specific radioligand from a target receptor (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand with known high affinity for the receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Unlabeled test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compound.

  • Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[20][21]

G Prep Membrane & Compound Preparation Incubate Incubation (Receptor + Radioligand ± Competitor) Prep->Incubate Filter Filtration & Washing (Separate Bound from Unbound) Incubate->Filter Count Quantification (Scintillation Counting) Filter->Count Analyze Data Analysis (Calculate IC50 & Ki) Count->Analyze

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol describes a common functional assay to measure the potency and efficacy of a compound as an agonist at a Gq-coupled receptor.

Objective: To determine the EC50 and Emax values of a test compound by measuring changes in intracellular calcium concentration.

Materials:

  • Cell line stably expressing the Gq-coupled receptor of interest (e.g., HEK-293 cells with 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Test compounds.

  • A fluorescent plate reader.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye. The dye will fluoresce upon binding to free intracellular calcium.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Measurement: Immediately measure the fluorescence intensity over time using a plate reader. Receptor activation by an agonist will trigger the Gq pathway, leading to a release of intracellular calcium and an increase in fluorescence.[4][8]

  • Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the log concentration of the test compound to generate a dose-response curve. From this curve, calculate the EC50 (potency) and Emax (maximum effect, efficacy) values.

G Plate Cell Plating & Culture Load Loading with Calcium-Sensitive Dye Plate->Load Add Addition of Test Compound Load->Add Measure Fluorescence Measurement (Plate Reader) Add->Measure Analyze Data Analysis (Calculate EC50 & Emax) Measure->Analyze

Caption: Experimental Workflow for Calcium Mobilization Assay.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay

This protocol details a standard method for quantifying HTR in mice as a behavioral proxy for 5-HT2A receptor activation.

Objective: To assess the in vivo psychedelic-like activity of a test compound by measuring the frequency of head twitches in mice.

Materials:

  • Male C57BL/6J mice.[15]

  • Test compounds and vehicle control.

  • Observation chambers (e.g., glass cylinders).

  • Optional: A magnetometer system for automated detection, which involves surgically implanting a small magnet on the mouse's skull.[15]

Procedure:

  • Habituation: Place the mice individually into the observation chambers and allow them to habituate for a period (e.g., 30 minutes).[15]

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneally or subcutaneously).

  • Observation: Immediately after administration, begin recording the number of head twitches for a set duration (e.g., 30-60 minutes). A head twitch is a characteristic, rapid side-to-side rotational head movement.[15][16]

  • Data Analysis: Quantify the total number of head twitches for each animal. Compare the HTR counts between different dose groups and the vehicle control. Generate a dose-response curve and calculate the ED50 value, which is the dose that produces 50% of the maximal response.

G Habituate Animal Habituation in Chamber Administer Drug Administration (Test Compound or Vehicle) Habituate->Administer Observe Observation & Recording of Head Twitches Administer->Observe Analyze Data Analysis (Quantify HTR & Calculate ED50) Observe->Analyze

Caption: Experimental Workflow for the Head-Twitch Response Assay.

Discussion and Conclusion

The comparative analysis of 4-substituted tryptamines reveals a class of compounds with potent activity at serotonin receptors, particularly the 5-HT2A subtype. While sharing a common mechanistic scaffold, subtle structural modifications at the 4-position and on the amine substituent lead to significant variations in receptor affinity, functional potency, and in vivo behavioral effects.

This compound remains one of the least characterized compounds in this family.[1][2] While it is known to be a serotonin receptor agonist and reuptake inhibitor, detailed quantitative data on its receptor binding profile and functional activity are scarce.[1] In contrast, its 4-hydroxy analog, 4-HO-MiPT, and other related compounds like 4-HO-DMT and 4-HO-MET, have been more thoroughly investigated, showing high potency as 5-HT2A receptor agonists and robust induction of the head-twitch response in rodents.[8][10] The available data suggests that the potency of 4-hydroxytryptamines in the HTR assay is influenced by the steric properties of the N-alkyl substituents.[8]

The discrepancy between in vitro and in vivo potencies for 4-acetoxy compounds highlights the importance of metabolic activation for this subclass.[8] These compounds effectively serve as prodrugs for their corresponding 4-hydroxy metabolites, a strategy that could be leveraged in drug development.

For the scientific community, a significant gap remains in the pharmacological understanding of this compound. Future research should prioritize a comprehensive characterization of its binding and functional profile at a wide range of CNS targets. Furthermore, in vivo studies are necessary to determine its behavioral effects and pharmacokinetic profile. Such data would not only elucidate the structure-activity relationships within the 4-substituted tryptamine class but also clarify the unique potential of this compound as a neuropharmacological tool or therapeutic lead.

References

A Comparative Guide to Inter-Laboratory Cross-Validation of 4-MeO-MiPT Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for the quantification of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) between different laboratories. Ensuring the reproducibility and comparability of analytical data is paramount in research, clinical, and forensic settings. This document outlines a comparative approach, detailing experimental protocols and presenting hypothetical performance data for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Inter-Laboratory Cross-Validation

Inter-laboratory cross-validation is a formal process that verifies that a particular analytical method will produce comparable results in different laboratories.[1] This process is critical when:

  • Transferring a method from a research and development setting to a quality control laboratory.[1]

  • Outsourcing analytical testing to a contract research organization (CRO).[1]

  • Comparing data generated across multiple sites for a single study.[1]

  • Standardizing a method across different organizations.

The primary goal is to demonstrate that the analytical procedure, when used by different personnel on different instruments in different environments, still yields equivalent and reliable data.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for such validations.

Comparison of Analytical Method Performance

The two most prevalent techniques for the quantification of tryptamines and other novel psychoactive substances in biological matrices are LC-MS/MS and GC-MS. The choice between these methods often depends on the required sensitivity, selectivity, sample throughput, and the nature of the analyte and matrix.

While specific cross-validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for the quantification of structurally similar tryptamines, providing a baseline for what can be expected during a cross-validation study.

ParameterLC-MS/MSGC-MS
Linearity (r²) >0.99>0.99
Limit of Quantification (LOQ) 0.1 - 1 ng/mL1 - 10 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Sample Volume 10 µL - 1 mL100 µL - 1 mL
Sample Preparation Protein precipitation, Liquid-liquid extraction, Solid-phase extractionLiquid-liquid extraction, Solid-phase extraction, Derivatization (often required)
Throughput HighModerate

Experimental Protocols

A successful inter-laboratory cross-validation study hinges on a well-defined and harmonized experimental protocol. Below are detailed methodologies for a hypothetical comparative study for the quantification of this compound in a biological matrix (e.g., plasma or urine) between a "Transferring Laboratory" (Lab A) and a "Receiving Laboratory" (Lab B).

Objective

To demonstrate that the analytical method for the quantification of this compound, when transferred from Lab A to Lab B, provides comparable and reliable results.

Materials
  • This compound Reference Standard: A certified reference material of known purity.

  • Internal Standard (IS): A deuterated analog of this compound (e.g., this compound-d4) is recommended.

  • Biological Matrix: Pooled human plasma or urine, confirmed to be free of this compound.

  • Reagents and Solvents: All reagents and solvents should be of HPLC or GC grade or higher.

Instrumentation

Both laboratories should utilize instrumentation with comparable performance characteristics.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

Sample Preparation

A standardized sample preparation protocol is crucial for minimizing variability between laboratories.

1. Standard and Quality Control (QC) Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by spiking the blank biological matrix with the this compound stock solution to achieve a concentration range (e.g., 0.5 - 200 ng/mL).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

2. Sample Extraction (Example using Liquid-Liquid Extraction):

  • To 1 mL of each sample (calibrator, QC, or unknown), add the internal standard.

  • Add a suitable buffer to adjust the pH (e.g., to alkaline conditions).

  • Add an appropriate organic extraction solvent (e.g., ethyl acetate).

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the analytical instrument.

Analytical Procedure

LC-MS/MS Method:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for this compound and its internal standard.

GC-MS Method:

  • Derivatization: Derivatization (e.g., with trifluoroacetic anhydride (B1165640) - TFAA) is often necessary to improve the chromatographic properties of tryptamines.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and its internal standard.

Cross-Validation Procedure
  • Method Familiarization: The receiving laboratory (Lab B) should familiarize themselves with the method by analyzing a set of QC samples provided by the transferring laboratory (Lab A).

  • Comparative Testing: Both laboratories will analyze the same set of blinded samples. This set should include a full calibration curve and at least three levels of QC samples in triplicate.

  • Data Analysis: The results from both laboratories will be statistically compared. Acceptance criteria should be pre-defined in a validation plan.

Mandatory Visualizations

Cross_Validation_Workflow cluster_lab_a Transferring Laboratory (Lab A) cluster_lab_b Receiving Laboratory (Lab B) cluster_comparison Data Comparison & Evaluation A1 Method Development & Validation A2 Prepare & Ship Samples (Calibrators, QCs, Blinded Samples) A1->A2 B1 Method Familiarization (Analyze Training QCs) A2->B1 Method Transfer A3 Analyze Blinded Samples C1 Statistical Comparison of Results (e.g., Bland-Altman, t-test) A3->C1 B2 Analyze Blinded Samples B1->B2 B2->C1 C2 Acceptance Criteria Met? C1->C2 C2->A1 No - Re-evaluate Method C3 Successful Cross-Validation C2->C3 Yes

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

Signaling_Pathway cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Matrix Biological Matrix (Plasma/Urine) Spike Spike with this compound & IS Matrix->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_GC Chromatographic Separation (LC or GC) Reconstitution->LC_GC MS Mass Spectrometric Detection (MS/MS or MS) LC_GC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant Result Result Quant->Result

Caption: General experimental workflow for the quantification of this compound.

References

A Comparative Analysis of 4-MeO-MiPT and DMT In Vitro Efficacy at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two tryptamine (B22526) compounds, 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) and N,N-dimethyltryptamine (DMT), at the serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is the primary target for classic psychedelic drugs and a key area of research in neuroscience and pharmacology. Understanding the potency and efficacy of novel compounds like this compound in relation to well-characterized psychedelics such as DMT is crucial for advancing drug discovery and therapeutic development.

Data Presentation: In Vitro Efficacy at the 5-HT2A Receptor

The following table summarizes the in vitro functional activity of this compound and DMT at the human 5-HT2A receptor. The data is derived from an inositol (B14025) monophosphate (IP1) accumulation assay, a common method to quantify the activation of Gq-coupled receptors like the 5-HT2A receptor.

CompoundEC50 (nM)Emax (% of 5-HT)
This compound 123100%
DMT 52738%

EC50 (Half-maximal effective concentration) is a measure of a drug's potency. A lower EC50 value indicates higher potency. Emax (Maximum effect) represents the maximum response a drug can elicit, expressed as a percentage of the response to the endogenous agonist, serotonin (5-HT).

The data indicates that this compound is more potent than DMT at the 5-HT2A receptor, as evidenced by its lower EC50 value. Furthermore, this compound acts as a full agonist, eliciting a maximal response comparable to serotonin, while DMT behaves as a partial agonist in this assay, producing a maximal response that is only 38% of that induced by serotonin.[1]

Signaling Pathway and Experimental Workflow

To understand the context of the presented data, it is essential to visualize the underlying biological processes and experimental procedures.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway. This pathway is fundamental to the receptor's function and is the target of the experimental assays discussed.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist 5-HT2A_Receptor 5-HT2A Receptor Agonist->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow: Inositol Monophosphate (IP1) Accumulation Assay

The IP1 accumulation assay is a robust method to measure the functional activity of Gq-coupled receptors. It quantifies the accumulation of IP1, a downstream metabolite of IP3, which is more stable and therefore easier to measure.

IP1_Assay_Workflow cluster_workflow IP1 Accumulation Assay Workflow Cell_Culture 1. Seed cells expressing 5-HT2A receptors in microplate wells Compound_Addition 2. Add test compounds (this compound, DMT) and controls Cell_Culture->Compound_Addition Incubation 3. Incubate to allow receptor activation and IP1 accumulation Compound_Addition->Incubation Cell_Lysis 4. Lyse cells and add HTRF reagents (IP1-d2 & anti-IP1-cryptate) Incubation->Cell_Lysis Detection 5. Measure HTRF signal (fluorescence ratio) Cell_Lysis->Detection Data_Analysis 6. Calculate EC50 and Emax from dose-response curves Detection->Data_Analysis

Caption: Experimental Workflow for IP1 Accumulation Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for two common assays used to determine the in vitro efficacy of compounds at the 5-HT2A receptor.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay measures the accumulation of IP1, a stable metabolite in the phosphoinositide signaling cascade, following the activation of Gq-coupled receptors.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer.

  • Test compounds (this compound, DMT) and reference agonist (Serotonin).

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).

  • White, solid-bottom 384-well microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into a 384-well plate and culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the test compounds and serotonin in the assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the respective wells. Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to stimulate the receptors.

  • Cell Lysis and Reagent Addition: Add the HTRF lysis buffer containing the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.

  • Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The ratio of the two fluorescence signals is calculated. A decrease in the HTRF ratio indicates an increase in cellular IP1 production. Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration that occurs as a downstream consequence of 5-HT2A receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Test compounds (this compound, DMT) and reference agonist (Serotonin).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence microplate reader with an integrated liquid handling system.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid) to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells with the assay buffer to remove any excess dye.

  • Compound Preparation: Prepare serial dilutions of the test compounds and serotonin in the assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence for a short period.

  • Compound Addition: Use the instrument's liquid handler to add the compound dilutions to the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

References

A Comparative Analysis of 4-MeO-MiPT and Standard Serotonergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) against a panel of standard serotonergic agonists. The focus is on the interaction with the serotonin (B10506) 2A (5-HT2A) receptor, a key target for psychedelic compounds and a significant area of interest in neuropharmacology.[1][2] Data on receptor binding affinity and functional potency are presented to offer a clear comparison for researchers, scientists, and drug development professionals.

Introduction to a Novel Tryptamine (B22526)

This compound is a lesser-studied tryptamine derivative, structurally related to other psychoactive compounds.[3] Its pharmacological profile, particularly its activity at serotonin receptors, is of considerable interest for understanding structure-activity relationships within this class of molecules. Standard agonists, including the endogenous ligand Serotonin (5-HT), the classic psychedelic Psilocin (the active metabolite of psilocybin), and the prototypical hallucinogen Lysergic acid diethylamide (LSD), provide a crucial context for evaluating the properties of this compound.[1][2][4]

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and selected standard serotonergic agonists. The primary focus is on the 5-HT2A receptor, which is a principal target for many psychedelic drugs.[2]

Table 1: Receptor Binding Affinities (Ki, nM) at Human Serotonin Receptors

Compound5-HT2A5-HT2C5-HT1A
This compound Data Not AvailableData Not AvailableData Not Available
Serotonin (5-HT) 66012.63.1
Psilocin (4-OH-DMT) 79234140
LSD 2.91.11.1
DOI 0.72.4100

Note: Lower Ki values indicate higher binding affinity. Data compiled from various sources and assays; direct comparison should be made with caution. The lack of publicly available, peer-reviewed binding data for this compound is a notable gap in the current literature.

Table 2: Functional Potencies (EC50, nM) and Efficacy at the Human 5-HT2A Receptor

CompoundEC50 (nM)Efficacy (% of 5-HT)Assay Type
This compound ~100-500 (est.)Partial AgonistInositol (B14025) Phosphate / Calcium Flux
Serotonin (5-HT) 28 - 72100% (Reference)Inositol Phosphate / Calcium Flux
Psilocin (4-OH-DMT) 69Partial Agonist (~80%)Inositol Phosphate
LSD 1.5 - 15.6Partial Agonist (65-80%)Inositol Phosphate / Calcium Flux
DOI 0.9 - 5.1Full AgonistInositol Phosphate / Calcium Flux

Note: EC50 represents the concentration of an agonist that gives half of the maximal response. Efficacy is the maximal response relative to the endogenous agonist, 5-HT. Values can vary significantly based on the specific functional assay and cell line used.

Signaling Pathways and Experimental Workflow

The primary signaling pathway for the 5-HT2A receptor involves its coupling to Gq/11 proteins, which activates phospholipase C (PLC) and leads to downstream signaling cascades involving inositol phosphates and intracellular calcium mobilization.[5][6] The diagrams below illustrate this pathway and a typical workflow for a functional assay used to determine agonist potency.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Serotonergic Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: 5-HT2A receptor Gq signaling cascade.

Calcium_Flux_Workflow start Start plate_cells Plate cells expressing 5-HT2A receptors in 96-well plates start->plate_cells incubate1 Incubate overnight (37°C, 5% CO₂) plate_cells->incubate1 load_dye Load cells with a calcium-sensitive fluorescent dye incubate1->load_dye incubate2 Incubate for 1 hour (37°C, 5% CO₂) load_dye->incubate2 read_baseline Measure baseline fluorescence in a plate reader (e.g., FLIPR) incubate2->read_baseline prepare_compounds Prepare serial dilutions of test agonists (e.g., this compound) add_compounds Add agonist dilutions to the cell plate prepare_compounds->add_compounds read_baseline->add_compounds read_response Measure fluorescence change in real-time add_compounds->read_response analyze Analyze data: Calculate EC50 and Emax values read_response->analyze end End analyze->end

Caption: Workflow for a calcium flux functional assay.

Experimental Protocols

Radioligand Binding Assay (Competition)

Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for a specific receptor.[7]

  • Objective: To determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a known radioligand from the 5-HT2A receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

    • Radioligand: e.g., [3H]ketanserin (a 5-HT2A antagonist).

    • Test compound (unlabeled).

    • Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., clozapine).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • GF/B glass fiber filters, pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[8]

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and either buffer (for total binding), the non-specific control, or a concentration of the test compound.[8]

    • Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[8]

    • Terminate the reaction by rapid vacuum filtration through the GF/B filters, which traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Calcium Mobilization Functional Assay

This assay measures the functional potency (EC50) and efficacy of an agonist by quantifying the increase in intracellular calcium following Gq-coupled receptor activation.[10][11]

  • Objective: To determine the potency and efficacy of a test agonist at the 5-HT2A receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Probenecid may be required to prevent dye leakage from some cell lines.[10]

    • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

  • Procedure:

    • Seed the cells in black-walled, clear-bottom 96- or 384-well plates and incubate overnight.[12]

    • Remove the culture medium and add the dye-loading solution to each well.[12]

    • Incubate the plate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light, to allow for dye de-esterification.[12]

    • Prepare serial dilutions of the test agonist.

    • Place the cell plate into the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.[12]

    • The instrument automatically adds the agonist to the wells while continuing to record the fluorescence intensity for an additional 2-3 minutes.[12]

    • Data Analysis: The change in fluorescence (peak response minus baseline) is plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and the maximum response (Emax). Efficacy is typically expressed as a percentage of the maximal response produced by the reference agonist, 5-HT.

References

A Comparative Guide to the Structural Activity Relationship of 4-MeO-MiPT and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationships (SAR) of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) and its analogs. By examining the influence of structural modifications on receptor binding affinity, functional activity, and in vivo effects, this document aims to provide a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction

This compound is a psychedelic tryptamine (B22526), structurally related to other psychoactive compounds that primarily interact with the serotonin (B10506) receptor system.[1] Understanding the SAR of this compound and its analogs is crucial for the rational design of novel therapeutic agents targeting the serotonergic system. The primary molecular target for the psychoactive effects of these compounds is the serotonin 2A (5-HT2A) receptor.[2][3]

Core Structural-Activity Relationships

The pharmacological profile of tryptamine analogs can be systematically altered by chemical substitutions at various positions on the tryptamine scaffold. These modifications influence the compound's affinity for different receptor subtypes and its functional activity.

  • Indole (B1671886) Ring Substitutions: Modifications on the indole ring, particularly at the 4- and 5-positions, have a profound impact on receptor affinity and efficacy.[4] The 4-methoxy group in this compound is a key feature, and its replacement with other substituents like a hydroxy (4-HO) or acetoxy (4-AcO) group significantly alters the pharmacological profile. For instance, 4-acetoxy derivatives are often considered prodrugs for their corresponding 4-hydroxy analogs.[5][6]

  • N-Alkyl Substitutions: The size and steric properties of the N,N-dialkyl substituents on the terminal amine are critical determinants of pharmacological activity. Increasing the bulk of these substituents can affect potency and selectivity for different 5-HT receptor subtypes. For example, bulkier N-alkyl groups can lead to lower potency at 5-HT2C receptors.[7]

Quantitative Data Comparison

The following table summarizes the in vitro and in vivo data for this compound and a selection of its structural analogs. The data is compiled from various studies to provide a comparative overview of their activity at key serotonin receptors.

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)HTR ED50 (μmol/kg)
This compound 163[8]43.1[6]103[6]2.97
4-HO-MiPT 20.3[6]14.8[6]97[6]2.97[2]
4-AcO-MiPT 228[6]158[6]98[6]2.51[2]
Psilocin (4-HO-DMT) 15.6[6]6.2100[5]0.81
4-HO-MET 16.4[6]7.999[5]0.65
4-HO-DET 43.1[6]10.598[5]1.56
4-HO-DIPT 68.4[6]6.895[5]3.46[2]

Ki: Inhibitory constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of functional potency. Emax: Maximum efficacy. HTR ED50: Effective dose for producing a half-maximal response in the mouse head-twitch response model.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To measure the inhibitory constant (Ki) of test compounds at serotonin receptors.

  • Methodology:

    • Cell membranes expressing the receptor of interest (e.g., human 5-HT2A) are prepared.

    • A specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

    • The IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Functional Assays

This in vitro assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following receptor activation.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at Gq-coupled receptors like 5-HT2A.

  • Methodology:

    • Cells stably expressing the receptor of interest (e.g., HEK 293 cells expressing human 5-HT2A) are plated in a microplate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • The test compound is added at various concentrations, and the change in fluorescence, indicating an increase in intracellular calcium, is monitored over time using a fluorescence plate reader.

    • Concentration-response curves are generated to calculate EC50 and Emax values.[5][7]

Mouse Head-Twitch Response (HTR) Assay

The HTR in mice is a behavioral proxy for 5-HT2A receptor activation and is used to assess the in vivo hallucinogenic-like potential of compounds.[2]

  • Objective: To determine the in vivo potency (ED50) of test compounds to induce head-twitch responses.

  • Methodology:

    • Male C57BL/6J mice are used for the experiments.

    • Animals are administered with various doses of the test compound, typically via intraperitoneal or subcutaneous injection.

    • Immediately after administration, mice are placed in individual observation chambers.

    • The number of head twitches is counted for a specific duration (e.g., 30-60 minutes).

    • Dose-response curves are constructed to determine the ED50 value.[2]

Visualizations

Experimental Workflow for SAR Determination

SAR_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis Synthesis Synthesis of Analogs Binding Radioligand Binding (Ki) Synthesis->Binding Functional Functional Assays (EC50, Emax) Synthesis->Functional SAR_Analysis SAR Analysis & Model Generation Binding->SAR_Analysis HTR Head-Twitch Response (ED50) Functional->HTR Functional->SAR_Analysis HTR->SAR_Analysis

Caption: A generalized workflow for determining the structure-activity relationship of tryptamine analogs.

Key Structural Modifications on the Tryptamine Scaffold

Caption: Key positions on the tryptamine scaffold where chemical modifications influence pharmacological activity.

5-HT2A Receptor Signaling Pathway

Gq_Signaling Agonist This compound or Analog Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cell_Response PKC->Cell_Response

Caption: The canonical Gq-protein coupled signaling pathway activated by 5-HT2A receptor agonists.

References

A Comparative Analysis of 4-MeO-MiPT and LSD on Serotonin Receptor Internalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) and lysergic acid diethylamide (LSD) on the internalization of serotonin (B10506) receptors, with a primary focus on the 5-HT2A receptor. While direct comparative experimental data on receptor internalization for this compound is limited in the current scientific literature, this document synthesizes available data on the functional activity of the closely related compound 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) alongside data for LSD to offer valuable insights.

The internalization of G-protein coupled receptors, such as the 5-HT2A receptor, is a critical mechanism for regulating signal transduction and cellular responsiveness to agonists. Understanding how different psychedelic compounds modulate this process is crucial for elucidating their mechanisms of action and for the development of novel therapeutics with specific signaling profiles.

Quantitative Data Summary

The following table summarizes the available quantitative data for the functional activity of LSD and 5-MeO-MiPT at the human 5-HT2A receptor, as well as receptor internalization data for LSD. It is important to note that the data for 5-MeO-MiPT is presented as a proxy for this compound due to the lack of specific internalization studies on the latter. All of the novel tryptamines, including 5-MeO-MiPT, that were tested interacted with 5-HT2A receptors and were identified as partial or full 5-HT2A agonists[1]. The binding affinity for the 5-HT2A receptor was found to be lower for all tryptamines when compared to LSD, which correlates with the psychoactive doses reported in humans[1].

CompoundReceptorAssay TypeEC50 (nM)Emax (% of 5-HT)Reference
LSD h5-HT2Aβ-arrestin Recruitment5.1100%[2]
h5-HT2ACalcium Flux3.3100%[2]
h5-HT2AReceptor Internalization 510.6 (relative to 5-HT)[2]
5-MeO-MiPT h5-HT2ACalcium Flux2380%[1]

Note: Data for 5-MeO-MiPT on receptor activation is provided as a comparative reference for this compound. Direct receptor internalization data for this compound was not available at the time of this publication.

Experimental Protocols

5-HT2A Receptor Internalization Assay (HiBiT Technology)

This protocol is based on the methodology described for assessing ligand-induced 5-HT2A receptor internalization.

Objective: To quantify the internalization of the 5-HT2A receptor upon agonist stimulation.

Materials:

  • HEK293 cells stably expressing N-terminally HiBiT-tagged 5-HT2A receptors.

  • LgBiT protein.

  • Nano-Glo® HiBiT Lytic Detection System (Promega).

  • Test compounds (LSD, this compound).

  • Serotonin (5-HT) as a reference agonist.

  • Cell culture medium and reagents.

  • 96-well white opaque cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the HEK293-HiBiT-5-HT2A cells in 96-well white opaque plates at a density of 20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds (LSD, this compound) and the reference agonist (5-HT) in assay buffer.

  • Agonist Stimulation: Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) to allow for receptor internalization.

  • LgBiT Addition: At each time point, add the LgBiT protein to the wells and incubate for a further 10 minutes at 37°C.

  • Lysis and Luminescence Reading: Add the Nano-Glo® HiBiT Lytic Reagent to all wells. This reagent lyses the cells and provides the substrate for the NanoLuc® luciferase.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. A decrease in luminescence is indicative of receptor internalization, as the HiBiT tag is no longer accessible at the cell surface.

  • Data Analysis: Normalize the luminescence data to the vehicle control at time zero. Plot the percentage of receptor internalization against the compound concentration to determine the EC50 and Emax values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Seed HEK293-HiBiT-5-HT2A Cells Agonist_Stimulation Add Compounds to Cells Cell_Plating->Agonist_Stimulation Compound_Prep Prepare Compound Dilutions Compound_Prep->Agonist_Stimulation Incubation Incubate (Time Course) Agonist_Stimulation->Incubation LgBiT_Addition Add LgBiT Protein Incubation->LgBiT_Addition Lysis_Reading Lyse Cells & Read Luminescence LgBiT_Addition->Lysis_Reading Data_Normalization Normalize Data Lysis_Reading->Data_Normalization Curve_Fitting Generate Dose-Response Curves Data_Normalization->Curve_Fitting Parameter_Determination Determine EC50 & Emax Curve_Fitting->Parameter_Determination

Experimental workflow for receptor internalization assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (LSD / this compound) Receptor 5-HT2A Receptor Agonist->Receptor Binding GRK GRK Phosphorylation Receptor->GRK Endosome Endosome Receptor->Endosome Internalization Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin promotes Clathrin Clathrin-Coated Pit Formation Beta_Arrestin->Clathrin initiates Clathrin->Endosome leads to Recycling Recycling to Membrane Endosome->Recycling trafficking Degradation Lysosomal Degradation Endosome->Degradation trafficking Recycling->Receptor

5-HT2A receptor internalization signaling pathway.

References

Independent Verification of 4-MeO-MiPT: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological data for 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) against key psychedelic tryptamine (B22526) analogues. The information is presented to facilitate independent verification and further research into the structure-activity relationships of this class of compounds. All data is sourced from published, peer-reviewed literature.

Introduction

This compound is a lesser-known psychedelic tryptamine, structurally related to more well-characterized compounds such as psilocin (4-HO-DMT).[1] It is the 4-methoxy analogue of N-methyl-N-isopropyltryptamine (MiPT) and the O-methyl ether of 4-HO-MiPT.[1] Anecdotal reports suggest that its effects are milder than those of 4-HO-MiPT, with an emphasis on erotic enhancement and fewer visual alterations.[1] This guide aims to provide a data-centric overview of its pharmacological profile in comparison to other key tryptamines to aid in research and development.

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound and selected comparator compounds at key serotonin (B10506) receptors and the serotonin transporter (SERT). Lower Kᵢ and EC₅₀ values indicate higher binding affinity and functional potency, respectively.

Compound5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₂ₐ (EC₅₀, nM)ᵃ5-HT₂C (Kᵢ, nM)SERT (Kᵢ, nM)
This compound 2000404160121049
4-HO-MiPT15014033550>10,000
5-MeO-MiPT58163232000>10,000
Psilocin (4-HO-DMT)13047131104300
DMT1181085402344030

Note: Data is compiled from multiple sources and experimental conditions may vary. Refer to the original publications for detailed methodologies. ᵃFunctional potency for stimulation of inositol (B14025) phosphate (B84403) formation.

Experimental Protocols

Radioligand Binding Assays

This protocol provides a general framework for determining the binding affinity (Kᵢ) of test compounds at serotonin receptors.

1. Membrane Preparation:

  • Cells stably expressing the human serotonin receptor of interest (e.g., 5-HT₂ₐ) are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[2]

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).[3]

  • Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

  • The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[2]

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.[2]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The IC₅₀ value is converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[3]

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans, mediated by 5-HT₂ₐ receptor activation.[4]

1. Animal Subjects:

  • Male C57BL/6J mice are commonly used for this assay.[5]

2. Drug Administration:

  • Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[6]

3. Observation:

  • Immediately after injection, mice are placed in individual observation chambers.

  • The number of head twitches is counted for a defined period (e.g., 30 minutes).[6] This can be done by trained observers blinded to the treatment conditions or through automated systems using a head-mounted magnet and a magnetometer coil.[5]

4. Data Analysis:

  • The total number of head twitches within the observation period is recorded for each animal.

  • Dose-response curves are generated to determine the median effective dose (ED₅₀) for inducing the head-twitch response.

In Vivo Effects Comparison

This compound induces the head-twitch response in rodents, confirming its activity at the 5-HT₂ₐ receptor in vivo. However, its efficacy in eliciting this response is reportedly lower than that of 4-HO-MiPT and 4-AcO-MiPT.[1] This aligns with anecdotal human reports of milder psychedelic effects compared to 4-HO-MiPT.[1] The potent serotonin reuptake inhibition by this compound may also contribute to its unique in vivo profile by increasing synaptic serotonin levels, which could compete with this compound at the 5-HT₂ₐ receptor.

Signaling Pathway and Experimental Workflow Diagrams

G 5-HT₂ₐ Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT₂ₐ Receptor G_protein Gq/G₁₁ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response Ligand This compound (Agonist) Ligand->Receptor Binds to

Caption: 5-HT₂ₐ Receptor Signaling Pathway

G Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (with 5-HT₂ₐ Receptors) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ → Kᵢ) Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow

References

Safety Operating Guide

Proper Disposal of 4-MeO-MIPT: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MIPT) is a research chemical with psychoactive properties. There is limited information on its toxicity and environmental impact. Therefore, it must be handled and disposed of as a hazardous substance, adhering to strict laboratory safety protocols and all applicable regulations. This guide provides a framework for its proper disposal and must be adapted to comply with the specific guidelines of your institution's Environmental Health & Safety (EHS) department.

The disposal of this compound requires a multi-faceted approach that prioritizes safety, regulatory compliance, and environmental protection. Due to its classification as a psychoactive tryptamine (B22526) and the legal scrutiny of similar compounds, direct disposal is not recommended. Chemical degradation to non-psychoactive byproducts is a critical step before final waste management.

Hazard Assessment and Key Data

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Given its pharmacological activity, this compound should be presumed to have significant biological effects and potential toxicity. All handling must occur within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.

ParameterValueSource
Synonyms 4-methoxy-N-methyl-N-isopropyltryptamineN/A
Molecular Formula C₁₅H₂₂N₂O[1]
Molar Mass 246.35 g/mol [1]
Compound Class Substituted Tryptamine (Research Chemical)[1]
Known Hazards Psychoactive; Potential for high abuse. Similar compounds have been proposed for Schedule I by the DEA.[2]
Toxicity (LD50) Data not available. Treat as a potent, hazardous compound.[1]

Disposal Protocol: A Step-by-Step Approach

The recommended disposal procedure for this compound involves chemical degradation followed by collection and disposal by a certified hazardous waste management service. This protocol is adapted from established methods for similar tryptamine compounds.

Part 1: Chemical Degradation (Inactivation)

This protocol utilizes potassium permanganate (B83412) under acidic conditions to oxidatively degrade the tryptamine structure, rendering it inactive. The methoxy (B1213986) group on the indole (B1671886) ring is susceptible to oxidation under these conditions, contributing to the breakdown of the molecule.

Experimental Protocol:

  • Preparation (in a certified chemical fume hood):

    • If the this compound is in a non-aqueous solvent, evaporate the solvent under reduced pressure.

    • Dissolve or suspend the this compound residue in water, aiming for a concentration no greater than 10 mg/mL.

    • Place the beaker on a magnetic stir plate and begin moderate stirring.

  • Acidification:

    • Slowly and carefully add 1M sulfuric acid to the aqueous mixture until the pH is approximately 3. This acidic environment enhances the oxidative potential of potassium permanganate.[3]

  • Oxidation:

    • Prepare a 5% (w/v) solution of potassium permanganate (KMnO₄) in water.

    • While stirring vigorously, slowly add the potassium permanganate solution to the acidified this compound mixture. A color change to brown or purple, with the formation of a brown precipitate (manganese dioxide, MnO₂), indicates the reaction is proceeding.

    • Continue adding the permanganate solution until a faint purple color persists for at least 30 minutes, signifying that the this compound has been completely oxidized.

  • Quenching Excess Oxidant:

    • Slowly add solid sodium bisulfite (NaHSO₃) in small portions to the reaction mixture.

    • Continue adding sodium bisulfite until the purple/brown color disappears, and the solution becomes colorless or pale yellow. This step neutralizes any remaining potassium permanganate.

  • Neutralization:

    • Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.

Part 2: Waste Collection and Final Disposal

The resulting mixture, now containing degraded organic fragments and inorganic salts, must be treated as hazardous waste.

  • Containerization:

    • Transfer the cooled, neutralized mixture to a designated hazardous waste container made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).

    • The container must be in good condition, with a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The chemical contents: "Water, Manganese Salts, Sodium Sulfate, and degraded this compound reaction products."

      • The date of accumulation.

      • The name of the principal investigator and laboratory contact information.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • Ensure the storage area is secure and away from incompatible materials, particularly flammables and strong acids.

  • Final Disposal:

    • Arrange for the collection and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and regulatory procedures for waste handover, including the completion of any necessary paperwork such as a DEA Form 41 if the substance is treated as a controlled substance analog by your institution.[4][5]

Disposal Workflow Diagram

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Considerations

While this compound is not explicitly scheduled under the Controlled Substances Act in the United States, several of its close analogs, such as 5-MeO-MiPT, have been proposed for Schedule I status by the Drug Enforcement Administration (DEA).[2] Due to the Federal Analogue Act, it is prudent to handle this compound with the same diligence as a scheduled substance. This includes maintaining accurate records of its use and disposal. Always consult with your institution's legal and EHS departments to ensure full compliance with all federal, state, and local regulations. Never dispose of untreated research chemicals down the drain or in regular trash.[6]

References

Essential Safety and Operational Guide for Handling 4-MeO-MIPT

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-MeO-MIPT (4-methoxy-N-methyl-N-isopropyltryptamine) is a research chemical with limited available data on its pharmacological and toxicological properties.[1][2] This guide is based on general laboratory safety principles for handling potent, hazardous compounds and information available for structurally similar tryptamines. All procedures must be conducted in compliance with your institution's Environmental Health & Safety (EHS) guidelines.

Personal Protective Equipment (PPE)

Due to the lack of specific safety data for this compound, a cautious approach to PPE is mandatory. The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous chemicals.[3][4][5][6]

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves.Prevents skin contact. The outer glove should be removed immediately after handling the compound.
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes and aerosols.
Lab Coat Disposable, low-permeability fabric with a solid front and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the solid form or creating solutions, to prevent inhalation.Minimizes the risk of inhaling airborne particles.
Footwear Closed-toe shoes.Protects feet from spills.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All work with this compound, both in solid form and in solution, must be conducted within a certified chemical fume hood.
  • Ensure a calibrated analytical balance is available within the fume hood for weighing the compound.
  • Prepare all necessary solvents and equipment before handling the compound.
  • An emergency eyewash and shower station must be readily accessible.

2. Donning PPE:

  • Wash hands thoroughly.
  • Don a disposable lab coat, ensuring it is fully buttoned.
  • Put on the inner pair of nitrile gloves, tucking the cuffs under the sleeves of the lab coat.
  • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
  • Wear chemical splash goggles and, if necessary, a face shield.
  • If required, put on a NIOSH-approved respirator and perform a seal check.

3. Weighing and Solution Preparation:

  • Carefully weigh the desired amount of this compound on a tared weigh boat inside the chemical fume hood.
  • To prepare a solution, add the weighed compound to the appropriate solvent in a suitable container.
  • Cap the container securely and mix gently until the compound is fully dissolved.

4. Post-Handling and Decontamination:

  • After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate cleaning agent (e.g., 70% ethanol).
  • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
  • Remove the remaining PPE in the following order, avoiding contact with potentially contaminated surfaces: lab coat, goggles/face shield, inner gloves.
  • Dispose of all disposable PPE in the designated hazardous waste container.
  • Wash hands thoroughly with soap and water.

Disposal Plan

Due to the psychoactive nature and unknown toxicity of this compound, it must be treated as hazardous waste. A chemical degradation approach, similar to that used for other tryptamines, is recommended before final disposal.[7]

1. Chemical Degradation (Oxidation):

  • Note: This procedure should be performed by trained personnel in a chemical fume hood.
  • Dissolve or suspend the this compound waste in water.
  • Slowly add a solution of potassium permanganate (B83412) (KMnO₄) while stirring. The permanganate will oxidize and degrade the tryptamine (B22526) structure.
  • Continue adding the permanganate solution until a persistent purple color remains, indicating an excess of the oxidizing agent.
  • Quench the excess potassium permanganate by slowly adding sodium bisulfite until the purple color disappears.

2. Waste Collection and Disposal:

  • The resulting degraded mixture should be collected in a clearly labeled hazardous waste container.
  • The label should include "Hazardous Waste," the chemical contents, and the date.
  • Store the waste container in a designated satellite accumulation area.
  • Arrange for pickup and final disposal by your institution's certified EHS department.

Visual Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood don_ppe Don Appropriate PPE prep_fume_hood->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Safety Measures

Interrelation of Safety Measures for this compound compound This compound hazards Unknown Toxicity & Psychotomimetic Properties compound->hazards ppe Personal Protective Equipment (PPE) hazards->ppe eng_controls Engineering Controls (Fume Hood) hazards->eng_controls admin_controls Administrative Controls (SOPs, Training) hazards->admin_controls disposal Hazardous Waste Disposal hazards->disposal researcher_safety Researcher Safety ppe->researcher_safety eng_controls->researcher_safety admin_controls->researcher_safety disposal->researcher_safety

Caption: Key safety components for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.